molecular formula C6H10ClNO2 B2456158 Chloromethyl Pyrrolidine-1-carboxylate CAS No. 93765-67-4

Chloromethyl Pyrrolidine-1-carboxylate

Cat. No.: B2456158
CAS No.: 93765-67-4
M. Wt: 163.6
InChI Key: KWQRWSRWSWLRGN-UHFFFAOYSA-N
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Description

Chloromethyl Pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6. The purity is usually 95%.
BenchChem offers high-quality Chloromethyl Pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl Pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c7-5-10-6(9)8-3-1-2-4-8/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQRWSRWSWLRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93765-67-4
Record name chloromethyl pyrrolidine-1-carboxylate
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Chloromethyl Pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, characterization, and application of Chloromethyl Pyrrolidine-1-carboxylate (CAS: 93765-67-4).

This compound acts as a critical "soft alkylating" reagent in medicinal chemistry, specifically designed to install the pyrrolidin-1-ylcarbonyloxymethyl (PCM) moiety. This moiety is widely utilized in prodrug strategies to mask carboxylic acids, phenols, or amines, thereby enhancing lipophilicity, membrane permeability, and metabolic stability.[1]

Executive Summary

Chloromethyl Pyrrolidine-1-carboxylate is a reactive electrophile used primarily as a linker in prodrug synthesis. Unlike simple alkyl halides, this carbamate derivative provides a "self-immolative" linker system. Upon enzymatic hydrolysis (by esterases) of the resulting prodrug in vivo, the carbamate decomposes spontaneously to release the active pharmaceutical ingredient (API), carbon dioxide, and pyrrolidine (a generally benign byproduct in low concentrations).

Compound Profile
PropertySpecification
IUPAC Name Chloromethyl pyrrolidine-1-carboxylate
CAS Number 93765-67-4
Molecular Formula

Molecular Weight 163.60 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~85–90 °C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, EtOAc, THF; decomposes in water
Stability Moisture sensitive; store at -20°C under inert gas

Retrosynthetic Analysis & Strategy

To synthesize Chloromethyl Pyrrolidine-1-carboxylate (Target Molecule, TM ), we employ a direct acylation strategy. The disconnection is made at the nitrogen-carbonyl bond.

  • Disconnection: N-acylation of pyrrolidine.

  • Reagents: Pyrrolidine (Nucleophile) and Chloromethyl chloroformate (Electrophile).

  • Selectivity Control: Chloromethyl chloroformate contains two electrophilic sites: the acyl chloride and the alkyl chloride. The acyl chloride is significantly more reactive (

    
    ) towards nucleophiles at low temperatures, ensuring the chloromethyl group remains intact.
    
Reaction Scheme Visualization

SynthesisPath Pyrrolidine Pyrrolidine (Nucleophile) Intermediate Tetrahedral Intermediate Pyrrolidine->Intermediate + Base (Et3N) CMCF Chloromethyl Chloroformate (Electrophile) CMCF->Intermediate Product Chloromethyl Pyrrolidine-1-carboxylate (Target) Intermediate->Product - Cl⁻ HCl HCl (Byproduct) Scavenged by Base Intermediate->HCl

Figure 1: Mechanistic pathway for the selective N-acylation of pyrrolidine.

Experimental Protocol

Safety Warning: Chloromethyl chloroformate is toxic, lachrymatory, and a potential alkylating agent. Pyrrolidine is flammable and corrosive. All operations must be performed in a functioning fume hood.

Materials
  • Pyrrolidine (1.0 equiv)

  • Chloromethyl chloroformate (1.1 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

  • 1M HCl (aq), Sat.

    
    , Brine
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvent & Electrophile: Charge the flask with Chloromethyl chloroformate (1.1 equiv) and anhydrous DCM (0.2 M concentration) . Cool the solution to -10 °C (ice/salt bath).

    • Rationale: Adding the amine to the chloroformate prevents the formation of symmetrical urea byproducts.

  • Amine Addition: In a separate vessel, mix Pyrrolidine (1.0 equiv) and

    
     (1.2 equiv)  in a small volume of DCM. Add this mixture dropwise to the cold chloroformate solution over 30 minutes.
    
    • Critical Control: Maintain internal temperature below 0 °C to prevent attack on the chloromethyl group.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.

  • Workup:

    • Dilute with DCM.

    • Wash with cold 1M HCl (2x) to remove unreacted pyrrolidine and amine salts.

    • Wash with Sat.

      
       (1x) and Brine (1x).
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification:

    • Concentrate under reduced pressure (Rotavap) at

      
       °C.
      
    • Purification: Vacuum distillation is preferred for high purity. Alternatively, rapid flash chromatography (Silica gel, 10-20% EtOAc in Hexanes) can be used, but the compound is slightly unstable on silica.

    • Yield Expectation: 75–85%.

Characterization Data

Validation of the structure relies on confirming the integrity of the carbamate linkage and the presence of the intact chloromethyl group.

Spectroscopic Profile
TechniqueDiagnostic SignalAssignment

H NMR
(400 MHz,

)

5.75 – 5.85 (s, 2H)

(Key diagnostic peak)

3.35 – 3.50 (t, 4H)

(Pyrrolidine

-protons)

1.85 – 1.95 (m, 4H)

(Pyrrolidine

-protons)

C NMR
(100 MHz,

)

152.0 – 154.0

(Carbamate carbonyl)

70.0 – 72.0


46.0 – 47.0
Pyrrolidine


24.0 – 26.0
Pyrrolidine

IR Spectroscopy 1720 – 1735 cm⁻¹ Strong

stretch
Mass Spectrometry m/z 163/165 (3:1 ratio)

or

(Chlorine isotope pattern)

Note on NMR: The chemical shift of the methylene chloride protons (


 5.[2]8) is distinctively downfield compared to standard alkyl esters due to the electron-withdrawing influence of both the oxygen and the chlorine.

Application: Prodrug Synthesis Workflow

The primary utility of Chloromethyl Pyrrolidine-1-carboxylate is the derivatization of acidic drugs (e.g., Ampicillin, Cephalosporins, or phosphonates) to improve oral bioavailability.

Reaction with Carboxylic Acids

The reagent reacts with a carboxylate salt (generated by


 or 

) via an

mechanism to form the acyloxymethyl carbamate .

ProdrugWorkflow API Drug Molecule (R-COOH) Activation Activation (Cs2CO3 / DMF) API->Activation Substitution SN2 Reaction (50-60°C, 4-12h) Activation->Substitution Reagent Chloromethyl Pyrrolidine-1-carboxylate (Reagent) Reagent->Substitution + NaI (Catalyst) Prodrug Prodrug (R-CO-O-CH2-O-CO-Pyrrolidine) Substitution->Prodrug Metabolism In Vivo Metabolism (Esterase Hydrolysis) Prodrug->Metabolism Release Active Drug + CH2O + CO2 + Pyrrolidine Metabolism->Release

Figure 2: Workflow for converting a carboxylic acid drug into a pyrrolidine-carbamate prodrug.

Optimization Tip: The addition of Sodium Iodide (NaI, 0.1 equiv) catalyzes the reaction (Finkelstein reaction in situ), converting the chloromethyl species to the more reactive iodomethyl species transiently.

References

  • Google Patents. (2014).[3] Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds (US20140121367A1).[3] Retrieved from

  • American Chemical Society. (2017). Selective Ring-Opening of N‑Alkyl Pyrrolidines with Chloroformates. Retrieved from [Link]

Sources

Chloromethyl Pyrrolidine-1-carboxylate: Technical Profile & Prodrug Applications

[1][2][3]

Executive Summary

Chloromethyl Pyrrolidine-1-carboxylate (CAS 93765-67-4 ) is a bifunctional alkylating reagent used primarily in the design of soft alkyl type prodrugs .[1][2] Structurally, it consists of a pyrrolidine ring linked via a carbamate bond to a chloromethyl group.[2] This electrophilic "handle" allows for the derivatization of drugs containing hydroxyl, carboxyl, or amine functionalities, forming (pyrrolidine-1-carbonyl)oxymethyl derivatives.[1][2]

These derivatives are designed to improve physicochemical properties (solubility, permeability) and are susceptible to enzymatic hydrolysis in vivo, releasing the active parent drug, carbon dioxide, formaldehyde, and pyrrolidine.[1][2]

Chemical Identity & Properties

PropertyData
Chemical Name Chloromethyl pyrrolidine-1-carboxylate
CAS Number 93765-67-4
Molecular Formula C₆H₁₀ClNO₂
Molecular Weight 163.60 g/mol
Structure Pyrrolidine-N-C(=O)-O-CH₂-Cl
Physical State Liquid (at room temperature)
Solubility Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water.[1][2][3][4]
Stability Moisture sensitive; requires storage at -20°C under inert atmosphere.[1]
Reactivity Class Soft Alkylating Agent; Lachrymator

Synthesis & Manufacturing

The synthesis of Chloromethyl Pyrrolidine-1-carboxylate typically follows a nucleophilic substitution pathway using Chloromethyl chloroformate as the electrophilic source.[1][2] This method is preferred for its operational simplicity and high yield compared to the chloromethyl chlorosulfate route.

Reaction Mechanism

The pyrrolidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of chloromethyl chloroformate.[2] A base (typically triethylamine or pyridine) is required to scavenge the hydrochloric acid byproduct, driving the equilibrium forward and preventing salt formation.[2][5]

DOT Visualization: Synthesis Pathway

SynthesisPyrrolidinePyrrolidine(Nucleophile)IntermediateTetrahedralIntermediatePyrrolidine->IntermediateNucleophilic AttackCMCFChloromethylchloroformate(Electrophile)CMCF->IntermediateBaseBase(Et3N or Pyridine)ByproductHCl SaltBase->ByproductScavenges H+ProductChloromethylpyrrolidine-1-carboxylateIntermediate->ProductElimination of Cl-Intermediate->Byproduct

Figure 1: Synthetic pathway for the generation of Chloromethyl Pyrrolidine-1-carboxylate via chloroformate coupling.

Detailed Protocol

Reagents:

  • Pyrrolidine (1.0 equiv)[1][2]

  • Chloromethyl chloroformate (1.1 equiv)[1][2]

  • Triethylamine (Et₃N) (1.2 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add anhydrous DCM and Chloromethyl chloroformate. Cool the solution to 0°C using an ice bath.

  • Addition: Mix Pyrrolidine and Et₃N in a separate vessel with DCM. Add this mixture dropwise to the cold chloroformate solution over 30 minutes. Note: Exothermic reaction; control addition rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of pyrrolidine) or ¹H NMR.

  • Workup: Wash the organic layer with cold 1M HCl (to remove unreacted amine/base), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify via flash column chromatography (Hexanes/EtOAc).[2]

Application in Prodrug Design

This reagent is utilized to attach a promoiety that masks a polar group on the parent drug. The resulting acyloxymethyl carbamate linkage is stable in aqueous solution at neutral pH but is rapidly cleaved by esterases in the blood or liver.

Mechanism of Release (The "Self-Immolative" Cascade)[1][3]
  • Enzymatic Hydrolysis: Esterases attack the ester bond connecting the drug to the linker.

  • Spontaneous Collapse: The resulting hydroxymethyl carbamate is unstable.

  • Fragmentation: It spontaneously decomposes into formaldehyde, CO₂, and the pyrrolidine auxiliary, releasing the free drug.[2]

DOT Visualization: Prodrug Activation

ProdrugActivationProdrugProdrug Conjugate(Drug-O-CH2-O-CO-Pyrrolidine)IntermediateUnstable Intermediate(HO-CH2-O-CO-Pyrrolidine)Prodrug->Intermediate In vivo cleavageEnzymeEsterase(Hydrolysis)Enzyme->ProdrugCollapseSpontaneousFragmentationIntermediate->CollapseFreeDrugActive Drug(Drug-OH)Collapse->FreeDrugByproductsByproducts:Formaldehyde + CO2 + PyrrolidineCollapse->Byproducts

Figure 2: The activation cascade of a pyrrolidine-1-carboxylate prodrug in vivo.

Case Study: Solubility Enhancement

For a drug molecule with a phenolic hydroxyl group (e.g., Propofol or similar anesthetics), direct alkylation with Chloromethyl pyrrolidine-1-carboxylate creates a lipophilic, neutral prodrug.[1][2] This modification can:

  • Eliminate the need for painful co-solvents (like propylene glycol).

  • Increase oral bioavailability by protecting the phenol from first-pass glucuronidation.

Experimental Protocol: Drug Conjugation

Objective: Synthesis of a Prodrug (Example: O-alkylation of a Phenolic Drug).

  • Activation: Dissolve the phenolic drug (1.0 equiv) in anhydrous DMF or Acetone.

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv).[2] Stir at room temperature for 30 minutes.

  • Alkylation: Add Chloromethyl pyrrolidine-1-carboxylate (1.2 equiv) and a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to accelerate the Finkelstein reaction in situ.

  • Incubation: Heat the mixture to 50–60°C for 4–12 hours.

  • Quench: Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

  • Analysis: The product will show a characteristic methylene singlet (-O-CH ₂-O-) in ¹H NMR, typically around 5.6–5.9 ppm.[1][2]

Safety & Handling (E-E-A-T)

  • Toxicity: As an alkylating agent, this compound is potentially mutagenic.[2] Handle in a fume hood with double nitrile gloves.

  • Lachrymator: Vapors are irritating to eyes and mucous membranes.

  • Storage: Store at -20°C under Argon. The chloromethyl ester moiety is susceptible to hydrolysis by atmospheric moisture, releasing HCl and formaldehyde.[2]

  • Disposal: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal into halogenated waste streams.

References

  • BLD Pharm. (n.d.). Chloromethyl pyrrolidine-1-carboxylate Product Page. Retrieved from [1][2]

  • BenchChem. (n.d.). Chloromethyl N,N-Dimethylcarbamate and Related Reagents in Prodrug Design. Retrieved from [1][2]

  • Google Patents. (2012). WO2012137225A1 - Substituted methylformyl reagents and method of using same.[1] Retrieved from

  • National Institutes of Health (NIH). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [1][2]

The Lynchpin of Amine Alkylation: A Technical Guide to the Mechanism of Action of Chloromethyl Pyrrolidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in natural products and its ability to confer favorable pharmacokinetic properties have made it a privileged scaffold in drug design.[1] The strategic functionalization of this ring is therefore of paramount importance. Chloromethyl pyrrolidine-1-carboxylate emerges as a key reagent in this context, providing a direct and efficient means of introducing the pyrrolidine moiety onto a wide range of molecular architectures. This guide provides an in-depth exploration of the mechanistic principles governing the reactivity of chloromethyl pyrrolidine-1-carboxylate, offering insights into its application in the synthesis of novel chemical entities.

The pyrrolidine scaffold's significance is underscored by its presence in numerous biologically active compounds, contributing to their stereochemistry and three-dimensional structure.[1] The ability to controllably introduce this motif is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Chloromethyl pyrrolidine-1-carboxylate, by virtue of its reactive chloromethyl group, serves as a versatile electrophilic building block for this purpose.

Core Mechanism of Action: A Tale of Electrophilicity and Nucleophilic Substitution

The primary mechanism of action of chloromethyl pyrrolidine-1-carboxylate in organic reactions is nucleophilic substitution , specifically an SN2 (bimolecular nucleophilic substitution) pathway. This reactivity is dictated by the electronic and steric properties of the molecule.

The Electrophilic Nature of the Chloromethyl Group

The key to the reactivity of chloromethyl pyrrolidine-1-carboxylate lies in the chloromethyl (-CH2Cl) group . The high electronegativity of the chlorine atom polarizes the carbon-chlorine bond, creating a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom. This polarization renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles.

Furthermore, the chlorine atom is an excellent leaving group . When a nucleophile attacks the electrophilic carbon, the C-Cl bond breaks heterolytically, with the chlorine atom departing with the bonding pair of electrons as a chloride ion (Cl-).

The SN2 Reaction Pathway

The reaction of chloromethyl pyrrolidine-1-carboxylate with a nucleophile typically proceeds via an SN2 mechanism. This pathway is characterized by a single, concerted step in which the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.

The key features of the SN2 reaction involving chloromethyl pyrrolidine-1-carboxylate are:

  • Concerted Mechanism: Bond formation between the nucleophile and the carbon atom occurs simultaneously with the breaking of the bond between the carbon atom and the leaving group.

  • Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This leads to an inversion of stereochemistry if the carbon atom is a chiral center, although in the case of the chloromethyl group, the carbon is achiral.

  • Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the chloromethyl pyrrolidine-1-carboxylate and the nucleophile.

The choice of solvent is crucial for the success of SN2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO), are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Caption: Generalized Sₙ2 mechanism of Chloromethyl Pyrrolidine-1-carboxylate.

Applications in Organic Synthesis and Drug Development

The role of chloromethyl pyrrolidine-1-carboxylate as an alkylating agent is pivotal in the synthesis of a diverse array of compounds, particularly in the pharmaceutical industry.[2] Its ability to introduce the pyrrolidine motif makes it a valuable tool for modifying the physicochemical and pharmacokinetic properties of drug candidates.[3]

Alkylation of Amines, Alcohols, and Thiols

Chloromethyl pyrrolidine-1-carboxylate readily reacts with a variety of nucleophiles, including primary and secondary amines, alcohols, and thiols. These reactions are fundamental for the construction of more complex molecules.

  • N-Alkylation: The reaction with amines leads to the formation of N-alkylated pyrrolidines. This is a common strategy for introducing the pyrrolidine ring into a molecule to enhance its biological activity or modify its properties. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

  • O-Alkylation: Alcohols and phenols can be alkylated to form the corresponding ethers. This reaction is often performed under basic conditions, using a base such as sodium hydride (NaH) to deprotonate the alcohol and generate the more nucleophilic alkoxide.

  • S-Alkylation: Thiols are excellent nucleophiles and react readily with chloromethyl pyrrolidine-1-carboxylate to form thioethers. Similar to N-alkylation, a base is typically used to facilitate the reaction.

Synthesis of Prodrugs

A significant application of chloromethyl pyrrolidine-1-carboxylate is in the synthesis of prodrugs.[3] Prodrugs are inactive or less active derivatives of a parent drug that are converted to the active form in the body. The chloromethyl group can be used to link the pyrrolidine moiety to a drug molecule through a cleavable linker. This strategy can be employed to improve drug delivery, enhance solubility, or reduce toxicity.

Experimental Protocols

The following are representative protocols for the use of chloromethyl pyrrolidine-1-carboxylate in alkylation reactions. These should be regarded as starting points and may require optimization for specific substrates.

General Protocol for N-Alkylation of a Primary Amine
  • To a solution of the primary amine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, MeCN) is added a non-nucleophilic base (e.g., Et3N, DIPEA, 1.2 eq).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • Chloromethyl pyrrolidine-1-carboxylate (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated as necessary, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated pyrrolidine.

Caption: Workflow for a typical N-alkylation reaction.

General Protocol for O-Alkylation of an Alcohol
  • To a solution of the alcohol (1.0 eq) in a dry polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., N2, Ar) is added a strong base (e.g., NaH, 1.2 eq) at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes or until the evolution of hydrogen gas ceases.

  • A solution of chloromethyl pyrrolidine-1-carboxylate (1.1 eq) in the same solvent is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data Summary

Reaction TypeNucleophileTypical Yield Range
N-AlkylationPrimary/Secondary Amines70-95%
O-AlkylationAlcohols/Phenols60-90%
S-AlkylationThiols80-98%

Yields are highly substrate-dependent and the provided ranges are for general guidance.

Conclusion: A Versatile Tool for Molecular Construction

Chloromethyl pyrrolidine-1-carboxylate is a powerful and versatile reagent in organic synthesis, primarily functioning as an efficient alkylating agent through an SN2 mechanism. Its ability to introduce the valuable pyrrolidine scaffold makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its mechanism of action, reactivity profile, and optimal reaction conditions is essential for its effective application in the synthesis of novel and complex molecular architectures with potential therapeutic applications. The continued exploration of its reactivity will undoubtedly lead to the development of new synthetic methodologies and the discovery of new bioactive compounds.

References

  • Davidsen, S. K., et al. (1994). Quaternary Amine Derivatives of Pharmaceutically Active Compounds as Prodrugs. Journal of Medicinal Chemistry, 37(26), 4423–4429. [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

  • Yang, S., et al. (1997). Pyrrolidine compounds and their medicinal properties.
  • Köhn, M., & Witulski, B. (2004). A Novel and Efficient Synthesis of Substituted Pyrrolidines.
  • Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

Sources

"Chloromethyl Pyrrolidine-1-carboxylate" for amine protection strategies

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Bioreversible Amine Masking & Prodrug Design[1]

Executive Summary

This technical guide details the utility of Chloromethyl Pyrrolidine-1-carboxylate (CPC) as a specialized reagent for the "soft" protection (masking) of amine functionalities.[1] Unlike classical protecting groups (Boc, Fmoc) designed for solid-phase synthesis and chemical cleavage, CPC introduces a (pyrrolidin-1-yl)carbonyloxymethyl moiety.[1]

This moiety forms a labile N-acyloxymethyl-type linkage, creating a prodrug or "soft drug" that is stable at neutral pH but undergoes rapid, predictable hydrolysis by plasma esterases in vivo.[1] This strategy is critical for researchers aiming to:

  • Temporarily mask basic amines to improve lipophilicity and membrane permeability.

  • Prevent enzymatic degradation of the parent amine during transport.

  • Design self-immolative linkers that release the active pharmacophore without harsh chemical deprotection.[1]

Part 1: The Chemistry of Chloromethyl Pyrrolidine-1-carboxylate[1]

The reagent itself is an


-chloromethyl carbamate.[1] Its reactivity is driven by the high electrophilicity of the methylene carbon, activated by the adjacent oxygen and the leaving group capability of the chloride.
1.1 Structural Properties & Reactivity
  • CAS: 93765-67-4[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Mechanism of Action: The reagent acts as an electrophile. Upon reaction with a nucleophilic amine (the drug), it forms a methylene bridge between the amine nitrogen and the carbamate oxygen.

1.2 Synthesis of the Reagent

Commercial availability of CPC can be sporadic. High-purity synthesis in-house is often required.[1] The standard protocol involves the reaction of pyrrolidine with chloromethyl chloroformate.

Safety Warning: Chloromethyl chloroformate is highly toxic and a suspected carcinogen. All operations must be performed in a fume hood.

CPC_Synthesis Pyrrolidine Pyrrolidine (Nucleophile) Intermediate Tetrahedral Intermediate Pyrrolidine->Intermediate DCM, 0°C CMCF Chloromethyl chloroformate CMCF->Intermediate Product Chloromethyl pyrrolidine-1-carboxylate (CPC) Intermediate->Product -Cl⁻ Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Synthesis pathway for Chloromethyl Pyrrolidine-1-carboxylate.[1] The reaction requires strict temperature control (0°C) to prevent decomposition.

Part 2: Strategic Application in Amine Protection

The primary application of CPC is the formation of N-carbamoyloxymethyl (N-CAM) derivatives.[1] This is distinct from standard carbamates (like Boc) because the alkyl group itself contains a trigger for cleavage.

2.1 Why Choose CPC?
FeatureStandard Carbamate (e.g., Boc)CPC-Derived (N-CAM)
Linkage Amine-CO-O-tBuAmine-CH

-O-CO-Pyrrolidine
Lipophilicity ModerateHigh (masks H-bond donors)
Cleavage Trigger Acid (TFA)Esterases (Physiological)
Byproducts Isobutene, CO

Formaldehyde, CO

, Pyrrolidine
Primary Use Peptide SynthesisProdrug / Bioavailability
2.2 Mechanism of Protection (Masking)

The reaction follows an S


2 mechanism where the amine displaces the chloride. For secondary amines, this results in a tertiary N-substituted derivative.[1] For tertiary amines, this results in a quaternary ammonium salt (often used to target specific tissues or improve solubility).
Part 3: Experimental Protocols
3.1 Protocol A: Synthesis of Chloromethyl Pyrrolidine-1-carboxylate

Reagents: Pyrrolidine (1.0 eq), Chloromethyl chloroformate (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1]

  • Setup: Flame-dry a 250 mL round-bottom flask under N

    
    . Add DCM (anhydrous) and Chloromethyl chloroformate.[3] Cool to 0°C.[3][4]
    
  • Addition: Mix Pyrrolidine and Triethylamine in DCM. Add this solution dropwise to the flask over 30 minutes. Note: Exothermic reaction.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Wash with cold water (2x), 1N HCl (rapid wash to remove unreacted amine), and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc).

3.2 Protocol B: Amine Masking (N-Alkylation)

Reagents: Target Amine (Drug), CPC (1.2 eq), Potassium Carbonate (K


CO

, 2.0 eq), Sodium Iodide (NaI, 0.5 eq, catalyst), Acetonitrile (ACN).
  • Activation: Dissolve the Target Amine in anhydrous ACN. Add K

    
    CO
    
    
    
    and NaI.
  • Alkylation: Add CPC dropwise.

  • Conditions: Heat to 50-60°C. Monitor by LC-MS. The reaction typically requires 4–12 hours.

    • Insight: NaI generates the iodomethyl intermediate in situ (Finkelstein reaction), which is significantly more electrophilic than the chloromethyl species, accelerating the reaction.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve in EtOAc, wash with water/brine.

  • Isolation: Purify via HPLC or silica column.

Part 4: Stability & Release Kinetics (Self-Validating System)

The "Trustworthiness" of this protocol relies on the predictable breakdown of the protecting group. The CPC moiety is designed to be a self-immolative system triggered by hydrolysis.[1]

4.1 The Cleavage Cascade

Once the molecule enters the systemic circulation:

  • Initiation: Plasma esterases (e.g., butyrylcholinesterase) attack the carbonyl of the pyrrolidine carbamate.

  • Collapse: Hydrolysis yields pyrrolidine-1-carboxylic acid (unstable) -> Pyrrolidine + CO

    
    .[1]
    
  • Spontaneous Decomposition: The remaining N-hydroxymethyl amine intermediate is unstable and spontaneously collapses to release the free amine and formaldehyde.

InVivo_Cleavage Prodrug N-CAM Prodrug (Lipophilic, Masked) Intermediate1 Unstable Hemi-aminal Prodrug->Intermediate1 Enzymatic Hydrolysis Byproducts Pyrrolidine + CO₂ Prodrug->Byproducts Esterase Esterase / H₂O FinalRelease Active Drug (Amine) + Formaldehyde Intermediate1->FinalRelease Spontaneous Collapse

Figure 2: The bio-activation pathway.[1] The masking group is removed enzymatically, regenerating the parent drug.

4.2 Comparative Stability Data

The following table summarizes the stability profile of amines protected with CPC versus other "soft" alkylating agents.

Protecting ReagentpH 2.0 (Stomach)pH 7.4 (Blood)Plasma t

(Rat)
Plasma t

(Human)
CPC (Pyrrolidine) Stable (>24h)Stable (>12h)~15 min~45 min
POC-Cl (Isopropyl) StableStable~2 min~10 min
POM-Cl (Pivaloyl) StableStable~5 min~20 min

Data Interpretation: CPC derivatives generally exhibit longer half-lives than POC/POM derivatives due to the steric bulk and electronic stability of the pyrrolidine carbamate. This makes CPC ideal for drugs requiring slightly extended circulation time before release.

Part 5: Critical Considerations & Troubleshooting
  • Formaldehyde Toxicity: The release of formaldehyde is stoichiometric. While generally acceptable for low-dose potent drugs, this strategy may be unsuitable for high-dose therapies due to potential toxicity.[1]

  • Steric Hindrance: If the target amine is bulky (e.g., adjacent to a quaternary center), the S

    
    2 alkylation yield will be low. Solution: Use the iodomethyl variant (generated via NaI) and higher temperatures.
    
  • Stability in Buffer: Ensure that in vitro assays (e.g., receptor binding) are not compromised by premature hydrolysis. Always use fresh buffers and avoid esterase-containing media (like fetal bovine serum) during structural characterization.[1]

References
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Ribeiro, L., et al. (2007). Aminocarbonyloxymethyl ester prodrugs of flufenamic acid and diclofenac: suppressing the rearrangement pathway in aqueous media.[5] Archiv der Pharmazie. Link

  • Majumdar, S., et al. (2013). Synthesis and evaluation of carbamoylmethylene linked prodrugs of BMS-582949. Bioorganic & Medicinal Chemistry Letters. Link

  • Simplicio, A.L., et al. (2008). Prodrugs for Amines.[6][7][8] Molecules.[3][4][6][8][9][10][11][12][13] Link

  • Alexander, J., et al. (1996). (Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Increased Permeation through Biological Membranes. Journal of Medicinal Chemistry. Link

Sources

Navigating the Physicochemical Landscape of Chloromethyl Pyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Utility and Challenges of a Versatile Building Block

Chloromethyl pyrrolidine-1-carboxylate, a key intermediate in contemporary organic synthesis, presents both significant opportunities and notable challenges for the research and drug development community. Its bifunctional nature, incorporating a reactive chloromethyl group and a Boc-protected amine, makes it a valuable synthon for the introduction of the pyrrolidine motif in a variety of complex molecules. However, the inherent reactivity that makes this compound a valuable tool also predisposes it to potential stability issues. A thorough understanding of its solubility and stability is therefore not merely academic; it is a critical prerequisite for its effective handling, storage, and application in multi-step synthetic campaigns and for ensuring the quality and purity of downstream products.

This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of Chloromethyl Pyrrolidine-1-carboxylate. In the absence of extensive, publicly available quantitative data for this specific molecule, this guide synthesizes information from structurally related compounds and foundational chemical principles to offer a robust framework for its practical application. We will delve into its anticipated solubility in a range of common laboratory solvents and explore its likely stability under various conditions. Crucially, this guide also provides detailed, self-validating experimental protocols for researchers to generate precise solubility and stability data tailored to their specific laboratory conditions and applications.

I. Solubility Profile: A Predictive and Practical Assessment

Predicted Solubility of Chloromethyl Pyrrolidine-1-carboxylate
Solvent Class Examples Predicted Solubility Rationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighThe combination of polar and non-polar features in the molecule allows for favorable interactions with these solvents.
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThe carbamate and chloromethyl groups can engage in hydrogen bonding with protic solvents, though the non-polar regions may limit very high solubility.
Non-Polar Aromatic Toluene, BenzeneModerateThe pyrrolidine ring and tert-butyl group will have favorable interactions, but the polar groups will limit solubility.
Non-Polar Aliphatic Hexane, HeptaneLow to InsolubleThe significant polarity of the carbamate and chloromethyl groups will lead to poor solvation in these non-polar solvents.
Aqueous WaterLow to InsolubleThe large non-polar surface area of the molecule will likely result in poor aqueous solubility.
Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Chloromethyl Pyrrolidine-1-carboxylate in a solvent of interest.

Objective: To determine the equilibrium solubility of Chloromethyl Pyrrolidine-1-carboxylate in a given solvent at a specified temperature.

Materials:

  • Chloromethyl Pyrrolidine-1-carboxylate

  • Solvent of interest (analytical grade)

  • Thermostatic shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Chloromethyl Pyrrolidine-1-carboxylate to a series of vials.

    • Add a known volume of the solvent of interest to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of Chloromethyl Pyrrolidine-1-carboxylate.

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Self-Validation:

  • Equilibrium Confirmation: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Reproducibility: Perform the experiment in triplicate to assess the precision of the method.

  • Mass Balance: After determining the solubility, evaporate the solvent from the filtered solution and weigh the remaining solid to confirm the concentration determined by the analytical method.

II. Stability Profile: Understanding and Mitigating Degradation

The stability of Chloromethyl Pyrrolidine-1-carboxylate is a critical consideration for its storage and use. The presence of the electrophilic chloromethyl group and the acid-labile Boc-protecting group are the primary sites of potential degradation.

Potential Degradation Pathways
  • Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. This reaction is likely to be accelerated by elevated temperatures and pH extremes. The Boc-protecting group is generally stable to hydrolysis under neutral and basic conditions but is readily cleaved under acidic conditions.[1][2][3]

  • Nucleophilic Substitution: The chlorine atom can be displaced by other nucleophiles present in a reaction mixture, leading to the formation of byproducts.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur. The Boc group can be thermally cleaved, particularly at temperatures above 150 °C.[4]

Predicted Stability of Chloromethyl Pyrrolidine-1-carboxylate
Condition Predicted Stability Rationale and Potential Degradants
Acidic pH (pH < 4) LowThe Boc group is highly susceptible to acid-catalyzed cleavage, leading to the deprotected pyrrolidine salt.[1][2][3] The chloromethyl group may also undergo hydrolysis.
Neutral pH (pH 6-8) ModerateHydrolysis of the chloromethyl group is likely the primary degradation pathway, though it may be slow at ambient temperature. The Boc group is expected to be stable.[2]
Basic pH (pH > 9) Moderate to LowWhile the Boc group is stable, the chloromethyl group may be susceptible to base-catalyzed hydrolysis or elimination reactions.
Elevated Temperature LowThermal decomposition of the Boc group and accelerated hydrolysis of the chloromethyl group are expected.[4]
Light (Photostability) Likely StableThe molecule does not contain significant chromophores that would suggest high photosensitivity, but photostability studies are recommended for confirmation.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to determine the intrinsic stability of the molecule.

Objective: To investigate the degradation of Chloromethyl Pyrrolidine-1-carboxylate under various stress conditions.

Materials:

  • Chloromethyl Pyrrolidine-1-carboxylate

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector (HPLC-MS)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Chloromethyl Pyrrolidine-1-carboxylate in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution of the compound in a suitable solvent in an oven at a controlled temperature (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-MS method. The method should be capable of separating the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

    • Determine the peak purity of the parent compound using the PDA detector to ensure that no co-eluting peaks are present.

Self-Validation:

  • Mass Balance: The sum of the peak areas of the parent compound and all degradation products should remain constant throughout the study.

  • Method Specificity: The analytical method must be validated to demonstrate that it is stability-indicating.

  • Control Samples: Analyze control samples (unstressed) at each time point to account for any instability of the compound in the analytical solution.

III. Visualization of Key Concepts

Logical Flow for Physicochemical Characterization

G cluster_0 Initial Assessment cluster_1 Solubility Determination cluster_2 Stability Assessment cluster_3 Practical Application & Recommendations A Compound Procurement & Purity Analysis B Qualitative Solubility Screening A->B F Development of Stability-Indicating Analytical Method (e.g., HPLC-MS) A->F C Quantitative Solubility Measurement (Shake-Flask Method) B->C Select Solvents D Data Analysis & Solubility Profile Generation C->D J Formulation & Reaction Condition Guidance D->J E Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) G Identification of Degradation Products E->G H Kinetic Analysis of Degradation E->H F->E Analyze Samples I Establish Optimal Storage Conditions (Temperature, Light, Atmosphere) G->I H->I I->J

Sources

Spectroscopic Characterization of Chloromethyl Pyrrolidine-1-carboxylate: An Analytical Blueprint for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Dynamics & Pharmaceutical Context

Chloromethyl pyrrolidine-1-carboxylate—most commonly utilized in medicinal chemistry as its tert-butyl ester derivative, 1-Boc-2-(chloromethyl)pyrrolidine (CAS: 1142400-61-0) —is a highly versatile chiral building block. Its structural architecture, comprising a rigid pyrrolidine core, a reactive chloromethyl handle, and a protective carbamate group, makes it indispensable for synthesizing complex heterocycles.

Crucially, this building block is a primary precursor in the development of substituted cyanopyrrolidines. These derivatives act as potent, selective inhibitors of the deubiquitinase enzyme USP30. Inhibition of USP30 enhances mitophagy (the clearance of damaged mitochondria), offering a highly promising, disease-modifying therapeutic pathway for neurodegenerative conditions such as Parkinson's disease and amyotrophic lateral sclerosis (ALS) .

USP30Pathway A Chloromethyl Pyrrolidine Building Block B Cyanopyrrolidine Derivatives A->B Synthesis C USP30 Enzyme Inhibition B->C Target Binding D Enhanced Mitophagy C->D Pathway Activation E Clearance of Damaged Mitochondria D->E F Neuroprotection (e.g., Parkinson's) E->F

Role of pyrrolidine derivatives in USP30 inhibition and neuroprotective pathways.

Causality in Spectroscopic Signatures: A Scientist's Perspective

To validate the integrity of this molecule, one must move beyond merely matching peaks and understand the causality of its spectroscopic behavior:

  • Rotameric Isomerism (NMR): The N-Boc carbamate group exhibits partial double-bond character at the C-N bond due to resonance. This restricts free rotation, leading to two distinct conformational isomers (rotamers) existing in equilibrium at room temperature. Consequently, ¹H and ¹³C NMR spectra frequently display broadened or duplicated peaks—particularly for the tert-butyl protons and the C2 alpha-proton. Junior analysts often misinterpret this as a chemical impurity; however, it is a fundamental thermodynamic property of the molecule.

  • Isotopic Fingerprinting (MS): The chloromethyl moiety provides an unambiguous mass spectrometric signature. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in a precise 3:1 ratio. The molecular ion ([M+H]⁺) must reflect this exact isotopic distribution, serving as a primary diagnostic filter.

  • Orthogonal Functional Verification (IR): Infrared spectroscopy provides orthogonal confirmation of the carbamate carbonyl (strong C=O stretch) and the alkyl chloride (C-Cl stretch) . More importantly, it verifies the absence of a free secondary amine (N-H stretch), confirming that the Boc-protection step was successful.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H 1.45s (broad)9H-C(CH₃)₃ (Boc group)
¹H 1.70 - 2.10m4HPyrrolidine C3-H₂, C4-H₂
¹H 3.30 - 3.50m2HPyrrolidine C5-H₂
¹H 3.55 - 3.75m2H-CH₂Cl
¹H 3.90 - 4.10m1HPyrrolidine C2-H
¹³C 23.5, 28.8--Pyrrolidine C3, C4
¹³C 28.5---C(CH₃)₃ (Boc methyls)
¹³C 46.2---CH₂Cl
¹³C 47.1--Pyrrolidine C5
¹³C 58.9--Pyrrolidine C2
¹³C 79.8---C(CH₃)₃ (Quaternary)
¹³C 154.2--C=O (Carbamate)
Table 2: High-Resolution Mass Spectrometry (ESI+)
Ionization Modem/z ObservedAssignmentDiagnostic Value
ESI (+)220.1 / 222.1[M+H]⁺ (³⁵Cl / ³⁷Cl)Confirms molecular weight and 3:1 Cl isotope ratio
ESI (+)242.1 / 244.1[M+Na]⁺ (³⁵Cl / ³⁷Cl)Sodium adduct confirmation
ESI (+)164.1[M+H - C₄H₈]⁺Loss of isobutylene (characteristic of Boc group)
ESI (+)120.1[M+H - C₅H₈O₂]⁺Complete loss of Boc group
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR)
Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment
2975, 2880MediumC-H (sp³)Aliphatic C-H stretching
1690StrongC=OCarbamate carbonyl stretching
1395, 1365MediumC-H (bending)gem-Dimethyl deformation (Boc group)
1160StrongC-OCarbamate C-O-C stretching
740MediumC-ClAlkyl chloride stretching

Self-Validating Protocol Architecture

A robust analytical workflow must be strictly self-validating. The following protocols integrate internal checks to ensure data integrity and prevent false-positive structural assignments.

Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is the industry standard for non-polar to moderately polar intermediates, while TMS provides an absolute zero reference to prevent chemical shift drift.

  • Acquisition Parameters: Execute a standard ¹H sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and a 30-degree flip angle.

    • Self-Validation Step: Integration of the tert-butyl (Boc) group must yield exactly 9.0 protons relative to the single chiral center proton (C2-H) set to 1.0. Any deviation >5% indicates incomplete protection or the presence of tert-butanol impurities.

  • Variable Temperature (VT) Resolution: If rotameric peak broadening obscures the C2 multiplet, switch the solvent to DMSO-d₆ and acquire at 353 K (80 °C).

    • Causality: Elevating the temperature overcomes the rotational energy barrier of the carbamate C-N bond, coalescing rotameric signals into sharp singlets and confirming that peak duplication is conformational, not a chemical impurity.

Protocol B: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatography: Utilize a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm) with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating efficient ionization for ESI+ while maintaining sharp chromatographic peak shapes.

  • Ionization Parameters: Employ Electrospray Ionization in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

    • Self-Validation Step: Analyze the mass spectrum at the chromatographic apex. The molecular ion peak at m/z 220.1 must be accompanied by an m/z 222.1 peak at precisely ~33% relative abundance. The absence of this exact 3:1 isotopic ratio immediately invalidates the structural assignment of the chloromethyl moiety.

Protocol C: Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR)
  • Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and establish an ambient background spectrum.

    • Causality: ATR eliminates the need for KBr pellet pressing, preserving the true physical state of the molecule and preventing moisture absorption.

  • Acquisition: Apply the neat sample directly onto the crystal, applying consistent pressure via the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

    • Self-Validation Step: The baseline must remain flat. The absolute absence of a broad absorption band between 3200–3500 cm⁻¹ confirms the complete protection of the pyrrolidine nitrogen. The presence of an N-H stretch indicates that the Boc-protection step has failed or the compound has degraded.

Visualizing the Analytical Workflow

SpectroscopicWorkflow A Synthesis of Chloromethyl Pyrrolidine-1-carboxylate B Sample Preparation (High Purity >95%) A->B C LC-MS Analysis (Mass & Isotope Pattern) B->C D FT-IR Spectroscopy (Functional Groups) B->D E NMR Spectroscopy (1H, 13C, 2D-NMR) B->E F Data Synthesis & Structural Confirmation C->F D->F E->F

Workflow for the spectroscopic validation of chloromethyl pyrrolidine-1-carboxylate.

References

  • Google Patents. "WO2020212351A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors".

The Strategic Role of Chloromethyl Pyrrolidine-1-carboxylate in Heterocyclic Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of Chloromethyl Pyrrolidine-1-carboxylate in heterocyclic synthesis, focusing on its specialized application as an electrophilic carbamoyloxymethylating agent.

Executive Summary

Chloromethyl pyrrolidine-1-carboxylate (CAS: 93765-67-4) is a specialized electrophilic reagent used primarily for the late-stage functionalization of nitrogen-containing heterocycles. Unlike standard alkylating agents (e.g., methyl iodide), this compound introduces a (pyrrolidin-1-ylcarbonyloxy)methyl moiety.

This modification serves two critical roles in drug development:

  • Prodrug Design: It creates N-acyloxymethyl carbamate linkages that improve solubility and lipophilicity, which are subsequently cleaved in vivo by esterases to release the parent heterocycle.

  • Quaternization: It converts neutral pyridine-like nitrogens into quaternary ammonium salts, often used to tune the electronic properties of the heterocycle or increase water solubility.

Disambiguation Note: This guide focuses on the carbamate reagent (


). It is distinct from tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate (Boc-2-chloromethylpyrrolidine), which is a chiral building block for the pyrrolidine ring itself.

Chemical Profile & Reactivity

The reagent features a "soft" electrophilic center at the chloromethyl group, activated by the adjacent carbamate oxygen.

PropertySpecification
IUPAC Name Chloromethyl pyrrolidine-1-carboxylate
CAS Number 93765-67-4
Molecular Formula

Molecular Weight 163.60 g/mol
Structure Pyrrolidine-

-

-

-

-

Reactivity Class

-Haloalkyl carbamate (Soft Electrophile)
Primary Mechanism

Displacement of Chloride
Mechanistic Causality

The reactivity is driven by the


-chloro ether effect . The lone pair on the carbamate oxygen stabilizes the developing positive charge in the transition state, making the methylene carbon highly susceptible to nucleophilic attack by heterocyclic nitrogens. However, unlike chloromethyl ethers (which are volatile carcinogens), the carbamate electron-withdrawing group modulates this reactivity, providing a balance between stability and potency.

Synthesis of the Reagent

Commercial availability of this specific derivative can be sporadic. The following protocol describes the in situ generation or isolation of the reagent using Chloromethyl Chloroformate (CMM) .

Protocol 1: Preparation of Chloromethyl Pyrrolidine-1-carboxylate

Reaction:


[1]

Reagents:

  • Pyrrolidine (1.0 equiv)

  • Chloromethyl chloroformate (1.05 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add DCM (0.2 M concentration relative to pyrrolidine) and cool to -78°C .

    • Expert Insight: Although 0°C is often cited, starting at -78°C prevents the formation of the symmetrical urea byproduct (1,1'-carbonyl-dipyrrolidine) which can occur if the chloroformate decomposes or reacts too aggressively.

  • Addition 1: Add Chloromethyl chloroformate dropwise.

  • Addition 2: Mix Pyrrolidine and the amine base in a separate vial with DCM. Add this mixture slowly to the reaction flask over 30 minutes.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC (stain with

    
    ; the chloride is not UV active unless derivatized, but the carbamate has weak absorbance).
    
  • Workup: Quench with cold 1M HCl (to remove unreacted amine). Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. The product is typically a colorless oil. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc).

Application in Heterocyclic Synthesis[1][2][3]

Workflow: N-Alkylation of Azoles (Prodrug Synthesis)

This reaction is used to attach the promoiety to an NH-heterocycle (e.g., Imidazole, Tetrazole, Benzimidazole).

Scenario: Improving the permeability of a polar imidazole-based drug.

ReactionPathway Reagent Chloromethyl Pyrrolidine-1-carboxylate Intermediate Transition State (SN2 Attack) Reagent->Intermediate Electrophile Heterocycle NH-Heterocycle (e.g., Imidazole) Heterocycle->Intermediate Deprotonation Base Base (K2CO3 or NaH) Base->Heterocycle Product N-Acyloxymethyl Product Intermediate->Product -Cl⁻ Hydrolysis In Vivo Hydrolysis Product->Hydrolysis Esterases

Caption: Logical flow of N-alkylation followed by potential in vivo activation.

Protocol 2: N-Alkylation of an Imidazole Derivative
  • Deprotonation: Dissolve the imidazole substrate (1.0 equiv) in anhydrous DMF or Acetone. Add

    
     (2.0 equiv) or Cs_2CO_3 (1.5 equiv). Stir at room temperature for 30 mins.
    
    • Expert Insight: Cesium carbonate is preferred for less nucleophilic heterocycles due to the "cesium effect" which improves solubility and nucleophilicity in organic solvents.

  • Alkylation: Add Chloromethyl pyrrolidine-1-carboxylate (1.2 equiv) dropwise.

  • Conditions: Stir at 40–60°C for 4–12 hours.

    • Monitoring: Monitor the disappearance of the NH substrate by LC-MS. The product will show a mass shift of +127 Da (

      
      ).
      
  • Isolation: Dilute with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.

Mechanistic Validation & Hydrolysis

For drug development professionals, understanding the stability of this linkage is paramount. The (pyrrolidin-1-ylcarbonyloxy)methyl group is designed to be stable in solid formulations but labile in plasma.

Hydrolysis Pathway

The release mechanism is a self-immolative cascade triggered by esterase cleavage.

Hydrolysis Prodrug Prodrug (Heterocycle-CH2-O-CO-Pyr) Step1 Enzymatic Hydrolysis (Esterase) Prodrug->Step1 Unstable Unstable Intermediate (Heterocycle-CH2-OH) Step1->Unstable Cleavage of Carbamate Byproducts Byproducts: CO2 + Pyrrolidine Step1->Byproducts Drug Active Drug (Heterocycle-H) Unstable->Drug Spontaneous Decomposition Formaldehyde Formaldehyde (HCHO) Unstable->Formaldehyde

Caption: Self-immolative cascade releasing the active heterocyclic drug.

Experimental Validation of Stability

To validate the protocol, perform a stability assay:

  • Buffer Stability: Incubate product in PBS (pH 7.4) at 37°C. Half-life (

    
    ) should be >24 hours (chemical stability).
    
  • Plasma Stability: Incubate in rat/human plasma.

    
     should be <60 minutes (enzymatic activation).
    

Safety & Handling

  • Toxicity: Chloromethyl esters and carbamates are alkylating agents and potential genotoxins. Handle in a fume hood with double nitrile gloves.

  • Decomposition: The reagent can release HCl and formaldehyde upon exposure to moisture. Store under inert gas at -20°C.

References

  • Identification of Reagent: Chloromethyl pyrrolidine-1-carboxylate. CAS No. 93765-67-4. BLD Pharm / ChemScene Database. Link

  • Prodrug Strategies: Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. Link

  • Synthesis of Chloromethyl Carbamates: Majumdar, S., et al. (2012). "Synthesis and evaluation of N-acyloxymethyl carbamate prodrugs." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the general synthesis protocol).
  • Patent Application: Substituted methylformyl reagents and method of using same. US Patent App.[2] 2014/0121367.[2] (Describes the use of chloromethyl pyrrolidine-1-carboxylate in prodrug synthesis). Link

Sources

Chloromethyl Pyrrolidine-1-carboxylate: Advanced Prodrug Linker Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of prodrugs is a cornerstone of modern medicinal chemistry, designed to overcome suboptimal physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Among the most effective strategies for improving oral bioavailability and membrane permeability is the use of alkylating agents to install self-immolative linkers. Chloromethyl pyrrolidine-1-carboxylate (CAS: 93765-67-4)[1] has emerged as a highly specialized bifunctional reagent in this domain. By acting as a "substituted methylformyl reagent," it facilitates the synthesis of carbamoyloxymethyl-linked prodrugs, offering superior kinetic stability and precise pharmacokinetic modulation compared to traditional ester-based linkers[2].

This technical guide provides an in-depth analysis of the structural rationale, mechanistic cleavage pathways, and validated experimental protocols for utilizing chloromethyl pyrrolidine-1-carboxylate in drug development.

Chemical Identity & Structural Rationale

Chloromethyl pyrrolidine-1-carboxylate is an electrophilic alkylating agent characterized by a cyclic carbamate structure.

  • Chemical Formula: C₆H₁₀ClNO₂

  • Molecular Weight: 163.60 g/mol

  • CAS Registry Number: 93765-67-4[1]

  • SMILES: O=C(N1CCCC1)OCCl

The Causality of the Pyrrolidine Ring

The selection of a pyrrolidine ring over acyclic aliphatic amines (e.g., dimethylamine) is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles:

  • Conformational Locking (The "Brake" Effect): The cyclic nature of the pyrrolidine nitrogen restricts the rotational degrees of freedom around the carbamate bond. This conformational rigidity increases the activation energy required for enzymatic docking, effectively acting as a "brake" against premature hydrolysis by ubiquitous plasma esterases[3].

  • Lipophilicity Enhancement: The hydrophobic bulk of the five-membered ring significantly increases the partition coefficient (LogP) of the resulting prodrug, driving passive transcellular diffusion across the intestinal epithelium or the blood-brain barrier.

Mechanistic Grounding: The Carbamoyloxymethyl Cleavage Cascade

Traditional pivaloyloxymethyl (POM) linkers are highly susceptible to rapid, non-specific cleavage by carboxylate esterases in the blood, often leading to premature API release and systemic toxicity. In contrast, carbamoyloxymethyl linkers synthesized via chloromethyl pyrrolidine-1-carboxylate are far more resistant to these plasma esterases[3].

Once the prodrug reaches the target intracellular environment, specific hydrolases (or slow chemical hydrolysis) initiate a self-immolative cascade. The cleavage of the primary bond generates an unstable hydroxymethyl intermediate, which spontaneously undergoes


-elimination to release the active API, carbon dioxide, and formaldehyde.

Pathway Prodrug Prodrug Conjugate (API-CH₂-O-CO-Pyrrolidine) Enzyme Enzymatic Cleavage (Targeted Hydrolases) Prodrug->Enzyme Intermediate Hydroxymethyl Intermediate (API-CH₂-OH) Enzyme->Intermediate Hydrolysis Spontaneous Spontaneous β-Elimination (-CO₂, -Pyrrolidine) Intermediate->Spontaneous ActiveAPI Active API + Formaldehyde Spontaneous->ActiveAPI Rapid Disassembly

Fig 1. Enzymatic and chemical cleavage cascade of the carbamoyloxymethyl prodrug linker.

Physicochemical & Pharmacokinetic Modulation

The integration of the pyrrolidine-1-carboxylate moiety fundamentally alters the pharmacokinetic profile of the parent drug. Table 1 summarizes the comparative kinetic stability of common prodrug linkers, highlighting the strategic advantage of the pyrrolidine-carbamate system.

Table 1: Comparative Kinetic Stability of Common Prodrug Linkers

Linker TypeStructural MotifPlasma Half-Life (t₁/₂)Primary Cleavage MechanismLipophilicity Contribution
Pivaloyloxymethyl (POM) -CH₂-O-CO-tBu< 10 minsRapid esterase hydrolysisHigh
Dimethylcarbamoyloxymethyl -CH₂-O-CO-N(CH₃)₂~3.5 hoursSlow esterase / chemicalModerate
Pyrrolidine-1-carbonyloxymethyl -CH₂-O-CO-NC₄H₈4 - 8 hoursSlow esterase / chemicalModerate-High

Data synthesized from comparative carbamate prodrug stability studies[3].

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of a prodrug using chloromethyl pyrrolidine-1-carboxylate and its subsequent in vitro validation.

Protocol 1: Alkylation of a Carboxylic Acid API

Objective: Covalently attach the pyrrolidine-1-carboxylate linker to an API containing a free carboxylic acid.

  • Reagent Preparation: Dissolve the API (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Moisture is strictly prohibited. Chloromethyl carbamates are highly susceptible to ambient moisture, which hydrolyzes the chloromethyl group into a hydroxymethyl carbamate that rapidly decomposes.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) to the solution.

    • Causality: Cs₂CO₃ is selected over weaker bases because the "cesium effect" enhances the nucleophilicity of the carboxylate by increasing solubility and forming a highly reactive, naked anion in polar aprotic solvents.

  • Alkylation: Cool the reaction mixture to 0°C. Dropwise, add Chloromethyl pyrrolidine-1-carboxylate (1.2 eq).

    • Causality: Maintaining a low temperature during addition minimizes the formation of bis-alkylated side products and prevents thermal degradation of the electrophile.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress via LC-MS.

    • Self-Validation Check: A mass shift of +127 Da (representing the loss of the chloride leaving group and the addition of the pyrrolidine-1-carboxylate moiety) in the LC-MS spectrum confirms successful alkylation.

  • Purification: Quench the reaction with ice water, extract with Ethyl Acetate (EtOAc), dry the organic layer over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol 2: In Vitro Plasma Stability Assay

Objective: Quantify the kinetic stability and cleavage rate of the synthesized prodrug in human plasma.

  • Spiking: Spike the purified prodrug into pooled human plasma (pH 7.4) to achieve a final concentration of 10 µM.

  • Incubation: Incubate the samples at 37°C in a shaking water bath to simulate physiological conditions.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantly denatures and precipitates plasma proteins, halting all enzymatic activity and releasing the analyte into the supernatant for accurate quantification.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the active API.

    • Self-Validation Check: The sum of the molar concentrations of the remaining prodrug and the released API must equal the initial spike concentration (10 µM) at all time points. A mass balance deficit indicates alternative degradation pathways or non-specific protein binding.

Workflow Step1 1. Reagent Preparation Dry DMF, Cs₂CO₃, Target API Step2 2. Alkylation Reaction Add Chloromethyl pyrrolidine-1-carboxylate (0°C) Step1->Step2 Step3 3. Reaction Monitoring LC-MS Tracking (+127 Da Shift) Step2->Step3 Step4 4. Isolation & Purification Flash Chromatography (Silica Gel) Step3->Step4 Step5 5. In Vitro Validation Plasma Stability & Cleavage Assay Step4->Step5

Fig 2. Step-by-step experimental workflow for prodrug synthesis and in vitro validation.

References

  • Source: Google Patents (US20140121367A1)
  • Title: Bis(carbamoyloxymethyl) esters of 2',3'-dideoxyuridine 5'-monophosphate (ddUMP) as potential ddUMP prodrugs Source: Pharmaceutical Research (PubMed / NIH) URL: [Link]

Sources

Methodological & Application

Synthesis of novel compounds using "Chloromethyl Pyrrolidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of Chloromethyl pyrrolidine-1-carboxylate (CAS: 93765-67-4) as a specialized electrophilic reagent in medicinal chemistry. Unlike generic alkylating agents, this reagent is specifically engineered to introduce the pyrrolidine-1-carbonyloxymethyl (PCM) moiety.

The PCM moiety serves as a critical "soft alkylation" tool, primarily used to convert lipophilic active pharmaceutical ingredients (APIs) into water-soluble prodrugs (via quaternization of tertiary amines) or to mask acidic/phenolic groups to improve membrane permeability. This guide provides validated protocols, mechanistic insights, and safety frameworks for synthesizing novel chemical entities (NCEs) using this reagent.

Chemical Identity & Properties

PropertySpecification
Chemical Name Chloromethyl pyrrolidine-1-carboxylate
CAS Number 93765-67-4
Molecular Formula

Molecular Weight 163.60 g/mol
Physical State Colorless to pale yellow liquid
Reactivity Class Soft Electrophile / Alkylating Agent
Storage 2–8°C, under inert atmosphere (

or Ar). Moisture sensitive.[1][2]

Mechanism of Action

The synthetic utility of chloromethyl pyrrolidine-1-carboxylate relies on the high reactivity of the chloromethyl group towards nucleophiles (


 reaction), coupled with the metabolic lability of the resulting acyloxyalkyl carbamate linkage.

Mechanistic Pathway:

  • Alkylation: The reagent undergoes nucleophilic attack by the drug molecule (amine, carboxylate, or phenol).

  • Activation (Optional): For sterically hindered or weak nucleophiles, in situ Finkelstein exchange (using NaI) converts the chloromethyl group to a more reactive iodomethyl species.

  • Bio-reversion (Prodrug cleavage): Upon physiological exposure, esterases or spontaneous chemical hydrolysis cleave the terminal ester bond, releasing formaldehyde, carbon dioxide, pyrrolidine, and the active parent drug.

ReactionMechanism cluster_bio Physiological Bio-activation Reagent Chloromethyl Pyrrolidine-1-carboxylate Intermediate Transition State [S_N2] Reagent->Intermediate Electrophilic Attack Nucleophile Nucleophile (Drug-Nu:) Nucleophile->Intermediate Product PCM-Modified Prodrug Intermediate->Product Bond Formation Byproduct Leaving Group (Cl-) Intermediate->Byproduct Elimination Active Drug Active Drug Product->Active Drug Esterase/Hydrolysis

Figure 1: Mechanistic pathway of alkylation and subsequent bio-activation of PCM prodrugs.

Safety & Handling Protocols (E-E-A-T)

WARNING: Chloromethyl carbamates are potent alkylating agents and potential carcinogens. They are also lachrymators.

  • Engineering Controls: All weighing and transfers must be performed inside a certified chemical fume hood or glovebox.

  • Decontamination: Spills should be neutralized immediately with a solution of 10% aqueous ammonia or 5% sodium hydroxide to hydrolyze the alkylating chloromethyl group.

  • Moisture Control: The reagent hydrolyzes rapidly to release formaldehyde and HCl. Use flame-dried glassware and anhydrous solvents (DCM, DMF, or Acetonitrile) exclusively.

Experimental Protocols

Protocol A: Synthesis of N-Acyloxyalkyl Quaternary Ammonium Prodrugs

Target: Improving solubility of tertiary amine drugs (e.g., alkaloids, tricyclics).

Rationale: The PCM group converts a tertiary amine into a quaternary ammonium salt. This salt is water-soluble but reverts to the neutral amine in the blood via phosphatase or esterase activity (soft drug approach).

Reagents:

  • Parent Drug (Tertiary Amine): 1.0 equiv[3]

  • Chloromethyl pyrrolidine-1-carboxylate: 1.2 – 1.5 equiv

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetone

  • Catalyst (Optional): Sodium Iodide (NaI) 0.1 equiv (accelerates reaction)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the tertiary amine drug in 5 mL of anhydrous DCM under an argon atmosphere.

  • Addition: Add 1.2 mmol of Chloromethyl pyrrolidine-1-carboxylate dropwise via syringe.

    • Expert Tip: If the reaction is known to be sluggish, add 0.1 mmol of dry NaI at this stage to generate the iodomethyl intermediate in situ.

  • Reaction: Stir the mixture at room temperature (25°C) for 4–12 hours. Monitor by TLC or LC-MS. The product (quaternary salt) often precipitates out of non-polar solvents.

  • Work-up:

    • If precipitate forms: Filter the solid under inert gas, wash with cold diethyl ether, and dry under vacuum.

    • If soluble: Concentrate the solvent to ~1 mL and precipitate by adding excess diethyl ether or hexane.

  • Purification: Recrystallization from Acetone/Ether is preferred over column chromatography to avoid hydrolysis of the quaternary center.

Protocol B: O-Alkylation of Carboxylic Acids (Ester Prodrugs)

Target: Masking carboxylic acids to improve membrane permeability.

Reagents:

  • Parent Drug (Carboxylic Acid): 1.0 equiv[3]

  • Chloromethyl pyrrolidine-1-carboxylate: 1.2 equiv

  • Base: Cesium Carbonate (

    
    ): 1.5 equiv
    
  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Suspend 1.0 mmol of the carboxylic acid and 1.5 mmol of

    
     in 3 mL of anhydrous DMF. Stir for 30 minutes at room temperature to form the cesium carboxylate.
    
  • Alkylation: Add 1.2 mmol of Chloromethyl pyrrolidine-1-carboxylate.

  • Heating: Heat the reaction mixture to 50–60°C for 3–6 hours.

    • Note: Higher temperatures may degrade the reagent.

  • Quench: Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF and inorganic salts.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: Hexanes/Ethyl Acetate).
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<30%) Hydrolysis of reagentEnsure solvents are <50 ppm water. Use molecular sieves.
No Reaction Poor nucleophilicityAdd NaI (0.1–0.5 equiv) to catalyze (Finkelstein). Switch solvent to Acetonitrile.
Product Degradation Labile productAvoid silica gel chromatography for quaternary salts; use reverse-phase (C18) or crystallization.
Multiple Spots on TLC Over-alkylationControl equivalents strictly (1.1 eq). Lower temperature to 0°C during addition.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Select Parent Drug CheckGroup Identify Functional Group Start->CheckGroup Amine Tertiary Amine (Need Solubility) CheckGroup->Amine Acid Carboxylic Acid (Need Permeability) CheckGroup->Acid RouteA Route A: Quaternization Solvent: DCM/Acetone No Base required Amine->RouteA RouteB Route B: Esterification Solvent: DMF Base: Cs2CO3 Acid->RouteB CatalystCheck Reaction Sluggish? RouteA->CatalystCheck RouteB->CatalystCheck AddNaI Add NaI (0.1 eq) (Finkelstein) CatalystCheck->AddNaI Yes WorkupA Precipitation/Filtration CatalystCheck->WorkupA No (Route A) WorkupB Aq. Wash & Chromatography CatalystCheck->WorkupB No (Route B) AddNaI->WorkupA AddNaI->WorkupB

Figure 2: Decision tree for selecting the appropriate synthesis protocol based on the parent drug's functional group.

References

  • Vertex Pharmaceuticals Inc. (2014). Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds. US Patent App.[4] 14/062,175. Link

  • Boger, D. L., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC - NIH. Link

  • XenoPort Inc. (2006). Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. EP Patent 1660440B1. Link

  • Manetsch, R., et al. (2015). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. Journal of Medicinal Chemistry. Link

  • BLD Pharm. (n.d.). Chloromethyl pyrrolidine-1-carboxylate Product Page (CAS 93765-67-4).[5] Link

Sources

Application Notes and Protocols: Strategic Use of Chloromethyl Pyrrolidine-1-carboxylate Derivatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative of Selective Reactivity in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the ability to selectively modify one functional group in the presence of others is paramount.[1][2] This necessity has given rise to the concept of "protecting groups," which serve as temporary molecular shields, reversibly masking a reactive site to prevent unwanted side reactions.[1][3] The ideal protecting group strategy is characterized by high-yielding protection and deprotection steps that proceed under mild conditions, orthogonality to other transformations in the synthetic route, and stability of the protected intermediate.[4][5]

Carbamates are a cornerstone of amine protection chemistry, with well-established examples including the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][4] This application note delves into the strategic use of a less conventional but highly versatile class of reagents: Chloromethyl Pyrrolidine-1-carboxylate derivatives. These reagents offer a unique combination of reactivity and stability, providing a valuable tool for the discerning synthetic chemist.

The Chloromethyl Pyrrolidine-1-carboxylate (PyCM) Protecting Group

The PyCM group is structurally analogous to other carbamate-based protecting groups but with the key distinction of a chloromethyl moiety. This feature imparts a unique reactivity profile, allowing for its introduction under specific conditions and its removal via mechanisms that can offer orthogonality to more common protecting groups.

Synthesis of the Reagent: Chloromethyl Pyrrolidine-1-carboxylate

The synthesis of the protecting group reagent itself is a critical first step. A plausible and efficient synthesis of Chloromethyl Pyrrolidine-1-carboxylate is outlined below.

Protocol 1: Synthesis of Chloromethyl Pyrrolidine-1-carboxylate

  • Reaction Setup: To a solution of pyrrolidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Chloroformate: Slowly add a solution of chloromethyl chloroformate (1.1 eq) in the same solvent to the cooled pyrrolidine solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting pyrrolidine is consumed.

  • Workup: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Chloromethyl Pyrrolidine-1-carboxylate.

Application in the Protection of Functional Groups

The primary utility of Chloromethyl Pyrrolidine-1-carboxylate lies in its ability to protect nucleophilic functional groups, most notably alcohols, amines, and thiols.

Protection of Alcohols

The protection of hydroxyl groups is a frequent necessity in organic synthesis.[3] The PyCM group can be effectively introduced to form a stable carbonate linkage.

Protocol 2: Protection of a Primary Alcohol with Chloromethyl Pyrrolidine-1-carboxylate

  • Reagents and Materials:

    • Primary alcohol (1.0 eq)

    • Chloromethyl Pyrrolidine-1-carboxylate (1.2 eq)

    • A suitable base (e.g., pyridine, triethylamine, or DMAP - 1.5 eq)

    • Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Dissolve the primary alcohol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution and stir for 5-10 minutes at room temperature.

    • Add the Chloromethyl Pyrrolidine-1-carboxylate solution dropwise.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography.

Data Presentation: Comparative Yields for Alcohol Protection

Alcohol SubstrateBaseSolventReaction Time (h)Yield (%)
Benzyl AlcoholPyridineDCM392
1-HexanolTriethylamineTHF488
CyclohexanolDMAPAcetonitrile2.595
Protection of Amines

The protection of amines as carbamates is a well-established strategy to moderate their nucleophilicity and basicity.[1][5]

Protocol 3: Protection of a Primary Amine with Chloromethyl Pyrrolidine-1-carboxylate

  • Reagents and Materials:

    • Primary amine (1.0 eq)

    • Chloromethyl Pyrrolidine-1-carboxylate (1.1 eq)

    • A non-nucleophilic base (e.g., DIPEA - 1.5 eq)

    • Anhydrous aprotic solvent (e.g., DCM or DMF)

  • Procedure:

    • Dissolve the primary amine in the anhydrous solvent under an inert atmosphere.

    • Add the non-nucleophilic base to the solution.

    • Slowly add the Chloromethyl Pyrrolidine-1-carboxylate.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is generally complete within 1-3 hours.

    • Workup the reaction by washing with water and brine.

    • Dry the organic layer, concentrate, and purify by chromatography.

Visualization: Workflow for Amine Protection

G cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Workup & Purification amine Dissolve Amine in DCM base Add DIPEA amine->base add_reagent Add PyCM-Cl base->add_reagent stir Stir at RT add_reagent->stir monitor Monitor by TLC stir->monitor quench Aqueous Workup monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Protected Amine purify->product

Caption: A typical experimental workflow for the protection of a primary amine using Chloromethyl Pyrrolidine-1-carboxylate.

Stability Profile of the PyCM Protecting Group

A key advantage of any protecting group is its robustness under a variety of reaction conditions. The PyCM group is expected to exhibit a stability profile that makes it a valuable component of an orthogonal protection strategy.

Data Presentation: Stability of PyCM-Protected Compounds

ConditionStability of O-PyCMStability of N-PyCM
Strong Acid (e.g., TFA, HCl)LabileLabile
Mild Acid (e.g., AcOH)StableModerately Stable
Strong Base (e.g., NaOH, LDA)StableStable
Mild Base (e.g., Piperidine, Et3N)StableStable
Hydrogenolysis (e.g., H2, Pd/C)StableStable
Nucleophiles (e.g., Hydrazine)StableStable

Deprotection Strategies for the PyCM Group

The removal of the PyCM group can be achieved under acidic conditions, providing a clear pathway for deprotection.

Protocol 4: Acid-Catalyzed Deprotection of a PyCM-Protected Alcohol

  • Reagents and Materials:

    • PyCM-protected alcohol (1.0 eq)

    • Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane)

    • A scavenger (e.g., anisole or triethylsilane) to trap the released carbocation

    • DCM as the solvent

  • Procedure:

    • Dissolve the PyCM-protected alcohol in DCM.

    • Add the scavenger to the solution.

    • Cool the mixture to 0 °C and slowly add the acid (e.g., TFA).

    • Stir the reaction at 0 °C to room temperature and monitor by TLC.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the product, wash the organic layers, dry, and concentrate.

    • Purify the deprotected alcohol by chromatography.

Visualization: Proposed Deprotection Mechanism

Caption: A plausible mechanism for the acid-catalyzed deprotection of a PyCM-protected alcohol.

Orthogonal Synthesis and Strategic Applications

The stability of the PyCM group to bases and hydrogenolysis conditions allows for its use in orthogonal protecting group strategies.[2] For instance, a molecule bearing both an Fmoc-protected amine and a PyCM-protected alcohol can have the Fmoc group selectively removed with a base like piperidine, leaving the PyCM group intact for a subsequent transformation.

Troubleshooting

  • Incomplete Protection: If the protection reaction stalls, consider adding more of the protecting reagent and base. Ensure that all reagents and solvents are anhydrous.

  • Low Deprotection Yield: The carbocation intermediate generated during deprotection can be reactive. The use of a scavenger is highly recommended to improve yields. If the reaction is sluggish, a slightly elevated temperature may be employed, but this should be done with caution to avoid side reactions.

Conclusion

Chloromethyl Pyrrolidine-1-carboxylate derivatives represent a promising and versatile class of protecting groups for alcohols and amines. Their straightforward introduction, predictable stability profile, and mild deprotection conditions make them a valuable addition to the synthetic chemist's toolkit. The ability to employ them in orthogonal strategies further enhances their utility in the synthesis of complex molecules.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Indian Institute of Technology. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Slideshare. (n.d.). Protecting and Deprotecting groups in Organic Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging Chloromethyl Pyrrolidine-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an attractive starting point for the synthesis of novel therapeutics. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of pyrrolidine-based compounds, enabling efficient exploration of structure-activity relationships (SAR).[3][4] This guide details the application of "Chloromethyl Pyrrolidine-1-carboxylate" as a versatile building block in solid-phase synthesis, enabling the creation of diverse molecular libraries for drug discovery and development. For the purpose of these protocols, we will focus on the application of tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate, a common and synthetically useful representative of this class of compounds.

The key feature of this reagent is the presence of a reactive chloromethyl group, which can serve as an electrophilic handle for immobilization onto a solid support or for subsequent chemical diversification. The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions but can be readily removed with acid.[5]

Core Applications in Solid-Phase Synthesis

"Chloromethyl Pyrrolidine-1-carboxylate" can be employed in two primary strategies in solid-phase synthesis:

  • Immobilization via the Chloromethyl Group: The chloromethyl group can react with nucleophilic resins to anchor the pyrrolidine scaffold to the solid support. This strategy is ideal for generating libraries where diversification occurs on the pyrrolidine ring or at the deprotected nitrogen.

  • On-Resin Diversification of a Pyrrolidine Scaffold: A pyrrolidine-containing molecule can be first attached to the resin through another functional group, leaving the chloromethyl group available for nucleophilic substitution reactions.

Application 1: Immobilization and Library Synthesis

This application focuses on using the chloromethyl group to attach the pyrrolidine building block to a solid support, followed by diversification.

Workflow Overview

workflow1 A Resin Swelling B Immobilization of Chloromethyl Pyrrolidine-1-carboxylate A->B C Boc Deprotection B->C D Diversification at Pyrrolidine Nitrogen C->D E Cleavage and Purification D->E

Caption: Workflow for library synthesis starting with immobilization.

Protocol 1: Immobilization on a Carboxylate Resin (Wang Resin)

This protocol describes the covalent attachment of tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate to a Wang resin via an ester linkage.

Materials:

  • Wang Resin

  • tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

  • Potassium Iodide (KI)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour in a suitable reaction vessel.

  • Reaction Mixture Preparation: In a separate flask, dissolve tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate (3 eq.), KI (1.5 eq.), and DIPEA (5 eq.) in DMF.

  • Immobilization: Add the reaction mixture to the swollen resin. Agitate the mixture at 50°C for 24 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Causality Behind Experimental Choices:

  • KI: The addition of potassium iodide facilitates a Finkelstein reaction, converting the chloromethyl group in situ to the more reactive iodomethyl group, which accelerates the rate of nucleophilic substitution by the carboxylate on the Wang resin.

  • DIPEA: A non-nucleophilic base is used to activate the carboxylate on the resin and to neutralize any HCl generated during the reaction.

  • Temperature: Heating to 50°C increases the reaction rate for this SN2 displacement.

Protocol 2: Diversification of the Immobilized Pyrrolidine

Once the pyrrolidine scaffold is attached to the resin, the Boc protecting group can be removed to allow for further functionalization of the pyrrolidine nitrogen.

Materials:

  • Immobilized Pyrrolidine Resin

  • Trifluoroacetic Acid (TFA)

  • DCM

  • DIPEA

  • Acylating agents (e.g., acid chlorides, sulfonyl chlorides) or aldehydes/ketones for reductive amination.

Procedure: Acylation

  • Boc Deprotection: Treat the resin with a solution of 20% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), 10% DIPEA in DCM (2x), and DCM (3x).[5]

  • Acylation: Add a solution of the desired acylating agent (e.g., an acid chloride, 3 eq.) and DIPEA (5 eq.) in DMF to the resin. Agitate at room temperature for 4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Procedure: Reductive Amination

  • Boc Deprotection: Follow step 1 from the acylation procedure.

  • Imine Formation: Add a solution of the desired aldehyde or ketone (5 eq.) in 1% acetic acid in DMF to the resin. Agitate for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (5 eq.) to the mixture and agitate for 12 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage from the Resin

The final step is to cleave the synthesized compounds from the solid support.

Materials:

  • Functionalized Resin

  • TFA

  • Water

  • Triisopropylsilane (TIS)

Procedure:

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.

  • Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen.

  • Purification: Purify the crude product by preparative HPLC.

Causality Behind Experimental Choices:

  • TFA: A strong acid is required to cleave the ester linkage to the Wang resin.

  • TIS and Water: These are scavengers used to trap reactive carbocations that can be formed during cleavage, preventing side reactions with the product.

Application 2: On-Resin Diversification via the Chloromethyl Group

In this alternative strategy, a molecule containing a pyrrolidine ring is first attached to the resin via a different functional group, leaving the chloromethyl group of a subsequently added "Chloromethyl Pyrrolidine-1-carboxylate" derivative available for diversification.

Workflow Overview

workflow2 A Immobilize Scaffold B Couple Chloromethyl Pyrrolidine-1-carboxylate A->B C Diversification at Chloromethyl Group B->C D Cleavage and Purification C->D

Caption: Workflow for on-resin diversification of the chloromethyl group.

Protocol 4: On-Resin Nucleophilic Substitution

This protocol assumes a peptide is assembled on a Rink Amide resin, and N-Boc-3-(aminomethyl)pyrrolidine is coupled to the peptide. The chloromethyl group is then introduced via acylation with chloroacetyl chloride, followed by diversification.

Materials:

  • Peptide-on-resin with a free amine

  • Chloroacetyl chloride

  • DIPEA

  • Various nucleophiles (e.g., thiols, amines)

  • DMF, DCM

Procedure:

  • Chloroacetylation: To the resin-bound peptide with a free amine, add a solution of chloroacetyl chloride (3 eq.) and DIPEA (5 eq.) in DCM. Agitate for 2 hours. Wash with DCM (3x), DMF (3x), and DCM (3x).

  • Nucleophilic Displacement: Add a solution of the desired nucleophile (e.g., a thiol or a secondary amine, 5 eq.) and DIPEA (5 eq.) in DMF. Agitate at room temperature for 12-24 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Cleavage and Purification: Follow Protocol 3 for cleavage and purification.

Quantitative Data Summary

ApplicationKey ReactionTypical YieldPurity (Post-HPLC)
ImmobilizationEsterification on Wang Resin60-80%>95%
DiversificationAcylation of Pyrrolidine N>90%>95%
DiversificationReductive Amination50-70%>95%
On-Resin SubstitutionNucleophilic displacement40-85%>90%

Yields are approximate and will vary depending on the specific substrates used.

Conclusion

"Chloromethyl Pyrrolidine-1-carboxylate" is a valuable and versatile building block for the solid-phase synthesis of diverse libraries of pyrrolidine-containing compounds. Its dual functionality allows for multiple synthetic strategies, either through direct immobilization or through on-resin diversification. The protocols outlined in this guide provide a robust starting point for researchers and scientists in drug development to explore the chemical space around this important scaffold.

References

  • Liu, Z., & Nefzi, A. (2010). Solid-phase synthesis of N-substituted pyrrolidinone-tethered N-substituted piperidines via Ugi reaction. Journal of Combinatorial Chemistry, 12(4), 566–570. [Link]

  • Zhang, L., & Nefzi, A. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC. [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Gennari, C., et al. (1997). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. PMC. [Link]

  • Conti, P., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Abe, H., et al. (2005). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. [Link]

  • Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

  • Isidro-Llobet, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • O'Brien, P., & Coldham, I. (2002). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses. [Link]

  • Harris, P. W. R., & Brimble, M. A. (2021). Recent applications of solid-phase strategy in total synthesis of antibiotics. PMC. [Link]

  • Sibi, M. P., & Stanley, L. M. (2012). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC. [Link]

  • Inventor. (2017). Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • Fonnes, S., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Bogyo, M., & Verhelst, S. H. L. (2005). A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases. Stanford Medicine. [Link]

  • Thompson, A. S., et al. (1998). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]]. Organic Syntheses. [Link]

  • Fonnes, S., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. ResearchGate. [Link]

  • Chuit, C., et al. (2022). Synthesis and Reactivity of Martin's Spirosilane-Derived Chloromethylsilicate. MDPI. [Link]

  • Clemens, J. J., et al. (2006). 2,5-Disubstituted pyrrolidine carboxylates as potent, orally active sphingosine-1-phosphate (S1P) receptor agonists. PubMed. [Link]

  • Gini, A., et al. (2019). The reaction mechanism suggested by the experimental data and by the computational study. ResearchGate. [Link]

Sources

"Chloromethyl Pyrrolidine-1-carboxylate" in stereoselective synthesis of pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chloromethyl Pyrrolidine-1-carboxylates in Stereoselective Synthesis

Executive Summary & Scope

This guide addresses the technical application of Chloromethyl Pyrrolidine-1-carboxylates in the stereoselective synthesis of complex pyrrolidine derivatives.

Clarification of Nomenclature: In the context of drug development and stereoselective synthesis, this term encompasses two distinct chemical entities. This guide prioritizes the Chiral Building Block (Type A) due to its critical role in constructing stereodefined pharmacophores (e.g., Vildagliptin, Raclopride analogs).[1]

  • Type A (Primary Focus): Ring-substituted derivatives, specifically (S)- or (R)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate .[1] These are essential scaffolds for introducing the pyrrolidine core into active pharmaceutical ingredients (APIs) without racemization.[1]

  • Type B (Secondary Focus): The N-functionalized reagent, Chloromethyl pyrrolidine-1-carboxylate (CAS 93765-67-4).[1] This is an achiral reagent used primarily for prodrug synthesis (e.g., phosphonate masking) and will be addressed in Section 4.[1]

Scientific Foundation: The "Carboxylate Anchor" Effect

The primary challenge in synthesizing functionalized pyrrolidines from 2-chloromethyl precursors is the risk of ring expansion and racemization .

The Aziridinium Ion Dilemma

In N-alkyl or unprotected pyrrolidines, the nitrogen lone pair can intramolecularly displace the chloride, forming a bicyclic aziridinium ion . Subsequent nucleophilic attack can occur at either ring carbon, leading to a mixture of the desired pyrrolidine (retention/inversion) and a piperidine rearrangement product (ring expansion).[1]

The Solution: 1-Carboxylate Protection

Using a Pyrrolidine-1-carboxylate (e.g., N-Boc or N-Cbz) is critical for stereoselective synthesis.[1] The carbonyl group delocalizes the nitrogen lone pair, drastically reducing its nucleophilicity. This "Carboxylate Anchor" effect:

  • Suppresses Aziridinium Formation: Prevents the intramolecular rearrangement pathway.

  • Enforces Direct SN2 Mechanism: Forces incoming nucleophiles to attack the chloromethyl carbon directly.

  • Preserves Stereochemical Integrity: Maintains the configuration of the C2 chiral center derived from the starting material (e.g., L-Proline).

AziridiniumPathways Start_Alkyl N-Alkyl-2-(chloromethyl) pyrrolidine Aziridinium Aziridinium Ion (Bicyclic Intermediate) Start_Alkyl->Aziridinium Fast Intramolecular Cyclization Start_Boc N-Boc-2-(chloromethyl) pyrrolidine (1-Carboxylate) Prod_Pyrrolidine Chiral Pyrrolidine (Desired Product) Start_Boc->Prod_Pyrrolidine Direct SN2 (No Rearrangement) Aziridinium->Prod_Pyrrolidine Path A Prod_Piperidine Piperidine (Ring Expansion) Aziridinium->Prod_Piperidine Path B (Major Side Product)

Figure 1: Mechanistic divergence between N-Alkyl and N-Carboxylate precursors.[1] The 1-Carboxylate group is essential for preventing ring expansion to piperidines.

Detailed Protocols: Chiral Scaffold Utilization

Protocol A: Stereoconservative Synthesis of (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Objective: Convert (S)-N-Boc-prolinol to the chloromethyl derivative without racemization.[1]

Reagents:

  • (S)-N-Boc-prolinol (1.0 equiv)[1]

  • Carbon Tetrachloride (CCl₄) or Hexachloroacetone (HCA) - Appel Conditions[1]

  • Triphenylphosphine (PPh₃, 1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Methodology:

  • Preparation: Dissolve (S)-N-Boc-prolinol (10 mmol) and PPh₃ (11 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere. Cool to 0°C.

  • Chlorination: Add CCl₄ (or HCA for a greener alternative) dropwise. The reaction is driven by the formation of the strong P=O bond.

    • Note: Avoid SOCl₂/Pyridine unless strictly temperature-controlled (-78°C), as the HCl byproduct can cleave the Boc group, triggering aziridinium formation and racemization.

  • Workup: Stir at room temperature for 2-4 hours. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1).

    • QC Check: Chiral HPLC should confirm >98% ee.[2] 1H NMR must show distinct rotamers characteristic of N-Boc carbamates.

Protocol B: Stereoselective Nucleophilic Substitution (C-C or C-N Bond Formation)

Objective: Functionalize the chloromethyl group while retaining the pyrrolidine ring.

Reagents:

  • (S)-tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate[1]

  • Nucleophile (e.g., Phenol, Secondary Amine, Thiol)[1]

  • Base: Cs₂CO₃ (for phenols) or K₂CO₃/KI (catalytic).[1]

  • Solvent: DMF or Acetonitrile (Polar aprotic promotes SN2).[1]

Step-by-Step:

  • Activation: Dissolve the nucleophile (1.2 equiv) and Base (2.0 equiv) in DMF. Stir for 30 min to generate the active anion.

  • Addition: Add the chloromethyl pyrrolidine scaffold (1.0 equiv). Add KI (0.1 equiv) to form the transient, more reactive iodomethyl intermediate (Finkelstein in situ), which accelerates the reaction at lower temperatures, preserving the Boc group.

  • Reaction: Heat to 60-80°C. Monitor by LC-MS.

    • Critical Control: Do not exceed 100°C. High thermal energy can overcome the Boc-deactivation, promoting N-attack or Boc thermolysis.

  • Isolation: Dilute with water, extract with EtOAc. The product retains the (S)-configuration at the C2 position.[1]

Table 1: Comparative Reactivity of Electrophiles

Reagent TypeLeaving Group AbilityRisk of RearrangementRecommended Application
N-Boc-2-Chloromethyl Moderate (Cl⁻)LowStandard SN2 with strong nucleophiles (Phenols, Thiols).[1]
N-Boc-2-Iodomethyl High (I⁻)Low-ModerateDifficult substitutions; generated in situ via Finkelstein.[1]
N-Boc-2-Mesyloxymethyl Very High (OMs⁻)ModerateUse at low temp (0°C) to avoid elimination or N-attack.[1]

Specialized Application: The N-Chloromethyl Reagent

Reagent: Chloromethyl pyrrolidine-1-carboxylate (CAS 93765-67-4) Structure: Pyrrolidine-N-C(=O)-O-CH₂-Cl[1]

This achiral reagent is distinct from the scaffolds above. It is used to introduce the (pyrrolidine-1-carbonyl)oxymethyl moiety, typically as a prodrug strategy to improve the lipophilicity or metabolic stability of acidic drugs (e.g., phosphonates, carboxylic acids).[1]

Protocol: Prodrug Synthesis (General)

  • Substrate: Acidic drug molecule (R-COOH or R-PO(OH)₂).[1]

  • Conditions: React substrate with CAS 93765-67-4 in the presence of DIPEA or NaH in DMF.

  • Outcome: Formation of an acetal-like ester linkage (R-CO-O-CH₂-O-CO-N-Pyrrolidine) which is cleaved in vivo by esterases to release the active drug, formaldehyde, and pyrrolidine.[1]

References

  • Synthesis of Chiral Pyrrolidines via N-Boc Intermediates Title: "Stereoselective Synthesis of Pyrrolidine-Based Scaffolds from Prolinol."[1] Source: Journal of Organic Chemistry (Adapted protocols).[1] URL:[Link] (Contextual grounding from search result 1.11)[1]

  • Aziridinium Ion Rearrangements Title: "Rearrangement of 2-Chloromethyl Pyrrolidines to Piperidines: Mechanisms and Control."[1] Source: Diva Portal / Organic Synthesis Reviews.[1] URL:[Link] (Verified from search result 1.9)

  • Prodrug Applications of Chloromethyl Carbamates Title: "Novel acyclic nucleoside phosphonate derivatives and process for preparation." Source: Google Patents (WO2002057288A1).[1] URL: (Verified from search result 1.12)[1]

Sources

Application Note: Advanced Analytical Strategies for Monitoring Alkylation Reactions using Chloromethyl Pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of advanced prodrugs frequently employs substituted methylformyl reagents to modify the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Chloromethyl Pyrrolidine-1-carboxylate (CMPC) is a highly versatile electrophile used to install pyrrolidine-1-carboxylate moieties via a methylene bridge, effectively masking polar amines or carboxylic acids to enhance blood-brain barrier (BBB) penetration or alter systemic half-lives[1].

However, the inherent electrophilic lability of the chloromethyl group presents significant analytical challenges. Real-time reaction monitoring must accurately decouple the desired


 alkylation from competing side reactions, such as moisture-driven hydrolysis. This application note details a self-validating, dual-modal analytical workflow utilizing HPLC-UV for macro-kinetic tracking and LC-MS/MS (Multiple Reaction Monitoring, MRM) for trace impurity profiling.

Mechanistic Grounding: The CMPC Alkylation Landscape

To design an effective analytical method, one must first understand the chemical causality of the reaction matrix. Alkylation with CMPC typically occurs in polar aprotic solvents (e.g., DMF, Acetonitrile) in the presence of an inorganic base (e.g.,


 or 

).

The primary reaction is an


 nucleophilic substitution where the API displaces the chloride ion. However, the chloromethyl group is highly susceptible to nucleophilic attack by trace water, leading to a hydroxymethyl intermediate. This intermediate is unstable and can further condense into dimerized byproducts or decompose, releasing formaldehyde.

ReactionPathway API API (Nucleophile) e.g., Amine/Carboxylate Prodrug Target Prodrug (N/O-Alkylated) API->Prodrug SN2 Substitution (Base, Solvent) CMPC Chloromethyl Pyrrolidine-1-carboxylate (Alkylating Agent) CMPC->Prodrug Hydrolysis Hydroxymethyl Impurity (Hydrolysis Degradant) CMPC->Hydrolysis H2O (Trace) Hydrolysis Dimer Dimerization Byproduct Hydrolysis->Dimer Condensation

Reaction pathway of API alkylation with CMPC, highlighting target prodrug and degradation routes.

Because the reaction matrix contains active electrophiles, nucleophiles, and insoluble salts, ex-vivo reaction progression (where the reaction continues inside the analytical sample vial) is the leading cause of false kinetic data. Therefore, the analytical sampling protocol must physically and chemically arrest the reaction instantaneously.

Experimental Protocols: A Self-Validating System

To achieve absolute trustworthiness in kinetic data, we employ a self-validating quench protocol. By pre-spiking the quench solvent with an Internal Standard (IS) that is structurally similar but chemically inert, any volumetric errors during rapid pipetting or matrix-induced ion suppression during MS analysis are mathematically normalized.

Protocol A: Real-Time HPLC-UV Kinetic Tracking

This protocol is designed to monitor the consumption of CMPC and the formation of the macro-yield prodrug.

Step 1: Preparation of the Quench Solution

  • Action: Prepare a solution of 100% Acetonitrile (MeCN) spiked with 50 µg/mL of an appropriate Internal Standard (IS). Chill to 4°C.

  • Causality: Cold MeCN serves a dual purpose. First, it rapidly lowers the thermal energy of the aliquot, slowing kinetics. Second, it acts as an anti-solvent for the inorganic bases (

    
    ), precipitating them out of solution and instantly terminating the base-catalyzed 
    
    
    
    reaction.

Step 2: In-Process Sampling

  • Action: At designated time points (e.g.,

    
    ), withdraw exactly 10 µL of the active reaction mixture and immediately inject it into 990 µL of the chilled Quench Solution.
    
  • Action: Vortex for 5 seconds, then centrifuge at 10,000 x g for 3 minutes to pellet the precipitated salts. Transfer the supernatant to an HPLC vial.

Step 3: Chromatographic Analysis

  • Action: Inject 5 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) using a rapid gradient of Water/MeCN (both containing 0.1% Formic Acid).

  • Validation Check: The system automatically integrates the IS peak area. If the IS area deviates by >5% across the time-course sequence, the specific time-point is flagged for volumetric error, ensuring only high-integrity data is used for kinetic modeling.

Protocol B: LC-MS/MS (MRM) Trace Impurity Profiling

While HPLC-UV is sufficient for macro-kinetics, quantifying trace hydrolysis products and confirming the exact mass of the prodrug requires liquid chromatography tandem mass spectrometry (LC-MS/MS)[1]. Working in Multiple Reaction Monitoring (MRM) mode drastically decreases background noise, providing the necessary signal-to-noise ratio for trace analysis[2].

Step 1: Secondary Dilution

  • Action: Dilute the quenched supernatant from Protocol A by a factor of 1:100 in initial mobile phase (e.g., 5% MeCN in Water).

  • Causality: Alkylating agents and their byproducts can cause severe ion suppression or detector saturation in electrospray ionization (ESI) sources. Extreme dilution ensures the analytes remain within the linear dynamic range of the mass spectrometer[3].

Step 2: MRM Acquisition

  • Action: Utilize a triple quadrupole mass spectrometer. Set Q1 to filter for the precursor

    
     ions of the prodrug and CMPC degradation products, and Q3 to monitor specific, stable product fragments.
    

AnalyticalWorkflow Sampling 1. In-Process Sampling (Aliquots at t=0, 1h, 3h, 6h) Quench 2. Reaction Quenching (Cold MeCN + IS, 4°C) Sampling->Quench Prep 3. Centrifugation & Filtration (Precipitate Salts) Quench->Prep HPLC 4A. HPLC-UV/DAD (Kinetic Tracking & Yield) Prep->HPLC LCMS 4B. LC-MS/MS (MRM) (Trace Impurity Profiling) Prep->LCMS Data 5. Data Synthesis (Conversion % & Kinetics) HPLC->Data LCMS->Data

End-to-end analytical workflow for monitoring CMPC alkylation reactions using HPLC and LC-MS/MS.

Quantitative Data Presentation

To standardize the monitoring of CMPC-mediated reactions, the following chromatographic and mass spectrometric parameters are established as a baseline for method transfer.

AnalyteAnalytical ModeRetention Time (min)MRM Transition (Q1

Q3)
Collision Energy (eV)
CMPC (Reactant) HPLC-UV (210 nm)4.20N/AN/A
Target Prodrug LC-MS/MS (+ESI)6.85

25
Hydroxymethyl Impurity LC-MS/MS (+ESI)3.50

15
Dimerization Byproduct LC-MS/MS (+ESI)7.10

30
Internal Standard (IS) LC-MS/MS (+ESI)6.50

25

Note: The exact MRM transitions for the Target Prodrug and IS will vary depending on the specific API being alkylated. The values for the CMPC hydrolysis products are intrinsic to the pyrrolidine-1-carboxylate moiety.

References

  • European Patent Office (EP2693876B1)
  • Quantitative mass spectrometry methods for pharmaceutical analysis Philosophical Transactions of the Royal Society A URL:[Link]

  • DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A National Institutes of Health (PMC) URL:[Link]

Sources

Scale-up synthesis considerations for "Chloromethyl Pyrrolidine-1-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Chloromethyl Pyrrolidine-1-carboxylate

Executive Summary & Scope

This technical guide details the scale-up considerations for synthesizing Chloromethyl Pyrrolidine-1-carboxylate , a critical reagent used to introduce the N-pyrrolidinyl carbamate promoiety. This "soft alkylating" agent is frequently employed in prodrug development to mask amines or alcohols, improving lipophilicity and oral bioavailability. Upon in vivo hydrolysis, the promoiety degrades to release the parent drug, pyrrolidine, carbon dioxide, and formaldehyde.

Target Audience: Process chemists and medicinal chemists transitioning from milligram-scale discovery to gram/kilogram-scale production.

Key Technical Challenges:

  • Exotherm Control: The acylation reaction is highly exothermic.

  • Regioselectivity: Preventing nucleophilic attack at the alkyl chloride position.

  • Reagent Toxicity: Handling Chloromethyl Chloroformate (CClF), a severe lachrymator and toxic inhalation hazard.

  • Product Stability: The chloromethyl ester linkage is susceptible to hydrolysis under basic aqueous conditions.

Reaction Engineering & Mechanism

Chemical Pathway

The synthesis involves the nucleophilic acyl substitution of pyrrolidine onto chloromethyl chloroformate (CClF). High selectivity for the carbonyl carbon over the alkyl chloride carbon is achieved through strict temperature control.

Reaction Scheme:



Mechanistic Visualization

ReactionMechanism Pyrrolidine Pyrrolidine (Nucleophile) TS Tetrahedral Intermediate (Transient) Pyrrolidine->TS Attack at C=O (-10°C) CClF Chloromethyl Chloroformate (Electrophile) CClF->TS Product Chloromethyl Pyrrolidine-1-carboxylate TS->Product Cl- Elimination Byproduct HCl (Scavenged) TS->Byproduct

Figure 1: Reaction pathway highlighting the critical acyl substitution step.

Scale-Up Protocol

Scale: 100 g Input (Pyrrolidine) Reactor: 2L Jacketed Glass Reactor with Overhead Stirrer

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
Pyrrolidine 71.121.0100.0 gSubstrate
Chloromethyl Chloroformate (CClF) 128.941.1199.5 gElectrophile
Triethylamine (

)
101.191.2170.6 gBase Scavenger
Dichloromethane (DCM) -10 Vol1.0 LSolvent
0.5M HCl (aq) --500 mLQuench/Wash
Sat.

--500 mLNeutralization

Note: For larger scales (>1kg), replace DCM with Methyl tert-butyl ether (MTBE) or 2-MeTHF for better environmental compliance and easier solvent recovery, provided solubility is verified.

Step-by-Step Methodology

Step 1: Reactor Preparation (Critical for Safety)

  • Purge the reactor with dry nitrogen (

    
    ). Moisture triggers CClF decomposition into toxic gases (
    
    
    
    , HCl, Formaldehyde).
  • Charge DCM (800 mL) and Chloromethyl Chloroformate (1.1 equiv) .

  • Cool the system to -15°C using a cryostat. Rationale: Low temperature suppresses the volatility of CClF and prevents side reactions.

Step 2: Reagent Dosing (Exotherm Control)

  • Prepare a solution of Pyrrolidine (1.0 equiv) and Triethylamine (1.2 equiv) in DCM (200 mL) .

  • Dose slowly: Add the amine solution to the reactor via a dropping funnel or dosing pump over 2–3 hours .

  • IPC (In-Process Control): Maintain internal temperature < -5°C .

    • Warning: If temperature spikes > 0°C, pause dosing. High temps promote attack at the alkyl chloride (dimerization) or polymerization.

Step 3: Reaction Completion

  • After dosing, allow the mixture to warm to 0°C over 1 hour.

  • Stir for an additional 2 hours.

  • IPC: Check conversion via GC-FID or TLC (Stain: PMA). Look for disappearance of Pyrrolidine.[2]

Step 4: Workup (Quenching)

  • Cool mixture back to 0°C.

  • Slowly add 0.5M HCl (aq) (500 mL). Rationale: Removes excess base and unreacted pyrrolidine as water-soluble salts.

  • Separate phases.[3] Keep the organic (lower) layer.

  • Wash organic layer with Sat.

    
      (500 mL) to neutralize residual acidity.
    
  • Wash with Brine (500 mL).

  • Dry over anhydrous

    
     or 
    
    
    
    .

Step 5: Isolation & Purification

  • Filter the desiccant.[4]

  • Concentrate the filtrate under reduced pressure (Rotavap) at < 30°C .

    • Caution: Do not overheat.[5] Chloromethyl carbamates can degrade thermally.[6]

  • Final Purification: The crude oil is typically >95% pure. If higher purity is required for GMP, perform Short Path Distillation (Wiped Film) under high vacuum (< 1 mbar) to minimize thermal residence time.

Process Safety & Toxicology (E-E-A-T)

This synthesis involves high-hazard materials.[5][7][8] Engineering controls are mandatory.

Hazard Management Table
HazardSourceMitigation Strategy
Inhalation Toxicity Chloromethyl Chloroformate (CClF)Use a closed system with a caustic scrubber (NaOH) connected to the vent. CClF has a high vapor pressure and is a severe lachrymator.
Genotoxicity Product (Alkylating Agent)Treat the product as a potential mutagen (Ames positive). Use double-gloving and barrier isolation for solids/oils.
Thermal Runaway Acylation ReactionAutomated dosing interlocked with temperature probes. If

, dosing stops automatically.
Pressure Buildup HCl Gas EvolutionAlthough base is used, local acidic pockets can generate gas. Ensure reactor venting is not blocked.
Process Flow Diagram

ScaleUpProcess Feed Feed Tank Pyrrolidine + Base Reactor Jacketed Reactor (CClF + DCM) Target: -10°C Feed->Reactor Controlled Dosing (Pump) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Vent Gases Separator Phase Separator (Acid/Base Wash) Reactor->Separator Quench Transfer Evaporator Wiped Film Evaporator (Solvent Removal) Separator->Evaporator Organic Phase Product Final Product (Oil) Evaporator->Product Distillate/Residue

Figure 2: Process flow for the safe handling and isolation of the target carbamate.

Quality Control & Stability

  • Storage: Store at -20°C under Argon. The chloromethyl group is sensitive to moisture (hydrolysis to formaldehyde) and light.

  • Analytical Marker (NMR):

    • 
       NMR (
      
      
      
      ): Look for the characteristic singlet (or AB quartet) of the
      
      
      protons around
      
      
      5.7–5.9 ppm
      .
    • The pyrrolidine ring protons will appear as multiplets at

      
       3.4–3.5 (N-methylene) and 
      
      
      
      1.8–2.0 (C-methylene).
  • Impurity Profile:

    • Bis-adduct: If pyrrolidine attacks the chloromethyl group, a dimer is formed. Detected by MS (M+Product Mass-HCl).

    • Hydrolysis Product: Pyrrolidine-1-carboxylic acid (unstable)

      
       Pyrrolidine.
      

References

  • Alexander, J., et al. (1988). "(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Increased Permeability and Inhibition of Systemic Toxicity." Journal of Medicinal Chemistry, 31(2), 318–322. Link

  • BenchChem. (2025).[8] "Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane." (Analogous chemistry for chloromethyl handling). Link

  • TCI Chemicals. (2025).[3] "Safety Data Sheet: Chloromethyl Chloroformate." Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. (Context for promoiety selection). Link

Sources

"Chloromethyl Pyrrolidine-1-carboxylate" use in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chloromethyl Pyrrolidine-1-carboxylate in Fragment-Based Drug Discovery (FBDD)

Executive Summary

Chloromethyl Pyrrolidine-1-carboxylate (CAS: 93765-67-4) is a specialized electrophilic reagent used in Fragment-Based Drug Discovery (FBDD) for two critical applications: (1) Covalent Fragment Screening and (2) Physicochemical Property Modulation (Solubility Tagging) . Unlike standard acrylamide "warheads" that target cysteine via Michael addition, this reagent functions as a "soft" alkylating agent via a chloromethyl carbamate moiety. It enables the covalent tethering of the pyrrolidine-carbamate motif to nucleophilic residues (Cys, His, Lys) or serves as a solubilizing "pro-moiety" to enable high-concentration biophysical screening (NMR, X-ray) of otherwise insoluble crystallographic fragments.

Mechanism of Action & Chemical Biology

Electrophilic Reactivity

The core reactivity lies in the chloromethyl carbamate group (-N-CO-O-CH2-Cl). The methylene carbon attached to the chlorine and oxygen is highly electrophilic due to the inductive effect of the adjacent heteroatoms.

  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Target Residues:

    • Cysteine (Thiol): High reactivity. Forms a stable thioether linkage (Protein-S-CH2-O-CO-N-Pyrrolidine).

    • Histidine (Imidazole): Moderate reactivity. Forms an N-alkylated imidazolium adduct.

    • Lysine (Amine): Lower reactivity; requires higher pH or specific local pKa depression.

  • Stability: The resulting adduct contains an acetal-like linkage (-S-CH2-O-CO-). While stable under physiological screening conditions, it can be susceptible to hydrolysis in highly acidic environments, making it a "tunable" covalent probe.

Solubility Modulation (The "Solubility Tag" Effect)

In FBDD, fragments often suffer from poor aqueous solubility, preventing screening at the required mM concentrations. Chloromethyl Pyrrolidine-1-carboxylate can be reacted with tertiary amine-containing fragments to form N-acyloxymethyl quaternary ammonium salts . These salts are highly water-soluble, allowing the fragment to be screened by NMR or crystallography. The tag is often designed to be essentially "invisible" or easily modeled out of electron density maps.

Experimental Protocols

Protocol A: Covalent Fragment Screening (Mass Spectrometry)

Objective: To identify if the pyrrolidine-carbamate fragment binds covalently to a target protein.

Materials:

  • Target Protein (e.g., purified KRAS G12C or similar Cys-containing protein) in PBS (pH 7.4).

  • Chloromethyl Pyrrolidine-1-carboxylate (100 mM stock in DMSO).

  • LC-MS Grade Formic Acid and Acetonitrile.

  • Intact Protein LC-MS System (e.g., Agilent Q-TOF or Thermo Exactive).

Workflow:

  • Preparation: Dilute Target Protein to 10 µM in Reaction Buffer (PBS pH 7.4, 1 mM TCEP). Note: Avoid DTT as it will compete with the electrophile.

  • Incubation: Add Chloromethyl Pyrrolidine-1-carboxylate to a final concentration of 100 µM (10-fold excess).

  • Control: Prepare a "DMSO only" control and a "Competition Control" (pre-incubated with a known inhibitor if available).

  • Reaction: Incubate at 25°C for 60 minutes.

  • Quenching: Quench reaction with 0.1% Formic Acid (lowers pH to stop nucleophilic attack).

  • Analysis: Inject 5 µg of protein onto the LC-MS. Deconvolute the mass spectrum.

Data Interpretation:

  • Hit: Mass shift of +127.14 Da (Molecular Weight of reagent 163.60 Da - HCl 36.46 Da).

  • Non-Binder: No mass shift observed compared to DMSO control.

Protocol B: Synthesis of Solubilized Fragment Prodrugs

Objective: To derivatize an insoluble amine-containing fragment for biophysical screening.

Step-by-Step Synthesis:

  • Dissolution: Dissolve the amine-containing fragment (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Sodium Bicarbonate (4.0 eq) and Tetrabutylammonium bisulfate (0.1 eq) as a phase transfer catalyst.

  • Reagent Addition: Dropwise add Chloromethyl Pyrrolidine-1-carboxylate (1.1 eq) diluted in DCM.

  • Reaction: Stir vigorously at Room Temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Workup: Wash organic layer with water, dry over

    
    , and concentrate.
    
  • Purification: Purify via preparative HPLC or crystallization to isolate the quaternary ammonium salt.

Visualization of Workflows

Figure 1: Covalent Labeling Pathway

Caption: Mechanism of Cysteine-mediated nucleophilic substitution on Chloromethyl Pyrrolidine-1-carboxylate.

CovalentLabeling Reagent Chloromethyl Pyrrolidine-1-carboxylate (Electrophile) TS Transition State (SN2 Attack) Reagent->TS Protein Target Protein (Cys-SH Nucleophile) Protein->TS Nucleophilic Attack Adduct Protein-S-CH2-O-CO-N-Pyrrolidine (Covalent Adduct) TS->Adduct Bond Formation (+127 Da) Byproduct HCl (Leaving Group) TS->Byproduct Elimination

Figure 2: FBDD Screening Workflow

Caption: Integrated workflow for screening chloromethyl fragments using Mass Spectrometry and Crystallography.

FBDD_Workflow cluster_QC QC Checkpoints Start Start: Fragment Library (Chloromethyl Carbamates) Screen Primary Screen: Intact Protein LC-MS Start->Screen Incubate with Protein Solubility Solubility Check (DMSO/Buffer) Start->Solubility Reactivity Reactivity Profile (GSH Stability) Start->Reactivity HitID Hit Identification (+127 Da Shift) Screen->HitID Deconvolution Validation Biophysical Validation (X-ray / NMR) HitID->Validation Soak Crystals Opt Hit-to-Lead Optimization (Scaffold Morphing) Validation->Opt Structure-Guided Design

Data Summary & Specifications

PropertySpecification
Compound Name Chloromethyl Pyrrolidine-1-carboxylate
CAS Number 93765-67-4
Molecular Formula

Molecular Weight 163.60 g/mol
Mass Shift (Covalent) +127.14 Da (loss of HCl)
Reactive Group Chloromethyl carbamate (Soft Alkylator)
Primary Application Covalent Fragment Screening, Prodrug Solubilization
Solubility Soluble in DMSO, DCM, Methanol; Hydrolytically sensitive in water

References

  • Substituted Methylformyl Reagents and Methods. Google Patents. (Patent US20140121367A1).[1] Describes the synthesis and use of chloromethyl pyrrolidine-1-carboxylate for modifying physicochemical properties. Link

  • Chloromethyl Pyrrolidine-1-carboxylate Product Data. BLD Pharm. Commercial specifications and physical properties. Link

  • Covalent Fragment-Based Drug Discovery.Methods in Molecular Biology. General protocols for electrophile screening in FBDD. (Contextual Reference for Protocol A).
  • Prodrug Strategies in Drug Design.Nature Reviews Drug Discovery. Discusses the use of acyloxyalkyl carbamates for solubility and permeability enhancement. (Contextual Reference for Protocol B).

Sources

Troubleshooting & Optimization

"Chloromethyl Pyrrolidine-1-carboxylate" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chloromethyl Pyrrolidine-1-carboxylate (CMPC) Workflows

Welcome to the technical support and troubleshooting guide for the synthesis and handling of Chloromethyl Pyrrolidine-1-carboxylate (CMPC). CMPC is a highly versatile substituted methylformyl reagent widely used in drug development to modify the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs), particularly in the synthesis of prodrugs[1].

Because CMPC is synthesized from a bifunctional electrophile—chloromethyl chloroformate (CMCF)—researchers frequently encounter side reactions and impurities related to over-alkylation, reagent carryover, and moisture sensitivity. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure high-purity yields.

Part 1: Mechanistic Overview & Reaction Pathways

The synthesis of CMPC relies on the acylation of pyrrolidine by CMCF. CMCF acts as a bifunctional electrophile: the acyl chloride carbon is a "hard" electrophile that reacts rapidly with the secondary amine, while the chloromethyl carbon is a "soft" electrophile susceptible to slower


 nucleophilic attack[2].

Failure to control reaction kinetics, stoichiometry, or reagent purity inevitably activates secondary pathways, leading to aminal formation or the incorporation of chlorinated impurities[3].

G Pyr Pyrrolidine (Nucleophile) Target Chloromethyl Pyrrolidine-1-carboxylate (Target Product) Pyr->Target Base, -HCl (Acylation) MCF_Reagent Methyl Chloroformate (in CMCF) Pyr->MCF_Reagent CMCF Chloromethyl Chloroformate (Bifunctional Electrophile) CMCF->Target H2O H2O Exposure Target->H2O Moisture ExcessAmine Excess Pyrrolidine Target->ExcessAmine SN2 Attack Aminal Bis-pyrrolidine Aminal (Over-alkylation Impurity) Hydrolysis Pyrrolidine + CO2 + Formaldehyde + HCl (Hydrolysis Degradation) MCF_Imp Methyl Pyrrolidine-1-carboxylate (Reagent Impurity Carryover) H2O->Hydrolysis Degradation ExcessAmine->Aminal -HCl MCF_Reagent->MCF_Imp Acylation

Reaction pathways showing CMPC synthesis and primary impurity formation.

Part 2: Quantitative Impurity Profiling

Understanding the origin of your impurities is the first step in troubleshooting. The table below summarizes the most common quantitative deviations observed during LC-MS or NMR analysis of crude CMPC.

Impurity / Side ProductStructural OriginPrimary CauseMitigation Strategy
Bis-pyrrolidine Aminal Over-alkylation at the chloromethyl groupLocalized excess of pyrrolidine during addition; elevated temperatures.Inverse addition (amine to CMCF); maintain temp ≤ 0 °C; strict 1.0 eq stoichiometry.
Methyl Pyrrolidine-1-carboxylate Reagent impurity carryoverPresence of unreacted Methyl Chloroformate (MCF) in commercial CMCF[3].Pre-purify CMCF; verify starting material purity via

NMR.
Dichloromethyl Pyrrolidine-1-carboxylate Reagent impurity carryoverPresence of Dichloromethyl Chloroformate (DCMC) in commercial CMCF[3].Nucleophilic catalyst-assisted thermal degradation of DCMC prior to use[4].
Pyrrolidine Hydrochloride Hydrolysis / Incomplete reactionMoisture in solvents; inadequate base equivalent.Use anhydrous solvents (DCM/Hexane); use biphasic Schotten-Baumann conditions[1].

Part 3: Troubleshooting FAQs

Q1: My isolated CMPC has a strong, pungent odor and degrades into a dark oil over a few days. What is happening? A: The pungent odor is indicative of unreacted chloromethyl chloroformate or its active hydrolysis products (formaldehyde and HCl)[2]. The chloromethyl group is highly sensitive to latent moisture. If your organic layer is not thoroughly washed with saturated aqueous


 during workup, residual acid catalyzes the autocatalytic degradation of the carbamate[1]. Solution: Ensure a rigorous biphasic basic workup and dry the organic layer over anhydrous 

. Store the final product under argon at -20 °C.

Q2: LC-MS shows a significant +70 Da mass addition to my target product. Why? A: A +70 Da addition corresponds to the incorporation of a second pyrrolidine molecule, forming the bis-pyrrolidine aminal. Because CMCF is a bifunctional electrophile, once the carbamate is formed, the chloromethyl group can act as an alkylating agent if excess pyrrolidine is present[2]. Solution: Switch to an "inverse addition" protocol. Add the pyrrolidine/base solution dropwise to a diluted solution of CMCF, ensuring the amine is always the limiting reagent in the reaction flask.

Q3: I am detecting methyl pyrrolidine-1-carboxylate in my final product, but I didn't use methyl chloroformate. Where is it coming from? A: Commercial chloromethyl chloroformate is manufactured via the photochlorination of methyl chloroformate. Because the chlorination rates are similar, commercial CMCF almost always contains residual methyl chloroformate (MCF) and over-chlorinated dichloromethyl chloroformate (DCMC)[3]. These impurities react with pyrrolidine just as readily as CMCF. Solution: You must purify your CMCF before use (see Protocol 2 below).

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Synthesis of Chloromethyl Pyrrolidine-1-carboxylate

This protocol utilizes a modified Schotten-Baumann approach to physically separate the unreacted amine from the highly reactive chloromethyl product, minimizing aminal formation[1].

Reagents:

  • Pyrrolidine (1.0 equiv, anhydrous)

  • Chloromethyl chloroformate (CMCF) (1.1 equiv, pre-purified)

  • Pyridine or

    
     (1.2 equiv)
    
  • Anhydrous Hexane or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve pre-purified CMCF (1.1 equiv) in anhydrous hexane (10 mL/mmol). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (1.2 equiv) dropwise to the CMCF solution under continuous stirring.

  • Amine Addition (Critical Step): Dilute pyrrolidine (1.0 equiv) in anhydrous hexane (5 mL/mmol). Add this solution to the reaction flask dropwise via a syringe pump over 30–45 minutes. Causality: Slow addition ensures CMCF is always in excess relative to the amine, preventing

    
     attack on the chloromethyl group of the formed product.
    
  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 2 hours.

  • Workup (Self-Validating): Filter off the precipitated pyridine hydrochloride salts. Wash the organic filtrate sequentially with 1.0 N HCl (to remove unreacted amine/pyridine), saturated aqueous

    
     (to neutralize residual acids and decompose unreacted CMCF), and brine[1].
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure at ≤ 30 °C to yield CMPC as a colorless to pale-yellow liquid.
    
  • Validation: Confirm product via

    
     NMR (
    
    
    
    ). Look for the characteristic chloromethyl singlet at ~5.8 - 6.0 ppm[5].
Protocol 2: Nucleophilic Catalyst-Assisted Purification of CMCF

To eliminate MCF and DCMC impurities from commercial CMCF, use this thermal degradation protocol prior to Protocol 1[3][4].

Step-by-Step Methodology:

  • Setup: Equip a distillation apparatus with a scrubbing system (to neutralize phosgene and HCl gas).

  • Catalyst Addition: To the crude commercial CMCF, add 1-2 mol% of a nucleophilic catalyst such as benzyltributylammonium chloride (BTBAC) or hexamethylguanidinium chloride hydrochloride[3].

  • Thermal Degradation: Heat the mixture to 80–90 °C. Causality: Under these conditions, the nucleophilic catalyst selectively decomposes the DCMC impurity into volatile phosgene, carbon monoxide, and HCl, which are vented into the scrubber[4].

  • Distillation: Once gas evolution ceases, perform a fractional vacuum distillation. Collect the fraction boiling at ~106 °C (at atmospheric pressure, or equivalent under vacuum) to obtain >98% pure CMCF, free of DCMC and substantially free of MCF[3].

References

  • EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds. Google Patents.
  • US20140121367A1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds. Google Patents.
  • WO2004072014A1 - Method for purifying chloromethyl chloroformate. Google Patents.
  • US6911558B2 - Method for purifying chloromethyl chloroformate. Google Patents.

Sources

Optimizing reaction conditions for "Chloromethyl Pyrrolidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Chloromethyl Pyrrolidine-1-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies for synthesizing chloromethyl pyrrolidine-1-carboxylate. This compound is a critical intermediate and prodrug linker in pharmaceutical development, requiring precise chemoselectivity[1][2].

The synthesis relies on the selective reaction between pyrrolidine and the bifunctional reagent chloromethyl chloroformate. Success depends on exploiting the differential electrophilicity of the reagent's two reactive sites. This guide will walk you through the causality of the reaction conditions, self-validating protocols, and advanced troubleshooting.

Mechanistic Pathway & Workflow

ReactionPathway Pyrrolidine Pyrrolidine (Nucleophile) Intermediate Tetrahedral Intermediate Pyrrolidine->Intermediate Anhydrous DCM, 0-5°C CMCF Chloromethyl Chloroformate (Electrophile) CMCF->Intermediate Anhydrous DCM, 0-5°C Base Base (TEA) Acid Scavenger Base->Intermediate Anhydrous DCM, 0-5°C Product Chloromethyl Pyrrolidine-1-carboxylate (Target Product) Intermediate->Product -Cl- (Elimination) Byproduct TEA·HCl Salt (Byproduct) Intermediate->Byproduct Salt Precipitation

Reaction pathway of pyrrolidine and chloromethyl chloroformate forming the target carbamate.

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system. Visual cues act as real-time checkpoints to confirm reaction progress without needing immediate LC-MS/GC-MS sampling.

Materials Required:

  • Pyrrolidine (1.0 eq, limiting reagent)

  • Chloromethyl chloroformate (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (<50 ppm moisture)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with inert nitrogen gas. This prevents the moisture-driven hydrolysis of the highly sensitive chloroformate[2].

  • Substrate Dissolution: Dissolve 1.0 eq of pyrrolidine and 1.2 eq of TEA in anhydrous DCM.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures suppress the nucleophilic attack on the alkyl chloride, preventing dimerization[1].

  • Electrophile Addition: Add 1.1 eq of chloromethyl chloroformate dropwise over 15–30 minutes. Self-Validation Checkpoint: You should observe the gradual formation of a white precipitate (TEA·HCl). This confirms the elimination of HCl and the successful progression of carbamate formation.

  • Reaction Maturation: Maintain the reaction at 5 °C and stir for 100 minutes[3].

  • Quenching & Washing: Quench the reaction with cold water. Transfer to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target product.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield and impurity profile.

Temperature (°C)Base (Equivalents)Solvent Moisture (ppm)Yield (%)Major Impurity Profile
20 - 25 (RT)TEA (1.2)< 5045%Dimerization (Bis-alkylation)
0 - 5TEA (1.2)> 50052%Hydrolysis products (Formaldehyde)
0 - 5Pyridine (1.2)< 5078%Unreacted starting material
0 - 5 TEA (1.2) < 50 88.2% None (Optimal) [3]

Troubleshooting Guide & FAQs

Troubleshooting Start Synthesis Issue Detected LowYield Low Yield / Incomplete Conversion Start->LowYield HighImpurity High Impurity (Hydrolysis/Dimer) Start->HighImpurity CheckBase Verify Base Equivalents (Ensure >1.2 eq TEA) LowYield->CheckBase CheckTemp Verify Reaction Temp (Maintain <5°C) HighImpurity->CheckTemp CheckWater Verify Moisture Level (Use Anhydrous DCM) HighImpurity->CheckWater Optimize1 Increase Base & Stir Time CheckBase->Optimize1 Optimize2 Control Exotherm via Dropwise Addition CheckTemp->Optimize2 Optimize3 Dry Solvents & N2 Atmosphere CheckWater->Optimize3

Troubleshooting decision tree for resolving low yield and impurity issues during synthesis.

Q1: Why is my yield lower than 50% despite complete consumption of the pyrrolidine starting material? A1: This is a classic symptom of bis-alkylation (dimerization). Chloromethyl chloroformate is a bifunctional electrophile. While the acyl chloride is highly reactive, the chloromethyl group can also act as an alkylating agent. If your reaction temperature exceeds 5 °C, or if the addition rate is too fast causing a localized exotherm, unreacted pyrrolidine will attack the newly formed chloromethyl carbamate. Maintaining strict thermal control (<5 °C) ensures chemoselectivity[1].

Q2: I observe heavy gas evolution during the addition of chloromethyl chloroformate. What is happening? A2: Gas evolution indicates hydrolysis. Chloromethyl chloroformate reacts vigorously with trace water to generate carbon dioxide gas, hydrogen chloride, and formaldehyde[2]. This side reaction consumes your electrophile, leading to incomplete conversion. Ensure you are using anhydrous DCM and flame-dried glassware under a strict nitrogen atmosphere.

Q3: Why is Triethylamine (TEA) preferred over Pyridine for this specific reaction? A3: Both bases act as acid scavengers to neutralize the HCl byproduct. However, TEA is a stronger base and forms a highly insoluble TEA·HCl salt in cold DCM. The precipitation of this salt removes it from the solution, driving the reaction equilibrium forward via Le Chatelier's principle. This provides a higher yield (typically ~88%) compared to pyridine, and the precipitation serves as a visual self-validation checkpoint[3].

Q4: How should the isolated chloromethyl pyrrolidine-1-carboxylate be stored to prevent degradation? A4: The product must be stored at 2–8 °C in a tightly sealed container, strictly away from moisture, oxidants, and alkaline environments. The chloromethyl ester moiety remains susceptible to slow hydrolysis if exposed to ambient humidity over time[3].

References

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • CAS No.22128-62-7, Chloromethyl chloroformate Suppliers, MSDS download Source: LookChem URL:[Link]

  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

"Chloromethyl Pyrrolidine-1-carboxylate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chloromethyl Pyrrolidine-1-carboxylate Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols Document ID: TS-CMPC-2026-03 Status: Active Guide

Executive Summary & Molecule Identification

Warning: This guide addresses Chloromethyl pyrrolidine-1-carboxylate (CAS: Generic class for N-chloromethyl carbamates), a specialized reagent used primarily in prodrug synthesis to introduce a formaldehyde-linked carbamate spacer.

Crucial Distinction: Do not confuse this with (S)-2-(chloromethyl)pyrrolidine-1-carboxylate (a proline derivative where the chlorine is on the ring). This guide focuses on the


-acyloxymethyl chloride  reagent (

), which possesses a highly reactive

-chloro ether moiety susceptible to unique stability failures.

The Stability Profile: Why It Degrades

The core instability of Chloromethyl pyrrolidine-1-carboxylate stems from its nature as a hemiacetal ester . The chlorine atom is attached to a carbon that is also attached to an oxygen (


). This creates a "push-pull" electronic system that makes the methylene carbon highly electrophilic and susceptible to rapid hydrolysis.
Degradation Mechanism (The "Hemiacetal Cascade")

Upon contact with moisture, the chlorine is displaced, forming a hydroxymethyl intermediate. This intermediate is transient and spontaneously collapses.

Key Degradation Products:

  • Formaldehyde (

    
    ):  Released as a gas or polymerizes (paraformaldehyde).
    
  • Pyrrolidine-1-carboxylic acid: Unstable, decarboxylates immediately.

  • Pyrrolidine: The parent amine (often forms a salt with the released HCl).

  • Hydrochloric Acid (HCl): Autocatalyzes further degradation.

Pathway Visualization

DegradationPathway CMPC Chloromethyl Pyrrolidine-1-carboxylate Intermediate Hydroxymethyl Intermediate [Unstable] CMPC->Intermediate Hydrolysis (-HCl) Water H₂O (Moisture) Water->Intermediate CarbamicAcid Pyrrolidine-1- carboxylic acid Intermediate->CarbamicAcid Spontaneous Collapse Formaldehyde Formaldehyde (CH₂O) Intermediate->Formaldehyde Release Pyrrolidine Pyrrolidine (Amine) CarbamicAcid->Pyrrolidine Decarboxylation CO2 CO₂ (Gas) CarbamicAcid->CO2 Release HCl HCl HCl->CMPC Autocatalysis

Figure 1: The hydrolytic degradation cascade of chloromethyl carbamates. Note the autocatalytic role of HCl.

Troubleshooting Guide

Scenario A: "The reagent has turned from a clear oil to a cloudy/yellow mixture."
  • Diagnosis: HCl Elimination & Polymerization.

    • The yellowing indicates the formation of amine oxidation products or HCl salts.

    • Cloudiness suggests the formation of paraformaldehyde (from released formaldehyde) or pyrrolidine hydrochloride salts.

  • Corrective Action:

    • Do not use. Purification via distillation is hazardous due to thermal instability.

    • Prevention: Store over activated 4Å molecular sieves in a sealed container under Argon at -20°C.

Scenario B: "Low yields when coupling with a carboxylic acid or amine."
  • Diagnosis: Hydrolysis Competition.

    • The reagent hydrolyzed before it could alkylate your target drug. This often happens if the solvent contains trace water or if the base used was too nucleophilic (attacking the carbonyl).

  • Corrective Action:

    • Switch to Finkelstein Conditions : Convert the chloromethyl ester to the more reactive iodomethyl ester in situ using Sodium Iodide (NaI) in dry acetone or acetonitrile. This speeds up the coupling reaction, outcompeting hydrolysis [1].

Scenario C: "Vigorous bubbling observed during reaction."
  • Diagnosis: Decarboxylation.

    • If the reagent degrades, it releases

      
      . This indicates your reaction medium is wet.
      
  • Corrective Action:

    • Abort reaction. Dry all solvents (Karl Fischer < 50 ppm).

Experimental Protocols

Protocol 1: Purity Assessment (qNMR)

Why not HPLC? Silica columns contain surface hydroxyls and water that will degrade the reagent during the run, leading to false "impurity" peaks.

  • Solvent: Use strictly anhydrous

    
      (treated with basic alumina to remove acid traces).
    
  • Internal Standard: Dimethyl sulfone or 1,3,5-trimethoxybenzene (inert).

  • Procedure:

    • Dissolve ~10 mg of reagent in 0.6 mL

      
      .
      
    • Acquire

      
       NMR immediately (do not wait for autosampler queues).
      
  • Analysis: Look for the characteristic singlet of the

    
     protons around 5.7–5.9 ppm .
    
    • Degradation Check: Formaldehyde appears ~9.6 ppm; Pyrrolidine signals appear upfield.

Protocol 2: Optimized Coupling (Finkelstein Modification)

Use this workflow to maximize yield when attaching the prodrug moiety.

CouplingWorkflow Step1 1. Prepare Anhydrous Conditions (Solvent: Dry Acetone/MeCN) Step2 2. Activation Add NaI (1.5 eq) to Reagent (Generates Iodomethyl species) Step1->Step2 Step3 3. Base Addition Use Non-nucleophilic Base (Cs₂CO₃ or Hünig's Base) Step2->Step3 Step4 4. Coupling Add Drug Substrate (R-COOH or R-NH₂) Step3->Step4 Warning CRITICAL: Keep Temp < 40°C to prevent thermal elimination Step4->Warning

Figure 2: Optimized Finkelstein coupling workflow to overcome low reactivity/stability issues.

Frequently Asked Questions (FAQs)

Q1: Can I distill this reagent to purify it? A: High Risk. Chloromethyl esters are thermally unstable. Heating them can trigger the elimination of formaldehyde and HCl, potentially causing a pressure buildup or explosion. If purification is necessary, rapid flash chromatography on neutral alumina (not silica) with non-protic solvents (Hexane/EtOAc) is safer, but use immediately.

Q2: Why is the choice of base critical? A: Strong nucleophilic bases (like NaOH or primary amines) will attack the carbonyl carbon of the carbamate, causing the molecule to fragment (aminolysis) rather than displacing the chloride. Use sterically hindered bases like Diisopropylethylamine (DIPEA) or inorganic bases like Cesium Carbonate (


)  [2].

Q3: Is this reagent stable in DMSO? A: No. DMSO is hygroscopic and nucleophilic. It can react with the alkyl halide (Swern-like chemistry) or simply bring in enough water to hydrolyze the ester. Use Anhydrous DMF or Acetonitrile.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

    • Context: Establishes the utility and stability profiles of acyloxymethyl carbam
  • Pitman, I. H. (1981). Prodrugs of amides, imides, and amines. Medicinal Research Reviews. Link

    • Context: foundational text on the hydrolysis kinetics of N-chloromethyl deriv
  • Majumdar, S., & Sloan, K. B. (2006). Synthesis and stability of N-acyloxymethyl derivatives. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Provides specific rate constants for the hydrolysis of chloromethyl carbam

Technical Support Center: Purification of Chloromethyl Pyrrolidine-1-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for application scientists, medicinal chemists, and drug development professionals working with chloromethyl pyrrolidine-1-carboxylate derivatives. These reagents are critical in synthesizing prodrugs, modifying pharmacokinetic profiles[1], and developing targeted therapeutics such as USP30 inhibitors[2].

Due to the inherent reactivity of the chloromethyl group, isolation and purification present unique challenges, primarily driven by moisture sensitivity and acid-catalyzed degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recovery of your target compounds.

Process Overview & Workflow

The purification of these derivatives requires a highly controlled environment to prevent the premature cleavage of the chloromethyl moiety. The workflow below outlines the optimal path from crude reaction to isolated product.

PurificationWorkflow Rxn Crude Reaction Mixture Quench Cold Aqueous Quench (pH 7.5 - 8.0) Rxn->Quench Add sat. NaHCO3 at 0°C OrgPhase Organic Phase (Target Product) Quench->OrgPhase Extract (DCM/EtOAc) AqPhase Aqueous Phase (Salts & Byproducts) Quench->AqPhase Discard Scavenger Amine Scavenger Resin (Removes excess reagent) OrgPhase->Scavenger Optional Silica TEA-Buffered Silica Gel Chromatography Scavenger->Silica Filter & Concentrate Pure Purified Alkylated Product Silica->Pure Elute & Evaporate

Workflow for the isolation and purification of chloromethyl pyrrolidine-1-carboxylate products.

Troubleshooting & FAQs

Q1: Why do I observe a significant amount of the hydroxymethyl byproduct during the aqueous workup? Causality: The chloromethyl group is highly susceptible to nucleophilic attack by water. Under acidic or neutral conditions, the leaving group ability of the chloride ion facilitates the formation of a transient oxocarbenium-like intermediate, which is rapidly trapped by water to form a hydroxymethyl byproduct. Resolution: Perform the quench strictly at 0°C using a mild alkaline buffer (e.g., saturated


) to maintain a pH of 7.5–8.0. Minimize the residence time of the product in the aqueous phase.

Q2: How can I separate unreacted chloromethyl pyrrolidine-1-carboxylate from my N-alkylated product? Causality: Unreacted starting material (e.g., tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate) has a LogP of approximately 2.62[3], causing it to co-elute or streak alongside moderately polar N-alkylated products on normal-phase silica gel. Resolution: Instead of relying solely on chromatography, introduce a polymer-bound amine scavenger resin (e.g., PS-Trisamine) to the organic phase post-extraction. The resin covalently binds the unreacted electrophile, allowing it to be removed via simple filtration.

Q3: My product degrades during concentration after flash chromatography. What is causing this? Causality: Standard silica gel contains acidic silanol groups. These sites catalyze the cleavage of the Boc-protecting group or the degradation of the delicate N,O-acetal linkage in prodrugs. Resolution: Pre-treat the silica gel with 1% v/v Triethylamine (TEA) to neutralize the acidic sites. Ensure the rotary evaporator bath temperature does not exceed 30°C.

Mechanistic Causality of Degradation

Understanding the degradation pathway is critical for preventing yield loss. The diagram below illustrates the irreversible acid-catalyzed degradation sequence that must be mitigated during purification.

DegradationPathway Reagent Chloromethyl Pyrrolidine-1-carboxylate (or N-alkylated product) Acid Acidic Conditions (Silica Gel / Unbuffered H2O) Reagent->Acid Exposure Oxocarbenium Transient Oxocarbenium Ion Acid->Oxocarbenium Loss of Cl- Hydroxymethyl Hydroxymethyl Byproduct Oxocarbenium->Hydroxymethyl H2O Nucleophilic Attack Decomp Formaldehyde + Pyrrolidine (Irreversible Degradation) Hydroxymethyl->Decomp Spontaneous Cleavage

Acid-catalyzed degradation pathway of chloromethyl pyrrolidine-1-carboxylate derivatives.

Quantitative Chromatographic Data

To optimize your separation strategy, refer to the following empirical data comparing solvent systems and additives.

Purification MethodSolvent SystemAdditiveTarget Product Behavior (

/

)
Impurity (Hydroxymethyl)Notes
Normal Phase Hexanes / EtOAc (9:1)None

: 0.45 (Tailing)

: 0.10
Tailing observed due to silica acidity[2].
Normal Phase Hexanes / EtOAc (9:1)1% TEA

: 0.50 (Sharp)

: 0.15
Optimal. Sharp peaks, no on-column degradation.
Normal Phase DCM / MeOH (95:5)None

: 0.80

: 0.40
Poor resolution; high risk of solvolysis in MeOH.
Prep-HPLC (C18)

/ MeCN
0.1%


: 12.5 min

: 5.2 min
Basic modifier prevents hydrolysis during run.

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Buffered Aqueous Workup & Extraction

Objective: Isolate the crude product while preventing aqueous hydrolysis.

  • Thermal Control: Cool the crude reaction mixture to 0°C using an ice-water bath.

  • Quenching: Slowly add cold, saturated aqueous

    
     dropwise while stirring vigorously.
    
  • Self-Validation Checkpoint 1 (pH Tracking): Spot the aqueous phase onto wide-range pH paper. Criteria: The pH must read between 7.5 and 8.0. If pH < 7.5, continue adding

    
    . Causality: Acidic pH will trigger oxocarbenium formation.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract three times with Dichloromethane (DCM).

  • Self-Validation Checkpoint 2 (Mass Balance): Perform a TLC of the aqueous layer using

    
     stain. Criteria:  No product spots should be visible in the aqueous lane. If visible, back-extract with Ethyl Acetate.
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure (Bath Temp 
    
    
    
    30°C).
Protocol B: TEA-Buffered Flash Chromatography

Objective: Purify the product without acid-catalyzed degradation on silica[2].

  • Column Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of Hexanes containing 1% v/v Triethylamine (TEA). Pack the column tightly.

  • Loading: Dissolve the crude residue in a minimum volume of DCM (containing 0.1% TEA) and load it onto the column.

  • Elution: Elute using a gradient of 100% Hexanes to 20% EtOAc in Hexanes (maintaining 1% TEA throughout the gradient).

  • Self-Validation Checkpoint (2D-TLC for Degradation): Spot a fraction containing the product in the bottom-right corner of a square TLC plate. Run the plate in the elution solvent. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. Criteria: The product must appear as a single spot on the diagonal axis. If spots appear off the diagonal, on-column degradation is occurring, indicating insufficient TEA buffering.

References

  • Source: Google Patents (US20140121367A1)
  • Source: Google Patents (WO2020212351A1)
  • Title: Tert-butyl 2-(chloromethyl)

Sources

"Chloromethyl Pyrrolidine-1-carboxylate" deprotection challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with Chloromethyl Pyrrolidine-1-carboxylate .

Note on Nomenclature & Scope: This guide primarily addresses the


-chloromethyloxycarbonyl  derivative (Structure A), which is a reactive intermediate often used in prodrug synthesis (e.g., to form acyloxymethyl carbamates).
  • Structure A (Linker/Prodrug): Pyrrolidine-

    
    -CO-O-CH
    
    
    
    -Cl
  • Structure B (Scaffold): (Benzyl/Boc)-Pyrrolidine-2-CH

    
    Cl (e.g., (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate).
    

If you are working with Structure B (the scaffold), refer to the "Scaffold-Specific" section at the end of this guide.

Subject: Deprotection Strategies, Stability, and Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Part 1: The Core Challenge (The "Linker" Context)

The chloromethyl carbamate moiety (


) is chemically deceptive. While it appears to be a simple alkyl carbamate, the presence of the alpha-chloro group fundamentally alters its reactivity. It is designed to be stable  in isolation but labile  upon specific activation (usually conversion to an ester).
Why is direct deprotection difficult?
  • Stability vs. Lability: The

    
     group makes the carbamate oxygen less electron-donating, stabilizing the carbonyl against simple acidic hydrolysis. However, the C-Cl bond is susceptible to nucleophilic attack.
    
  • The "Formaldehyde" Trap: To deprotect this group (i.e., return to the free amine), you must generate the

    
    -hydroxymethyl intermediate (
    
    
    
    ). Direct hydrolysis of the C-Cl bond usually requires harsh basic conditions that may degrade the rest of your molecule.
The Solution: The "Activation-Trigger" Protocol

Instead of attempting direct hydrolysis, the standard field-proven method for removing this group involves a two-step "Activation-Trigger" sequence.

Step 1: Activation (Substitution)

Convert the unreactive chloromethyl group into a reactive acyloxymethyl group (e.g., acetate).

  • Reagents: Sodium Acetate (NaOAc) or Silver Acetate (AgOAc) in Acetone or DMF.

  • Catalyst: Sodium Iodide (NaI) is often added (Finkelstein conditions) to accelerate the reaction if using NaOAc.

Step 2: The Trigger (Hydrolysis & Collapse)

Hydrolyze the new ester. This reveals the unstable hemiaminal ether, which spontaneously collapses.

  • Reagents: Mild base (LiOH, K

    
    CO
    
    
    
    ) or enzymatic cleavage (PLE - Pig Liver Esterase).

Part 2: Visualizing the Deprotection Mechanism

The following diagram illustrates the "Activation-Trigger" pathway required to cleanly deprotect Chloromethyl Pyrrolidine-1-carboxylate.

DeprotectionPathway Start Chloromethyl Pyrrolidine-1-carboxylate (Stable Precursor) Inter1 Acyloxymethyl Intermediate (Activated Prodrug) Start->Inter1 Step 1: Substitution (NaOAc/NaI or AgOAc) Inter2 N-Hydroxymethyl Carbamate (Unstable) Inter1->Inter2 Step 2: Mild Hydrolysis (LiOH or Esterase) Products Free Pyrrolidine + CO2 + HCHO Inter2->Products Spontaneous Collapse

Caption: The "Activation-Trigger" cascade. Direct hydrolysis of the starting material is difficult; conversion to the acetate (Inter1) allows for mild triggering conditions.

Part 3: Troubleshooting & FAQs

Q1: I am trying to synthesize the chloromethyl carbamate, but my yield is low and the product smells acrid. What is happening?

Diagnosis: Moisture contamination leading to decomposition. Explanation: The reagent used to make this molecule, chloromethyl chloroformate, is extremely sensitive to water. It hydrolyzes to release HCl, CO


, and formaldehyde. If your pyrrolidine or solvent is wet, the reagent decomposes before coupling.
Corrective Action: 
  • Dry Solvents: Ensure DCM or THF is anhydrous (distilled or molecular sieves).

  • Base Scavenger: Use a non-nucleophilic base like 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) or dry pyridine to sponge up the HCl generated during the coupling.

  • Temperature: Conduct the reaction at 0°C to -10°C.

Q2: Direct basic hydrolysis (NaOH) is destroying my molecule. How do I deprotect without harsh bases?

Diagnosis: You are attacking the carbamate carbonyl instead of the methylene chloride. Solution: Switch to the Silver-Assisted Cleavage method. Protocol:

  • Dissolve substrate in wet acetonitrile (MeCN:H

    
    O, 9:1).
    
  • Add 2.0 equivalents of Silver Carbonate (Ag

    
    CO
    
    
    
    )
    or Silver Perchlorate (AgClO
    
    
    ).
  • Stir at room temperature. Mechanism: The Ag

    
     acts as a "halophile," pulling the chlorine off to form a carbocation, which is immediately quenched by water to form the unstable hydroxymethyl species. This collapses to the amine under neutral/mild conditions.
    
Q3: My product decomposes on silica gel during purification.

Diagnosis: Acid sensitivity.[1] Explanation: Silica gel is slightly acidic. The chloromethyl carbamate can undergo solvolysis or elimination on the column, especially if residual HCl is present. Corrective Action:

  • Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (Et

    
    N) in hexanes before loading.
    
  • Fast Elution: Use a gradient that elutes the compound quickly.

  • Alternative: Use neutral alumina or recrystallization (if solid).

Q4: I am trying to use the "Finkelstein" condition (NaI/Acetone) to activate the group, but the reaction is stalled.

Diagnosis: Solubility issues or "Hard/Soft" mismatch. Explanation: While NaI is standard for alkyl chlorides, the carbamate oxygen creates an electronic environment that can retard nucleophilic attack. Optimization Table:

VariableRecommendationReason
Solvent Switch Acetone

DMF or NMP
Higher boiling point and better solvation of the nucleophile.
Temperature Heat to 60°CThe C-Cl bond in this specific motif is less reactive than a standard primary alkyl chloride.
Catalyst Add TBAI (Tetrabutylammonium iodide)Phase transfer catalysis helps solubilize the iodide anion.

Part 4: Disambiguation (The "Scaffold" Scenario)

If your molecule is (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate (i.e., a Cbz-protected pyrrolidine with a chloromethyl side chain):

The Challenge: You want to remove the Cbz group (deprotect the amine) without dechlorinating the side chain. Standard Failure: Catalytic hydrogenation (H


/Pd-C) will often cleave the C-Cl bond (hydrodehalogenation) before or simultaneously with the Cbz group.

Recommended Protocol (Selective Cbz Removal):

  • Acidolysis: Use HBr in Acetic Acid or TFA/Thioanisole. This removes the Cbz group via an S

    
    1-like mechanism that leaves the alkyl chloride intact.
    
  • Poisoned Catalyst: If hydrogenation is mandatory, use a poisoned catalyst (e.g., Pd/BaSO

    
    ) or add an amine poison (like pyridine) to the reaction mixture to inhibit the reduction of the C-Cl bond.
    

Part 5: References

  • Mechanism of Carbamate Hydrolysis:

    • Title: Kinetics of Carbamate Formation and Breakdown.[2]

    • Source: ResearchGate (J. Am. Chem. Soc. Data).

    • URL:[Link]

  • Chloromethyl Carbamate Reactivity (Prodrug Context):

    • Title: Organic Carbamates in Drug Design and Medicinal Chemistry.

    • Source: Journal of Medicinal Chemistry (ACS Publications).

    • URL:[Link]

  • Silver-Assisted Hydrolysis:

    • Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis.[3][4][5][6]

    • Source: Chemical Reviews (ACS).

    • URL:[Link]

  • Handling Chloromethyl Chloroformate (Reagent Safety):

    • Title: Chloromethyl chloroformate | CID 62754 - PubChem.

    • Source: NIH PubChem.

    • URL:[Link]

Sources

Technical Support Center: Managing Stereochemistry with Chiral "Chloromethyl Pyrrolidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing stereochemistry in reactions involving chiral "Chloromethyl Pyrrolidine-1-carboxylate," a critical building block in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol when utilizing this versatile reagent. Here, we address common challenges through a practical question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: We are observing a loss of enantiomeric excess (e.e.) in our nucleophilic substitution reaction with (S)-1-Boc-2-(chloromethyl)pyrrolidine. What are the primary causes?

Loss of enantiopurity is a significant concern and can stem from several factors. The most common culprits include the reaction mechanism, choice of solvent, and the nature of the nucleophile and base.

  • Reaction Mechanism: The primary desired pathway for substitution at the chloromethyl group is a direct SN2 displacement.[1][2] This mechanism proceeds with an inversion of configuration at the electrophilic carbon.[3][4] However, if the reaction conditions favor an SN1-type mechanism, which proceeds through a planar carbocation intermediate, racemization can occur, leading to a significant drop in e.e.[1][4]

  • Solvent Effects: The choice of solvent plays a pivotal role in dictating the reaction pathway.[5][6]

    • Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) are generally preferred for SN2 reactions.[7][8] These solvents can solvate the cation but not the anionic nucleophile, thereby increasing the nucleophile's reactivity.[7]

    • Polar protic solvents (e.g., water, methanol, ethanol) can stabilize both the carbocation intermediate and the leaving group, which can favor an SN1 pathway and lead to racemization.[6] They can also form a "solvent cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[7][9]

  • Base Strength: The strength of the base used can also influence the stereochemical outcome. A strong, sterically hindered base is often employed to deprotonate the nucleophile without competing in the substitution reaction. However, a very strong base could potentially lead to elimination side reactions or even epimerization of the stereocenter at C2 of the pyrrolidine ring, especially if there is any trace of acidity in the α-position.

Q2: How can we promote a clean SN2 reaction and minimize racemization?

To favor a stereospecific SN2 reaction, several experimental parameters can be optimized.

  • Solvent Selection: As a first step, screen a range of polar aprotic solvents.[7][10] A table summarizing the properties of common solvents is provided below for easy reference.

SolventDielectric Constant (ε)TypeRationale for Use in SN2
Acetone20.7Polar AproticSolvates cations, leaves nucleophile reactive.[7]
Acetonitrile37.5Polar AproticHigher polarity can aid in dissolving salts.[7]
DMF36.7Polar AproticGood for a wide range of nucleophiles.[7]
DMSO46.7Polar AproticHighly polar, excellent solvating power.[7]
  • Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy, which is typically the desired SN2 pathway.[10] It is advisable to conduct the reaction at various temperatures (e.g., 0 °C, -20 °C) to find the optimal balance between reaction rate and stereoselectivity.[11]

  • Nucleophile and Base Choice: Use a strong, non-nucleophilic base to generate your nucleophile if necessary. The nucleophile itself should be sufficiently reactive to readily displace the chloride.

Q3: We are attempting to functionalize the pyrrolidine nitrogen after reacting the chloromethyl group. What is the best protecting group strategy?

The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen of the starting material is acid-labile.[12][13] If you need to perform subsequent reactions under basic or nucleophilic conditions, the Boc group is generally stable. However, if further transformations require acidic conditions, you will need to consider an orthogonal protecting group strategy.[14]

An orthogonal strategy involves using protecting groups that can be removed under different, specific conditions.[14] For instance, after the initial substitution on the chloromethyl group, the Boc group could be removed with an acid like trifluoroacetic acid (TFA).[15] The newly freed secondary amine can then be protected with a base-labile group like 9-fluorenylmethyloxycarbonyl (Fmoc) or a group removable by hydrogenolysis like benzyloxycarbonyl (Cbz), depending on the subsequent reaction steps planned.[13]

Troubleshooting Guides

Issue 1: Low Yield in the Nucleophilic Substitution Reaction
  • Possible Cause: Incomplete reaction or competing side reactions.

  • Solution:

    • Reagent Purity: Ensure all reagents, especially the chiral chloromethyl pyrrolidine and the nucleophile, are of high purity and anhydrous. Water can interfere with the reaction.[10]

    • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature: While lower temperatures favor stereoselectivity, they can also slow down the reaction rate. A systematic temperature optimization study is recommended.[11]

    • Activation of Leaving Group: Although chloride is a reasonably good leaving group, in some cases, converting it to a better leaving group like an iodide in situ (Finkelstein reaction conditions) can improve the reaction rate and yield.

Issue 2: Epimerization of the C2 Stereocenter
  • Possible Cause: The stereocenter at the C2 position of the pyrrolidine ring is adjacent to the nitrogen atom and can be susceptible to epimerization under certain conditions, particularly if there is a possibility of forming an iminium ion intermediate.[16][17][18]

  • Solution:

    • Control of Basicity/Acidity: Avoid overly harsh basic or acidic conditions that could promote the formation of intermediates that might lead to epimerization.

    • Reaction Time: Minimize the reaction time to what is necessary for complete conversion of the starting material to reduce the exposure of the product to potentially epimerizing conditions.

    • Characterization: Carefully analyze the product mixture using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) to determine the extent of epimerization.[11]

Experimental Protocols

General Protocol for SN2 Displacement on (S)-1-Boc-2-(chloromethyl)pyrrolidine

This protocol provides a general starting point. Optimization of specific parameters will be necessary for different nucleophiles.

Materials:

  • (S)-1-Boc-2-(chloromethyl)pyrrolidine

  • Nucleophile (e.g., sodium azide, potassium cyanide, a deprotonated alcohol or thiol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the nucleophile (1.1 - 1.5 equivalents).

  • Add the anhydrous polar aprotic solvent and stir until the nucleophile is fully dissolved.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • In a separate flask, dissolve (S)-1-Boc-2-(chloromethyl)pyrrolidine (1.0 equivalent) in the anhydrous solvent.

  • Slowly add the solution of the chiral electrophile to the stirring nucleophile solution.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[10][11]

  • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume).[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.[11]

Visualizations

Reaction Mechanism Workflow

cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_pathways Possible Pathways cluster_outcomes Stereochemical Outcome start_reagents (S)-1-Boc-2-(chloromethyl)pyrrolidine + Nucleophile conditions Solvent, Temperature, Base start_reagents->conditions Subjected to SN2 SN2 Pathway conditions->SN2 Polar Aprotic Solvent Low Temperature SN1 SN1 Pathway conditions->SN1 Polar Protic Solvent Higher Temperature inversion Inversion of Configuration (High e.e.) SN2->inversion racemization Racemization (Low e.e.) SN1->racemization start (S)-1-Boc-2-(substituted)pyrrolidine Initial Product deprotect_Boc Deprotection of Boc Group (e.g., TFA) start->deprotect_Boc free_amine (S)-2-(substituted)pyrrolidine Free Secondary Amine deprotect_Boc->free_amine reprotect Reprotection of Pyrrolidine N Orthogonal Group free_amine->reprotect Fmoc_protection Fmoc Group (Base Labile) reprotect->Fmoc_protection Cbz_protection Cbz Group (Hydrogenolysis) reprotect->Cbz_protection final_product Differentially Protected Pyrrolidine Ready for Next Step Fmoc_protection->final_product Cbz_protection->final_product

Caption: Orthogonal protecting group strategy.

References

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Silverman, R. B., & Lu, G. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC. Retrieved from [Link]

  • DeLano, T. J., et al. (2022, October 28). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PMC. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Retrieved from [Link]

  • Laohapaisan, A., Roy, I., & Nagib, D. A. (2024, October 16). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, March 19). Photocatalyzed Epimerization of Quaternary Stereocenters. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 11.2. Substitution Reactions: SN2 Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Epimer. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. Retrieved from [Link]

  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Fu, G. C., & O'Brien, E. M. (n.d.). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Retrieved from [Link]

  • Ibragimov, R. A., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Thomson, R. J., & Liu, W. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Retrieved from [Link]

  • Broad Institute. (n.d.). Stereochemical Control of the Passerini Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Substitution reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, January 22). Epimers and Anomers. Retrieved from [Link]

  • PubMed. (2018, August 1). Epimerization of Tertiary Carbon Centers via Reversible Radical Cleavage of Unactivated C(sp3)-H Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]

  • Beilstein Journals. (2008, June 12). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
  • University of Calgary. (n.d.). SUPPLEMENTARY NOTES FOR STEREOCHEMISTRY. Retrieved from [Link]

  • Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]

  • ETH Zurich. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 11). Stereochemistry - R S Configuration & Fischer Projections [Video]. YouTube. Retrieved from [Link]

  • Dalal Institute. (n.d.). Stereochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

  • Quora. (2014, June 18). What is the quickest way to invert the stereochemistry of a chiral molecule? Retrieved from [Link]

Sources

"Chloromethyl Pyrrolidine-1-carboxylate" reaction monitoring by HPLC and TLC

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to monitoring reactions of Chloromethyl Pyrrolidine-1-carboxylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, detailed protocols, and robust troubleshooting.

Introduction: The Analytical Challenge of a Dual-Reactivity Molecule

Chloromethyl Pyrrolidine-1-carboxylate is a bifunctional molecule that presents unique challenges for reaction monitoring. It combines a tert-butyloxycarbonyl (Boc)-protected pyrrolidine ring with a reactive chloromethyl ester. The Boc group is a common amine protecting group, sensitive to acidic conditions, while the chloromethyl group acts as an electrophile, susceptible to nucleophilic substitution and hydrolysis.[1][2][3] Accurate and real-time monitoring of its reactions is critical to understanding reaction kinetics, identifying by-products, and optimizing yield. This guide provides a comprehensive technical support framework for utilizing TLC and HPLC to navigate the analytical complexities of this compound.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[4][5] It allows for a quick visualization of the consumption of starting material and the formation of products and impurities.

Frequently Asked Questions (FAQs): TLC Analysis

Q1: What is a good starting mobile phase (eluent) for analyzing Chloromethyl Pyrrolidine-1-carboxylate? A: A good starting point is a mixture of ethyl acetate (EtOAc) and hexanes. Given the moderate polarity of the N-Boc protected structure, a ratio of 20-40% EtOAc in hexanes is recommended. Adjust the polarity as needed: if the spots are too high on the plate (high Rf), decrease the amount of the more polar solvent (EtOAc); if they remain at the baseline (low Rf), increase it.[6]

Q2: My starting material doesn't show up well under the UV lamp. How can I visualize it? A: Chloromethyl Pyrrolidine-1-carboxylate lacks a strong UV chromophore, so visualization on a standard fluorescent TLC plate (F254) may be faint.[4][7][8] Several chemical stains are highly effective:

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent, general-purpose oxidizing stain that reacts with most organic compounds, appearing as yellow spots on a purple background. It is particularly useful for detecting compounds that are not UV-active.[9][10]

  • p-Anisaldehyde Stain: This stain reacts with a wide range of functional groups to produce colored spots upon heating.[11][12]

  • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary brown spots.[4][7]

Q3: How can I differentiate between the starting material, the desired product, and potential side products on a TLC plate? A: Differentiation is based on polarity differences, which translate to different Rf values.

  • Starting Material: Will have a characteristic Rf value in a given eluent.

  • Product: In a typical nucleophilic substitution, the product will have a different polarity. For example, reaction with an amine will likely result in a more polar product with a lower Rf.

  • Hydrolysis By-product: If the chloromethyl ester hydrolyzes to the corresponding alcohol, the product will be more polar and have a lower Rf.

  • Boc-Deprotected By-product: If the Boc group is cleaved, the resulting free pyrrolidine derivative will be highly polar and will likely remain at the baseline (Rf ≈ 0) in standard eluents. It can be specifically visualized with a ninhydrin stain (typically yellow for secondary amines).[9][11]

Experimental Protocol: TLC Reaction Monitoring
  • Sample Preparation: Before starting the reaction (t=0), dissolve a small amount of the starting material, Chloromethyl Pyrrolidine-1-carboxylate, in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the starting material solution on the baseline of a silica gel TLC plate (with fluorescent indicator). This will be your reference lane.

  • Reaction Monitoring: Once the reaction begins, take small aliquots at regular intervals (e.g., 15, 30, 60 minutes). Dilute each aliquot in a small vial with a suitable solvent.

  • Co-spotting: On the TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a "co-spot" (spotting both starting material and reaction mixture on the same point) in a third lane. The co-spot helps confirm the identity of the starting material spot in the reaction lane.[5]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 30% EtOAc in hexanes). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.[10]

    • View the plate under a UV lamp (254 nm) and circle any visible spots.[8]

    • Submerge the plate in a potassium permanganate dip, remove it quickly, and gently heat with a heat gun until spots appear.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane and a new product spot is clearly visible.

Diagram: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Eluent & Chamber C Spot Plate: 1. SM 2. Rxn 3. Co-spot A->C B Prepare Starting Material (SM) and Reaction Mixture (Rxn) Samples B->C D Develop Plate in Chamber C->D E Dry Plate & Mark Solvent Front D->E F Visualize: UV Light (254 nm) E->F G Visualize: Chemical Stain (e.g., KMnO4) F->G H Interpret Rƒ Values (SM vs. Product vs. By-products) G->H I Decision: Continue Reaction, Work-up, or Optimize H->I

Caption: Workflow for monitoring a reaction using TLC.

TLC Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Solution(s)
Spots are streaking 1. Sample is too concentrated. 2. Compound is highly acidic or basic. 3. Silica gel is degrading.1. Dilute the sample before spotting. 2. Add a small amount of acid (e.g., 0.5% acetic acid for acidic compounds) or base (e.g., 0.5% triethylamine for basic compounds) to the eluent.[5] 3. Use a fresh TLC plate.
Rf is too high or too low 1. Eluent polarity is incorrect.1. If Rf is too high (>0.8), the eluent is too polar; decrease the proportion of the polar solvent. If Rf is too low (<0.2), the eluent is not polar enough; increase the proportion of the polar solvent.[5]
No spots are visible after staining 1. Sample was not spotted correctly or is too dilute. 2. The chosen stain is not suitable for the compounds.1. Ensure the capillary touches the plate; spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a more universal stain like potassium permanganate or try a different stain (e.g., p-anisaldehyde).
Spots are very close together 1. The eluent system does not provide enough resolution.1. Try a different solvent system. For example, switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol, which offers different selectivity.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides high-resolution, quantitative data, making it the gold standard for analyzing reaction purity and conversion.[1]

Frequently Asked Questions (FAQs): HPLC Analysis

Q1: What is the best HPLC column and mobile phase to start with? A: A standard Reversed-Phase (RP) C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the most versatile and a great starting point.[13][14] For the mobile phase, begin with a gradient of water (A) and acetonitrile (ACN) or methanol (MeOH) (B) . A typical starting gradient could be 50% B to 95% B over 10-15 minutes.[15]

Q2: Can I use trifluoroacetic acid (TFA) in my mobile phase for better peak shape? A: It is strongly discouraged. The N-Boc protecting group is highly sensitive to acid and can be cleaved by even small amounts of TFA (e.g., 0.1%), especially if the sample is held in the autosampler for an extended period.[1][16] This would lead to inaccurate results, showing the deprotected by-product as if it were formed during the reaction. If peak shape is an issue, consider using a high-purity (Type B) silica column, which has fewer acidic silanol groups.[17]

Q3: My compound is very polar and isn't retained on a C18 column. What should I do? A: If the starting material or product is highly polar, it may elute in the void volume of a standard C18 column. In this case, consider Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns use a polar stationary phase with a high-organic mobile phase to retain polar compounds.[18][19][20]

Q4: I see an unexpected peak growing over time, even in my starting material standard. What could it be? A: This is likely due to the on-column or in-vial hydrolysis of the chloromethyl ester. The aqueous mobile phase can slowly hydrolyze the ester to the corresponding alcohol, creating a new, more polar peak.[2] To mitigate this, use freshly prepared samples and mobile phases, and consider cooling the autosampler.

Experimental Protocol: HPLC Reaction Monitoring
  • System & Column: A standard HPLC system with a UV detector. Use a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile (ACN)

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detector Wavelength: 210 nm (as the compound lacks a strong chromophore).

    • Column Temperature: 30 °C (to ensure reproducibility).[21]

    • Gradient:

      • 0-2 min: 50% B

      • 2-12 min: Linear ramp from 50% to 95% B

      • 12-14 min: Hold at 95% B

      • 14-15 min: Return to 50% B

      • 15-20 min: Re-equilibration at 50% B

  • Sample Preparation: Prepare a stock solution of the starting material (~1 mg/mL) in ACN. For reaction monitoring, take an aliquot from the reaction, quench it if necessary (e.g., by dilution in ACN), and filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the starting material to determine its retention time.

    • Inject samples from the reaction at various time points.

    • Expected Elution Order: In reversed-phase HPLC, less polar compounds have longer retention times. The Boc-protected starting material will be relatively non-polar.[1] Any hydrolyzed alcohol by-product will be more polar and elute earlier. The product's retention time will depend on the polarity of the nucleophile added.

Diagram: HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues cluster_extrapeaks Extraneous Peaks Start Problem Observed in Chromatogram P1 High Backpressure? Start->P1 PS1 Peak Tailing? Start->PS1 PF1 Peak Fronting? Start->PF1 RT1 Retention Time Drifting? Start->RT1 GP1 Ghost Peaks? Start->GP1 P2 Check for blockages: - In-line filter - Guard column - Column frit P1->P2 P3 Flush system/column in reverse direction P2->P3 PS2 Potential Silanol Interaction or Column Overload PS1->PS2 PS3 Use high-purity column. Reduce sample concentration. PS2->PS3 PF2 Sample solvent stronger than mobile phase PF1->PF2 PF3 Dissolve sample in initial mobile phase PF2->PF3 RT2 Check for: - Leaks - Inconsistent mobile phase prep - Column temperature fluctuation - Insufficient equilibration RT1->RT2 RT3 Prepare fresh mobile phase. Ensure stable temp & adequate equilibration time. RT2->RT3 GP2 Contamination from: - Previous injection (carryover) - Mobile phase - Sample degradation GP1->GP2 GP3 Run blank gradient. Use fresh mobile phase. Check sample stability. GP2->GP3

Caption: A logical flow for troubleshooting common HPLC issues.

HPLC Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Solution(s)
No peaks or very small peaks 1. No sample injected (air bubble in syringe/loop). 2. Detector lamp is off. 3. Incorrect detector wavelength.1. Purge the injector and ensure sample vials have sufficient volume.[22] 2. Check detector status. 3. Ensure wavelength is set to ~210 nm for this non-chromophoric compound.
High backpressure 1. Blockage in the system (in-line filter, guard column, or column inlet frit). 2. Buffer precipitation (if used).1. Systematically disconnect components (starting from the detector and moving backward) to locate the blockage. Replace or clean the blocked part.[23] 2. Ensure mobile phase components are fully miscible. Flush the system with water.
Shifting retention times 1. Inconsistent mobile phase composition. 2. Column temperature is not controlled or fluctuating. 3. Insufficient column equilibration time between runs. 4. Pump malfunction or leaks.1. Prepare mobile phase carefully and consistently. Degas thoroughly.[21] 2. Use a column oven for stable temperature control.[21] 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[21] 4. Check for leaks and verify pump flow rate.
Peak tailing 1. Secondary interactions with acidic silanol groups on the silica packing. 2. Column contamination or degradation.1. Use a high-purity, end-capped C18 column. 2. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[24]
Extra peaks (Ghost Peaks) 1. Carryover from a previous injection. 2. Contaminants in the mobile phase. 3. In-situ sample degradation (e.g., hydrolysis of the chloromethyl ester).1. Run a blank injection (injecting only mobile phase) to check for carryover. Clean the injector. 2. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily. 3. Prepare samples immediately before analysis. Use a cooled autosampler if available.
References
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Column Selection. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]

  • Southern Illinois University. (2020, March). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). TLC stains. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • VanVeller Lab, Iowa State University. (n.d.). How to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Retrieved from [Link]

  • Supporting Information. (n.d.). A Non-Diazo Approach to Functionalized (2-Furyl)-2-pyrrolidines through a Cascade Reaction of Enynal-Derived Zinc Carbenoids with β-Arylaminoketones. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Optimization of chromatographic conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications of pyrrolidine derivative 2s. Retrieved from [Link]

  • ResearchGate. (n.d.). R f values of the standards used in TLC and their respective colors. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.
  • ACS Omega. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • LCGC North America. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • University of Bath. (n.d.). Lecture 5: Nucleophilic Addition Reactions of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chimia. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). R f -values of relevant reference compounds for radio-thin layer chromatography (TLC) analyses. Retrieved from [Link]

  • PMC. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]

  • Iowa State University. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS. Retrieved from [Link]

  • MDPI. (2023, December 5). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Retrieved from [Link]

  • arXiv. (2021, July 23). A study of a cost effective and environmentally friendly chromatographic method for analysis of pharmaceutical compounds. Retrieved from [Link]

Sources

Unexpected reactivity of "Chloromethyl Pyrrolidine-1-carboxylate" with functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Chloromethyl pyrrolidine-1-carboxylate (CMPC) is a specialized electrophile primarily used in the synthesis of prodrugs (e.g., Lenampicillin). It introduces the pyrrolidine-1-carbonyloxymethyl moiety, a "soft" promoiety designed to improve the oral bioavailability of beta-lactams and other carboxylic acid-containing drugs.

The Core Challenge: Researchers often misclassify CMPC as a standard primary alkyl halide (like benzyl chloride). However, it is an


-chloromethyl carbamate . The oxygen atom adjacent to the chloromethyl group exerts a powerful resonance effect, facilitating the formation of a reactive oxocarbenium ion . This makes CMPC significantly more reactive—and more unstable—than standard alkyl halides.

Unexpected behaviors usually stem from:

  • Hydrolytic Instability: Rapid decomposition in moist solvents.

  • Ambivalent Reactivity: Competition between

    
    -alkylation and 
    
    
    
    -alkylation.
  • Solvent Incompatibility: Unexpected acetal exchange in alcoholic solvents.

Troubleshooting Guides (Q&A Format)

Module A: Stability & Decomposition Issues

Q: "My reagent bottle has developed a high pressure, and the purity has dropped. What happened?"

A: You are likely experiencing moisture-induced hydrolysis . Unlike standard alkyl chlorides, CMPC is an


-acetal derivative. Upon contact with trace water, it undergoes catastrophic hydrolysis, releasing gas.
  • The Mechanism: Water attacks the oxocarbenium intermediate, leading to a hemiacetal which instantly collapses.

  • Byproducts: Formaldehyde (

    
    ), Hydrochloric acid (
    
    
    
    ), Pyrrolidine, and Carbon Dioxide (
    
    
    ).
  • The Pressure: The release of

    
     causes the pressure buildup.
    

Corrective Action:

  • Storage: Store under Argon at -20°C.

  • Solvents: Ensure all reaction solvents are anhydrous (<50 ppm water).

  • Scavengers: Add molecular sieves (3Å or 4Å) to the reaction vessel before adding CMPC.

Module B: Selectivity (The "Hard" vs. "Soft" Nucleophile)

Q: "I am trying to esterify a drug containing both a carboxylate and a secondary amine. The CMPC is alkylating the amine instead of the acid. Why?"

A: This is a classic Hard/Soft Acid-Base (HSAB) mismatch. While the carboxylate is the intended target, the amine is often a better nucleophile in neutral conditions. However, CMPC reacts via an


-like tight ion pair mechanism (oxocarbenium).

Troubleshooting Protocol:

  • Salt Selection: Do not use the free acid. Pre-form the Potassium (K+) or Cesium (Cs+) salt of your carboxylic acid. The "naked" carboxylate anion in a polar aprotic solvent is significantly more nucleophilic toward the soft CMPC electrophile.

  • Finkelstein Activation: Convert CMPC to the Iodomethyl derivative in situ.

    • Why: The iodide is a better leaving group and creates a "softer" electrophile that prefers the "softer" carboxylate oxygen over the "harder" amine nitrogen.

  • pH Control: If the amine is unavoidable, adjust pH to protonate the amine (rendering it non-nucleophilic) while keeping the carboxylic acid deprotonated (this is difficult; protection of the amine is usually required).

Module C: Solvent Incompatibility

Q: "I attempted to recrystallize my product in Methanol, but I lost the carbamate group. What happened?"

A: You triggered an Acetal Exchange . Because CMPC and its product esters are essentially acetals, they are susceptible to alcoholysis under acidic conditions (even trace acid from the reaction).

  • Reaction:

    
     + 
    
    
    
    + Carbamate byproduct.

Corrective Action:

  • Avoid Alcohols: Never use methanol or ethanol for workup or purification of these prodrugs.

  • Use Aprotic Solvents: Use Ethyl Acetate/Hexanes or DCM for purification.

Visualizing the Reactivity & Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting CMPC reactions.

CMPC_Troubleshooting Start Issue: CMPC Reaction Failed Check_Water Check 1: Moisture Content (Is solvent wet?) Start->Check_Water Hydrolysis Diagnosis: Hydrolysis (Releases CO2 + HCHO) Check_Water->Hydrolysis Yes Check_Nuc Check 2: Nucleophile Type (Amine vs. Carboxylate) Check_Water->Check_Nuc No Solution_Dry Solution: Use Anhydrous DMF + 3Å Mol Sieves Hydrolysis->Solution_Dry Side_Reaction Diagnosis: N-Alkylation (Amine attacked) Check_Nuc->Side_Reaction Amine Present Check_Act Check 3: Activation (Did you use NaI?) Check_Nuc->Check_Act Carboxylate Only Solution_Protect Solution: Protect Amine or Use Cs+ Salt Side_Reaction->Solution_Protect Slow_Rxn Diagnosis: Leaving Group (Cl is too slow) Check_Act->Slow_Rxn No NaI Contact Support Contact Support Check_Act->Contact Support Yes (Still failing) Solution_Finkel Solution: Finkelstein Cond. (Add 1.0 eq NaI) Slow_Rxn->Solution_Finkel

Caption: Figure 1. Troubleshooting logic flow for CMPC reactions, prioritizing moisture control and nucleophile competition.

Standardized Experimental Protocol

Objective: Synthesis of a Prodrug Ester (e.g., Lenampicillin analog) using CMPC. Mechanism: Finkelstein-assisted


 displacement.
Reagents Table
ComponentRoleEquivalentsNotes
Drug-COOH Substrate1.0Must be dry.

or

Base1.1Cesium promotes solubility.
CMPC Reagent1.2 - 1.5Excess required due to instability.
Sodium Iodide (NaI) Catalyst0.1 - 1.0Critical for activation (Cl

I).
DMF or DMAc SolventN/AAnhydrous is non-negotiable.
Step-by-Step Methodology
  • Salt Formation:

    • Dissolve the carboxylic acid substrate in anhydrous DMF.

    • Add

      
       (1.1 eq). Stir at room temperature for 30 mins to ensure complete deprotonation.
      
    • Checkpoint: The solution should be clear or a fine suspension. If "gummy," add more solvent.

  • Activation (The Finkelstein Step):

    • In a separate flask, dissolve CMPC (1.2 eq) in minimal DMF.

    • Add NaI (0.5 eq). Stir for 15 minutes.

    • Observation: The solution may turn slightly yellow (liberation of trace iodine) or cloudy (precipitation of NaCl). This confirms the conversion to the more reactive Iodomethyl species.

  • Coupling:

    • Cool the carboxylate salt mixture to 0°C.

    • Dropwise add the activated CMPC/NaI mixture to the salt solution.

    • Allow to warm to Room Temperature slowly. Stir for 4–12 hours.

  • Workup (Critical for Stability):

    • Dilute with Ethyl Acetate.

    • Wash with 5%

      
        (removes unreacted acid) and Water  (removes DMF).
      
    • Crucial:Do not use acidic washes (e.g., 1N HCl) as this will hydrolyze the newly formed acetal ester.

    • Dry over

      
       and concentrate.
      

Mechanistic Insight: The Oxocarbenium Pathway

Understanding the mechanism prevents future errors. The reaction is not a simple displacement; it is assisted by the lone pairs on the carbamate oxygen.[1]

Mechanism CMPC CMPC (Reagent) Cl-CH2-O-C(=O)-N... Intermediate Oxocarbenium Ion [CH2=O-C(=O)-N...]+ CMPC->Intermediate - Cl- (Slow) Product Prodrug Ester R-COO-CH2-O-C(=O)-N... Intermediate->Product + R-COO- (Fast) Water Water (Impurity) Water->Intermediate Hydrolysis (Destructive) Acid Drug Carboxylate (R-COO-)

Caption: Figure 2. The resonance-stabilized oxocarbenium ion is the key intermediate. It is highly electrophilic and indiscriminate, reacting with water if the carboxylate is not immediately available.

References

  • Synthesis of Lenampicillin (KBT-1585)

    • Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). "Studies on prodrugs. II. Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters of ampicillin." Chemical & Pharmaceutical Bulletin, 32(6), 2241-2248. (Mechanistic parallel to CMPC).
    • Context: Describes the handling of similar -haloalkyl moieties in prodrug synthesis.
  • Stability of

    
    -Oxyalkyl Halides: 
    
    • Eur. Pat. Appl. EP 0096297 (1983). "Process for producing alpha-chloromethyl esters."
    • Context: Details the industrial handling and stabilizing of chloromethyl derivatives to prevent polymeriz
  • Prodrug Strategies using Carbamate Linkers

    • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270.
    • Context: Authoritative review on the stability and enzymatic cleavage of acyloxymethyl carbam
  • Finkelstein Activation in Esterification: Alvarez, E. F., et al. (1990). "Synthesis of 1-(acyloxy)alkyl carbamates as prodrugs." Journal of Medicinal Chemistry. Context: Validates the use of NaI to convert chloromethyl to iodomethyl for improved yields.

Sources

"Chloromethyl Pyrrolidine-1-carboxylate" handling and storage best practices

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Handling, Storage, and Synthesis Optimization

Welcome to the Technical Support Hub for Chloromethyl Pyrrolidine-1-carboxylate (CAS: 93765-67-4 / Analogous Reagents). This interface is designed for medicinal chemists and process scientists requiring immediate troubleshooting for prodrug synthesis reagents.

📋 Reagent Dashboard: Quick Reference
ParameterSpecification / Recommendation
Chemical Class

-Chloromethyl Carbamate (Soft Alkylating Agent)
Primary Application Synthesis of N-acyloxymethyl carbamate prodrugs (Solubility/Permeability enhancement)
Storage Temp -20°C (Critical) . Store in freezer.
Atmosphere Strictly Inert (Argon/Nitrogen). Hygroscopic.
Stability High hydrolysis risk. Degrades to formaldehyde, HCl, and pyrrolidine.
Safety Profile Lachrymator , Skin Irritant, Potential Carcinogen (Alkylator).[1]
🔧 Module 1: Storage & Integrity (The "Before" Phase)

User Query: "I just removed the bottle from the freezer and the liquid looks cloudy or has a white precipitate. Is it still usable?"

Technical Diagnosis: The cloudiness is likely pyrrolidine hydrochloride or polymerized formaldehyde, indicating moisture ingress. Chloromethyl esters are thermodynamically unstable in the presence of water.

The Mechanism of Failure: Upon contact with atmospheric moisture, the chloromethyl moiety undergoes rapid hydrolysis. This is an autocatalytic cycle because the generated HCl further catalyzes the decomposition.

Decomposition Reagent Chloromethyl Pyrrolidine-1-carboxylate Intermediate Hemiacetal Intermediate Reagent->Intermediate Hydrolysis (Fast) Water + H₂O (Moisture) Water->Intermediate Products Formaldehyde (CH₂O) + CO₂ + Pyrrolidine·HCl Intermediate->Products Spontaneous Collapse

Figure 1: Hydrolytic degradation pathway. The release of HCl creates a visible salt precipitate (cloudiness).

Troubleshooting Steps:

  • Visual Check: If the liquid is >10% cloudy or has a distinct yellow/orange hue (indicating amine oxidation), discard it .

  • Purification: If the reagent is critical and only slightly cloudy:

    • Dilute in dry Dichloromethane (DCM) or Ethyl Acetate.

    • Wash rapidly with cold saturated NaHCO₃ (to neutralize HCl).

    • Dry over MgSO₄, filter, and concentrate immediately. Note: This must be done within 15 minutes to prevent hydrolysis during the wash.

  • Prevention: Always warm the bottle to room temperature in a desiccator before opening to prevent condensation.

🧪 Module 2: Synthesis Troubleshooting (The "During" Phase)

User Query: "My yield is consistently low (<30%) when reacting this with my carboxylic acid drug. I see starting material remaining."

Technical Diagnosis: The chlorine atom on the chloromethyl group is a relatively poor leaving group. Direct displacement by a carboxylate often fails due to competing hydrolysis or sluggish kinetics.

The Solution: Finkelstein Activation You must increase the electrophilicity of the methylene carbon. The standard protocol involves an in situ halogen exchange (Finkelstein reaction) using Sodium Iodide (NaI).

SynthesisOpt Start Start: Low Yield Observed CheckSolvent 1. Is Solvent Anhydrous? (DMF/Acetone) Start->CheckSolvent DryIt Redistill/Dry Solvent CheckSolvent->DryIt No CheckCat 2. Are you using NaI? CheckSolvent->CheckCat Yes AddNaI Add 0.1 - 0.5 eq NaI (Finkelstein) CheckCat->AddNaI No CheckBase 3. Base Selection CheckCat->CheckBase Yes WeakBase Use Cs₂CO₃ or K₂CO₃ (Avoid strong amine bases) CheckBase->WeakBase

Figure 2: Decision tree for optimizing acyloxymethylation reactions.

Optimized Protocol (Standard Operating Procedure):

  • Activation: Dissolve the drug (Carboxylic Acid, 1.0 eq) in anhydrous DMF.

  • Base: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Why? The Cesium effect enhances solubility and nucleophilicity of the carboxylate.

  • Catalyst: Add Sodium Iodide (NaI, 0.2 eq). Why? Converts the Chloromethyl species to the highly reactive Iodomethyl species in situ.

  • Addition: Add Chloromethyl Pyrrolidine-1-carboxylate (1.2 - 1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temp. Monitor via LC-MS.

    • Note: If the reaction stalls, add more reagent, not more heat. Heating >40°C often degrades the reagent.

⚠️ Module 3: Safety & Waste (The "After" Phase)

User Query: "I spilled a small amount in the fume hood. How do I neutralize it?"

Technical Diagnosis: As an alkylating agent, this compound can modify DNA. It is also a lachrymator (tear gas effect). Simple water cleanup is insufficient and dangerous due to HCl generation.

Neutralization Protocol:

  • Isolate: Evacuate the immediate area if fumes are present. Ensure the fume hood sash is lowered.

  • Decontaminate:

    • Prepare a solution of 10% aqueous Ammonia or saturated Sodium Bicarbonate (NaHCO₃) mixed with an equal volume of Ethanol.

    • Mechanism:[1][2] The ammonia/base rapidly hydrolyzes the ester and neutralizes the resulting acid and formaldehyde.

  • Clean: Pour the solution over the spill (gently, to avoid splashing). Let sit for 20 minutes. Wipe with absorbent pads.

Disposal:

  • Do not mix with acidic waste streams (risk of gas evolution).

  • Dispose of as "Halogenated Organic Waste" with a specific tag noting "Alkylating Agent."

📚 References
  • Alexander, J. et al. (1988). "(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Increased Permeability and Systemic Delivery of Atenolol." Journal of Medicinal Chemistry, 31(2), 318–322.

  • Rautio, J. et al. (2008). "Prodrugs: design and clinical applications."[3] Nature Reviews Drug Discovery, 7, 255–270.

  • Majumdar, S. & Sloan, K. B. (2006). "The prodrug approach: an overview of recent applications." Expert Opinion on Drug Delivery, 3(6). (Discussion on chloromethyl ester stability).

  • Sigma-Aldrich/Merck. "Safety Data Sheet: Chloromethyl isopropyl carbonate (Analogous Handling)." (Note: Specific SDS for the pyrrolidine derivative is vendor-dependent; general chloromethyl carbamate handling applies).

Sources

Validation & Comparative

Comparative Guide: Chloromethyl Pyrrolidine-1-carboxylate vs. Standard Pyrrolidine Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Divergence

In medicinal chemistry, the choice between Chloromethyl Pyrrolidine-1-carboxylate (CMPC) and its structural analog, Pyrrolidine-1-carbonyl chloride (PCC) , is not merely a matter of reactivity—it is a decision between transient delivery and permanent scaffolding .

While standard pyrrolidine reagents (like PCC) are "hard" acylating agents used to build stable urea or carbamate backbones, CMPC is a specialized "soft" alkylating agent. It is engineered specifically to generate N-acyloxymethyl (NAM) carbamate prodrugs , a chemical strategy designed to mask polar functionalities (carboxylates, phosphates, amines) to improve membrane permeability, only to hydrolyze predictably in physiological conditions.

The Verdict:

  • Use CMPC when you need a self-immolative linker to improve the solubility or bioavailability of an acidic parent drug (Prodrug Strategy).

  • Use PCC when you need a metabolically stable urea or carbamate motif as a permanent fixture of the pharmacophore (Lead Optimization).

Chemical Architecture & Reactivity Profile

The fundamental difference lies in the electrophilic center. Even though both reagents introduce a pyrrolidine-carboxylate moiety, the point of attachment and the resulting bond stability are radically different.

Table 1: Physicochemical & Reactivity Comparison
FeatureChloromethyl Pyrrolidine-1-carboxylate (CMPC) Pyrrolidine-1-carbonyl chloride (PCC)
Structure Pyrrolidine-N-CO-O-CH₂-Cl Pyrrolidine-N-CO-Cl
Electrophilic Site Methylene Carbon (Soft Electrophile)Carbonyl Carbon (Hard Electrophile)
Reaction Type SN2 AlkylationNucleophilic Acyl Substitution
Primary Target Carboxylic Acids (R-COOH), PhosphatesAmines (R-NH₂), Alcohols (R-OH)
Resulting Linkage Acyloxymethyl Ester (Hydrolytically Labile)Urea / Carbamate (Hydrolytically Stable)
In Vivo Fate Hydrolyzes to release parent drug + CH₂O + CO₂Remains intact (unless metabolically oxidized)
LogP Impact High increase (masks polarity)Moderate increase

Critical Workflows: Experimental Protocols

Workflow A: Synthesis of a "Soft" Prodrug (Using CMPC)

Objective: Masking a carboxylic acid drug (e.g., Benzoic Acid model) to improve lipophilicity.

Rationale: The reaction utilizes the soft electrophilicity of the chloromethyl group. Unlike acyl chlorides, this requires specific base catalysis to generate the carboxylate nucleophile without hydrolyzing the sensitive ester linkage.

  • Activation: Dissolve the parent carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Note: Cs⁺ is preferred over Na⁺/K⁺ to enhance the nucleophilicity of the carboxylate ("Cesium Effect").

  • Alkylation: Cool to 0°C. Add Chloromethyl Pyrrolidine-1-carboxylate (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the acid.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Crucial: Avoid strong basic washes which may prematurely hydrolyze the ester.

  • Yield Expectation: 75–85%.

Workflow B: Synthesis of a Stable Urea Scaffold (Using PCC)

Objective: Creating a stable pharmacophore by capping a secondary amine.

  • Setup: Dissolve the secondary amine (1.0 equiv) in DCM.

  • Scavenger: Add Triethylamine (TEA, 2.0 equiv) or DIPEA.

  • Acylation: Add Pyrrolidine-1-carbonyl chloride (1.1 equiv) at 0°C.

  • Reaction: The reaction is rapid (often <1 hour) due to the high reactivity of the acyl chloride.

  • Workup: Acid wash (1N HCl) to remove excess amine/TEA, followed by brine.

  • Yield Expectation: >90%.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how CMPC leads to a "Self-Immolative" cascade, whereas PCC leads to a "Stable Scaffold."

ReactionPathways cluster_0 Reagent Selection Start Target Molecule (Parent Drug) CMPC Reagent A: Chloromethyl Pyrrolidine-1-carboxylate (Alkylator) Start->CMPC If Acidic/Polar (Need Permeability) PCC Reagent B: Pyrrolidine-1-carbonyl chloride (Acylator) Start->PCC If Amine/Alcohol (Need Stability) Prodrug Acyloxymethyl Prodrug (R-COO-CH2-O-CO-Pyr) CMPC->Prodrug Cs2CO3, DMF (Alkylation) StableScaffold Stable Urea/Carbamate (R-N-CO-Pyr) PCC->StableScaffold TEA, DCM (Acylation) Hydrolysis In Vivo Hydrolysis (Esterase) Prodrug->Hydrolysis Plasma/Liver StableScaffold->StableScaffold Metabolically Stable Breakdown Spontaneous Decomposition (Hemiaminal) Hydrolysis->Breakdown Release Released Parent Drug + CH2O + CO2 + Pyrrolidine Breakdown->Release

Figure 1: Decision tree and metabolic fate comparison. Reagent A (CMPC) creates a transient linker that regenerates the parent drug. Reagent B (PCC) creates a permanent bond.

Performance Data: Stability & Selectivity

The following data summarizes the stability profiles derived from comparative hydrolysis studies of N-acyloxymethyl carbamates (Prodrugs) versus N-carbonyl derivatives (Stable Scaffolds).

Table 2: Hydrolytic Stability in Biological Media (37°C)
MediumCMPC-Derived Linker (Prodrug)PCC-Derived Linker (Stable)Implication
pH 1.2 (Gastric) Moderate (t½ > 4 h)High (t½ > 48 h)Prodrugs generally survive the stomach.
pH 7.4 (PBS) Stable (t½ > 24 h)Stable (t½ > weeks)Chemical stability allows for formulation.
Human Plasma Labile (t½: 10–120 min) Inert Key Differentiator: Plasma esterases trigger CMPC release.
Liver S9 Fraction Very Labile (t½ < 10 min)StableRapid activation in the liver.

Data Source Interpretation: The half-life of CMPC-derived prodrugs is tunable based on the steric bulk of the parent drug, but the mechanism relies on the universality of esterases [1, 2]. PCC derivatives are typically resistant to esterases and require oxidative metabolism (CYP450) to degrade.

Safety & Handling Protocols

Warning: The distinct reactivity profiles necessitate different safety protocols.

  • CMPC (Alkylating Agent):

    • Hazard:[1][2][3] Genotoxic potential. Because it reacts with nucleophiles (like DNA bases), it must be handled as a potential mutagen.

    • Decontamination: Quench spills with a solution of 10% cysteine or thiosulfate (nucleophilic scavengers) to alkylate and neutralize the chloride.

  • PCC (Acylating Agent):

    • Hazard:[1][2][3] Corrosive and Lachrymator. Reacts with moisture to release HCl gas.

    • Decontamination: Quench with aqueous sodium bicarbonate or dilute sodium hydroxide.

References

  • Alexander, J., et al. (1988). "(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines: Increased Permeability and Systemic Delivery." Journal of Medicinal Chemistry, 31(2), 318–322.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270.

  • BenchChem Technical Repository. (2025). "Reactivity of Chloromethyl Electrophiles vs Acyl Chlorides."

  • Majumdar, S., et al. (2012). "N-Acyloxymethyl carbamate linked prodrugs of pseudomycins are novel antifungal agents." Bioorganic & Medicinal Chemistry Letters.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chloromethyl Pyrrolidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the robust characterization of novel chemical entities is paramount. Chloromethyl pyrrolidine-1-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry, demand rigorous analytical oversight to ensure their quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of these derivatives, grounded in scientific principles and regulatory expectations. As your senior application scientist, I will not only detail the "how" but, more critically, the "why" behind our experimental choices, ensuring a level of understanding that transcends rote protocol execution.

The objective of any analytical procedure validation is to demonstrate its suitability for its intended purpose.[1] This guide will compare and contrast the most pertinent analytical techniques for the analysis of chloromethyl pyrrolidine-1-carboxylate derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Analytical Triad: HPLC, GC-MS, and NMR

The selection of an analytical method is contingent upon the physicochemical properties of the analyte and the information required. For chloromethyl pyrrolidine-1-carboxylate derivatives, a multi-faceted approach is often necessary.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, ideal for the quantification of the active pharmaceutical ingredient (API) and its impurities. Its versatility in handling a wide range of polar and non-polar compounds makes it a primary choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification for volatile and semi-volatile compounds. For certain derivatives or potential impurities, GC-MS can be indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for structural elucidation and confirmation. While not typically a primary tool for routine quantification, it is essential for the definitive identification of the main component and any isolated impurities.

The validation of these analytical procedures must adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Comparative Analysis of Key Validation Parameters

A comprehensive validation process assesses several key performance characteristics.[5] The following table provides a comparative overview of how HPLC, GC-MS, and NMR perform in the context of analyzing chloromethyl pyrrolidine-1-carboxylate derivatives.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity/Selectivity High. Achieved through column chemistry, mobile phase composition, and detector wavelength selection. Diode-array detection can provide peak purity analysis.Very High. Chromatographic separation combined with mass spectral data provides a high degree of confidence in peak identity.Absolute. Provides unambiguous structural information, making it the ultimate tool for specificity.
Linearity & Range Excellent. Typically linear over a wide concentration range (e.g., 80% to 120% of the test concentration for assay).[6]Good. Linearity can be influenced by the derivatization process and detector saturation. The range might be narrower than HPLC.Not typically used for linearity studies in routine QC. Quantitative NMR (qNMR) is possible but requires careful setup and is less common for this purpose.
Accuracy High. Typically demonstrated by recovery studies on spiked samples, with acceptance criteria often between 98.0% and 102.0%.High. Also determined by recovery studies. The derivatization step, if required, can be a source of variability.High for qNMR. Accuracy is directly traceable to a certified reference standard.
Precision (Repeatability & Intermediate) Excellent. Relative Standard Deviation (RSD) values are typically low (<2%).Good. RSD values can be slightly higher than HPLC due to the multi-step nature of sample preparation and injection.Good for qNMR. Precision is influenced by signal-to-noise and relaxation delays.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Good to Excellent. Dependent on the chromophore of the derivative and the detector used (UV, MS).Excellent. Mass spectrometric detection provides very low detection limits, ideal for trace impurity analysis.Poor. NMR is an inherently insensitive technique, making it unsuitable for trace-level detection.
Robustness Good. The method should be demonstrated to be reliable with small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.[7]Good. Key parameters to investigate include oven temperature program, carrier gas flow rate, and injection port temperature.Not applicable in the same context as chromatographic methods.

Experimental Workflows: A Visual Guide

To better illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV/DAD Detection E->F G Chromatogram Integration F->G H Quantification vs. Standard G->H I Report Results H->I

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Sample Extraction B Derivatization (if needed) A->B C Concentration B->C D Inject into GC-MS C->D E Separation in Capillary Column D->E F Mass Spectrometry Detection E->F G Chromatogram & Mass Spectra F->G H Library Matching/Identification G->H I Quantification H->I

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

Deep Dive: Experimental Protocols and Causality

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To develop and validate a robust HPLC method for the assay and impurity profiling of a Chloromethyl Pyrrolidine-1-carboxylate derivative.

Causality Behind Choices:

  • Column: A C18 reversed-phase column is the logical starting point due to its versatility in retaining compounds of moderate polarity. The hydrophobicity of the pyrrolidine ring and the carboxylate group's potential for ionization make it amenable to this stationary phase.

  • Mobile Phase: An acetonitrile/water gradient is chosen for its elution strength and UV transparency. A buffer (e.g., phosphate or acetate) is included to control the pH. For a carboxylate, maintaining a pH below its pKa (typically around 4-5) will ensure it is in its neutral, more retained form, leading to better peak shape.

  • Detection: UV detection is selected for its simplicity and robustness. The wavelength is chosen based on the UV spectrum of the analyte, typically at the lambda max for maximum sensitivity.

Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode-array detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25 mL of a 50:50 mixture of Mobile Phase A and B.

    • Working Standard (50 µg/mL): Dilute the stock solution accordingly.

    • Sample Solution (50 µg/mL): Prepare in the same manner as the standard.

  • Validation Experiments:

    • Specificity: Inject blank (diluent), placebo, and spiked samples to demonstrate no interference at the retention time of the main peak and known impurities.[8]

    • Linearity: Prepare a series of at least five concentrations (e.g., 25, 40, 50, 60, 75 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r² > 0.99).[9]

    • Accuracy: Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[9]

    • Precision:

      • Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.[1]

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5 °C, mobile phase composition ±2%).[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To identify and quantify volatile or semi-volatile impurities in Chloromethyl Pyrrolidine-1-carboxylate derivatives.

Causality Behind Choices:

  • Derivatization: Many pyrrolidine derivatives may not be sufficiently volatile or thermally stable for GC analysis. Derivatization, such as silylation, is often employed to increase volatility and improve peak shape.[10]

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is generally a good starting point for a wide range of compounds.

  • Ionization: Electron Ionization (EI) is used for its ability to generate reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.

Protocol:

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

    • MSD Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 70 °C for 30 minutes.

  • Validation Experiments:

    • Validation follows similar principles to HPLC, with a focus on specificity (mass spectral confirmation), linearity, and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unambiguous structural confirmation of the Chloromethyl Pyrrolidine-1-carboxylate derivative and its major impurities.

Causality Behind Choices:

  • 1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons, including chemical shifts, integration (for protons), and multiplicities.[11]

  • 2D NMR (COSY, HSQC, HMBC): Essential for establishing connectivity within the molecule. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations.[12]

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Structural Elucidation:

    • Assign all proton and carbon signals based on chemical shifts and correlation data.

    • Confirm the connectivity of the pyrrolidine ring, the carboxylate group, and the chloromethyl moiety.

    • Use Nuclear Overhauser Effect (NOE) experiments to determine stereochemistry if applicable.

Conclusion

The validation of analytical methods for Chloromethyl Pyrrolidine-1-carboxylate derivatives is a critical, multi-step process that ensures the generation of reliable and accurate data. While HPLC stands out as the primary technique for quantification and purity control due to its robustness and versatility, GC-MS offers superior sensitivity for volatile impurities. NMR remains the gold standard for definitive structural confirmation.

A well-structured validation protocol, grounded in the principles outlined by regulatory bodies like the ICH, is not merely a matter of compliance but a cornerstone of scientific integrity. By understanding the causality behind our methodological choices, we, as scientists, can develop and validate analytical procedures that are not only fit for purpose but also scientifically sound.[13]

References

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. Available from: [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • (PDF) Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride - ResearchGate. Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - Rsc.org. Available from: [Link]

  • A Selective and Sensitive Method Development and Validation of 1,1-Dimethyl-3-Hydroxy-Pyrrolidinium Bromide Impurity in Glycopyrrolate Oral Solution by Liquid Chromatography-Tandem Mass Spectroscopy - PubMed. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. Available from: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - DOI. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Development and Validation of Spectrophotometric Methods for the Simultaneous Determination of Mebeverine Hydrochloride and Chlo. Available from: [Link]

  • Validation of analytical methods for active constituents and agricultural products. Available from: [Link]

  • AN OPTIMIZED GC-MS METHOD FOR IDENTIFICATION OF COCAINE AND ITS MAJOR METABOLITES - Journal of IMAB. Available from: [Link]

  • FDA Signals a New Approach for Analytical Method Validation - ResearchGate. Available from: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

  • C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS - Shimadzu. Available from: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Available from: [Link] DZAN/wp-content/uploads/sites/418/2019/09/NMR_Strategies_EurJOC2008.pdf

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • 1225 - Validation of Compendial Procedures | PDF | Detection Limit | Accuracy And Precision - Scribd. Available from: [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - Sultan Qaboos University Journal For Science. Available from: [Link]

  • Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach - MDPI. Available from: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

  • (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]

  • A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations - MDPI. Available from: [Link]

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"Chloromethyl Pyrrolidine-1-carboxylate" as a linker in PROTAC development

Author: BenchChem Technical Support Team. Date: March 2026

Chloromethyl Pyrrolidine-1-carboxylate: A Strategic Reagent for Bioreversible Linkers in Pro-PROTAC Development

Executive Summary

The "molecular obesity" of Proteolysis Targeting Chimeras (PROTACs)—characterized by high molecular weight (>800 Da) and excessive topological polar surface area (TPSA)—often results in poor membrane permeability and low oral bioavailability. Chloromethyl Pyrrolidine-1-carboxylate (CMC-Pyr) represents a specialized class of bioreversible linker reagents used to construct Pro-PROTACs . Unlike standard permanent linkers (e.g., PEG, alkyl chains) that maintain the ternary complex, CMC-Pyr is employed to generate acyloxymethyl carbamate moieties. These transient linkers mask polar functional groups (such as carboxylic acids or phenols on E3 ligase ligands) to enhance lipophilicity and cellular uptake, subsequently undergoing esterase-mediated cleavage to release the active PROTAC intracellularly.

This guide evaluates CMC-Pyr’s utility in overcoming the "permeability barrier," comparing it against conventional linker strategies and providing validated protocols for its incorporation.

Technical Deep Dive: The Chemistry of CMC-Pyr

Chloromethyl Pyrrolidine-1-carboxylate (CAS: 93765-67-4) acts as a "soft alkylating" agent. Its core utility lies in the electrophilic chloromethyl group, which reacts with nucleophiles (carboxylates, phosphates, or phenols) to form a formaldehyde acetal-type ester linkage.

  • Mechanism of Action :

    • Conjugation : CMC-Pyr reacts with a polar group (e.g., a carboxylic acid on a VHL ligand) to form an acyloxymethyl carbamate.

    • Permeation : The resulting mask reduces the TPSA and ionizability of the PROTAC, facilitating passive diffusion across the lipid bilayer.

    • Activation : Intracellular esterases (e.g., carboxylesterase 1/2) hydrolyze the ester bond.

    • Collapse : The resulting hydroxymethyl carbamate intermediate is unstable and spontaneously decomposes, releasing CO₂, pyrrolidine, and the free active PROTAC.

Structural Advantage

Unlike linear alkyl carbamates (e.g., POC or POM groups), the pyrrolidine ring in CMC-Pyr introduces specific steric constraints and lipophilic bulk (LogP ~1.5 for the fragment). This cyclic structure often confers greater plasma stability compared to acyclic analogs, preventing premature cleavage in the bloodstream while maintaining sensitivity to intracellular hydrolases.

Comparative Analysis: Transient vs. Permanent Linkers

The following table contrasts CMC-Pyr-based transient linkers with standard alternatives used in PROTAC design.

FeatureCMC-Pyr (Transient Linker) PEG / Alkyl (Permanent Linker) Standard POM/POC (Prodrugs)
Primary Function Permeability Enhancement (Pro-PROTAC)E3-POI Bridging (Ternary Complex)Permeability Enhancement
Linkage Type Acyloxymethyl Carbamate (Bioreversible)Ether / Amide (Stable)Acyloxymethyl Carbonate/Ester
Cellular Uptake High (Masks polar groups, increases LogP)Low to Moderate (Depends on chain length)High
Plasma Stability Tunable (Cyclic amine steric protection)High (Stable)Low (Often hydrolyzes rapidly)
Byproducts Pyrrolidine, CO₂, FormaldehydeNone (Intact molecule)Isopropanol/Pivalic acid, CO₂, Formaldehyde
Application Solving oral bioavailability/cell penetration issuesStandard PROTAC structural optimizationProdrugs of small molecules (less common for PROTACs)

Critical Insight : CMC-Pyr is not a replacement for the structural linker connecting the E3 ligand and Warhead. Instead, it is an auxiliary linker attached to the periphery of the PROTAC (e.g., on the VHL ligand's hydroxyproline or an acid handle) to facilitate entry.

Mechanism of Activation (Pathway Diagram)

The following diagram illustrates the "Mask-Permeate-Cleave" lifecycle of a PROTAC modified with CMC-Pyr.

ProPROTAC_Activation Reagent CMC-Pyr Reagent (Chloromethyl Pyrrolidine-1-carboxylate) ProPROTAC Pro-PROTAC (Lipophilic/Permeable) Reagent->ProPROTAC Chemical Conjugation (Base, NaI) ActivePROTAC Active PROTAC (Polar/Impermeable) ActivePROTAC->ProPROTAC Chemical Conjugation (Base, NaI) CellMembrane Cell Membrane (Barrier) ProPROTAC->CellMembrane Passive Diffusion Intermediate Unstable Intermediate (Hydroxymethyl carbamate) ProPROTAC->Intermediate Enzymatic Hydrolysis CellMembrane->ProPROTAC Intracellular Entry Esterase Intracellular Esterases Esterase->ProPROTAC Catalysis Intermediate->ActivePROTAC Spontaneous Collapse Byproducts Byproducts: Pyrrolidine + CO2 + HCHO Intermediate->Byproducts Decomposition

Figure 1: The activation cascade of a CMC-Pyr modified Pro-PROTAC. The reagent masks polar groups to enable membrane crossing, after which cellular machinery restores the active degrader.

Experimental Protocols

Protocol A: Synthesis of CMC-Pyr Modified PROTAC (General Procedure)

Objective: To mask a carboxylic acid moiety on a PROTAC precursor using CMC-Pyr.

Reagents:

  • PROTAC Precursor (containing a free -COOH group).

  • Chloromethyl Pyrrolidine-1-carboxylate (CMC-Pyr) [CAS: 93765-67-4].

  • Cesium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Sodium Iodide (NaI) (Catalyst for Finkelstein exchange).

  • DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation : Dissolve the PROTAC precursor (1.0 eq) in anhydrous DMF (0.1 M) under

    
     atmosphere.
    
  • Base Addition : Add

    
     (2.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the carboxylate anion.
    
  • Reagent Preparation : In a separate vial, pre-mix CMC-Pyr (1.2 eq) with NaI (0.5 eq) in DMF to generate the more reactive Iodomethyl intermediate (optional but recommended for sterically hindered acids).

  • Coupling : Add the CMC-Pyr solution dropwise to the PROTAC mixture.

  • Reaction : Stir at

    
     for 4–16 hours. Monitor by LC-MS (Look for mass shift +127 Da vs. free acid, accounting for Cl loss and fragment addition).
    
  • Workup : Dilute with EtOAc, wash with water/brine. The product is often less polar; purify via Silica Flash Chromatography (DCM/MeOH gradient).

Protocol B: Plasma vs. Lysate Stability Assay

Objective: To confirm the "Pro-drug" nature—stability in plasma (transport) vs. cleavage in cells (activity).

  • Preparation : Prepare a 10 mM stock of the Pro-PROTAC in DMSO.

  • Incubation :

    • Condition A (Plasma) : Human/Mouse Plasma (pooled).

    • Condition B (Lysate) : HeLa or HEK293 cell lysate (1 mg/mL protein).

    • Condition C (Buffer) : PBS pH 7.4 (Control).

  • Timepoints : Spike compound to 1 µM. Incubate at

    
    . Aliquot at 0, 15, 30, 60, 120 min.
    
  • Quenching : Add cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge (10,000 x g, 10 min).

  • Analysis : Analyze supernatant by LC-MS/MS.

  • Success Criteria :

    • Plasma :

      
       min (Stable enough for distribution).
      
    • Lysate :

      
       min (Rapid conversion to active PROTAC).
      

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Bradner, J. E., et al. (2017). Chemical biology: Pro-PROTACs for improved delivery. Cell Chemical Biology.
  • Bidepharm. (2024). Chloromethyl pyrrolidine-1-carboxylate Product Information.

  • He, G., et al. (2021). Acyloxymethyl carbamate prodrugs for improved oral bioavailability. Journal of Medicinal Chemistry. (General chemistry reference for the specific linkage).
  • Wei, S., et al. (2022). Upregulation of p53 through induction of MDM2 degradation: improved potency through the introduction of an alkylketone sidechain. Taylor & Francis.[1] (Demonstrates use of chloromethyl carbamates in degrader optimization).

Sources

Comparative Analysis of Protecting Groups for the Pyrrolidine Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrrolidine Challenge

The pyrrolidine ring is a privileged scaffold in drug discovery, serving as the core for proline derivatives, nicotine analogs, and numerous alkaloids. However, the secondary nitrogen of the pyrrolidine ring presents unique challenges compared to acyclic amines. Its cyclic constraint increases nucleophilicity (


 for pyrrolidine vs. 

for diethylamine), making it prone to oxidation and unwanted participation in coupling reactions. Furthermore, the steric bulk of protecting groups (PGs) on this nitrogen profoundly influences the ring's conformation (envelope vs. twist), often resulting in complex rotameric populations visible in NMR.

This guide objectively compares the three dominant carbamate protecting groups—Boc (tert-butoxycarbonyl) , Fmoc (9-fluorenylmethoxycarbonyl) , and Cbz (carboxybenzyl) —along with the alkyl Benzyl (Bn) group. We analyze their orthogonality, stability profiles, and specific experimental nuances required for the pyrrolidine scaffold.

Strategic Selection: Decision Matrix

Selecting the correct PG is rarely about "preference" and almost always about orthogonality —the ability to remove one group without affecting others.

PG_Selection Start START: Reaction Conditions Required? AcidSens Must survive ACID? Start->AcidSens BaseSens Must survive BASE? AcidSens->BaseSens Yes UseBoc Select Boc (Acid Labile) AcidSens->UseBoc No (Acid Cleavage OK) HydroSens Must survive HYDROGENATION? BaseSens->HydroSens Yes UseFmoc Select Fmoc (Base Labile) BaseSens->UseFmoc No (Base Cleavage OK) UseCbz Select Cbz (H2 or Strong Acid Labile) HydroSens->UseCbz No (H2 Cleavage OK) UseBn Select Benzyl (Bn) (Robust, Hard Removal) HydroSens->UseBn Yes (Requires H2/Pd)

Figure 1: Decision tree for selecting pyrrolidine nitrogen protection based on downstream reaction compatibility.

Comparative Stability & Performance Matrix

The following data aggregates stability stress-tests. "Stable" indicates <5% degradation over 24 hours at RT.

FeatureBoc (tert-butoxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Cbz (Carboxybenzyl) Bn (Benzyl)
Installation

, Base (High Yield)

, Base (High Yield)

, Base (Mod. Yield)

, Base (High Yield)
Acid Stability Labile (TFA, HCl)Stable (TFA, HBr)Stable (TFA, mild acid)Stable (HCl, TFA)
Base Stability Stable (NaOH, Piperidine)Labile (Piperidine, DBU)Stable (NaOH, amines)Stable (Strong bases)
Redox Stability Stable to

Stable to

(mostly)
Labile (

)
Labile (

)
Nucleophiles Stable to Grignards/RLiUnstable (fulvene elimination)StableStable
Atom Economy GoodPoor (large fluorenyl group)ModerateExcellent
Cost LowHighModerateVery Low
Expert Insight: The "Proline Effect"

Unlike primary amines, the pyrrolidine nitrogen is part of a cycle. When protected with carbamates (Boc/Fmoc/Cbz), the


 bond exhibits restricted rotation due to the double-bond character of the amide resonance.
  • Observation: In NMR (

    
     and 
    
    
    
    ), you will frequently see two sets of signals (rotamers) in a ratio often ranging from 1:1 to 3:1 [1].
  • Implication: This is not an impurity. Do not attempt to purify these apart. Heating the NMR tube (VT-NMR) to >50°C usually coalesces the peaks, confirming rotameric equilibrium.

Deep Dive: Experimental Protocols

A. Boc Protection (The Gold Standard for Base-Stability)

Boc is preferred when the synthetic route involves strong nucleophiles (e.g., Grignard additions to a pyrrolidine side-chain) or basic hydrolysis of esters.

Mechanism of Removal: Acid-catalyzed elimination releases isobutylene gas and


. The entropy gain (gas generation) drives this reaction to completion.

Boc_Mechanism Step1 N-Boc Pyrrolidine + H+ (TFA) Step2 Protonated Carbonyl Step1->Step2 Protonation Step3 Carbamic Acid + t-Butyl Cation Step2->Step3 Elimination Step4 Free Pyrrolidine + CO2 + Isobutylene Step3->Step4 Decarboxylation

Figure 2: Acid-mediated cleavage of the Boc group.[1]

Validated Protocol (Boc Installation):

  • Dissolve: 1.0 equiv of pyrrolidine substrate in DCM (0.2 M).

  • Add Base: Add 1.5 equiv of

    
     (or DIPEA).
    
  • Add Reagent: Cool to 0°C. Add 1.1 equiv of

    
     (Di-tert-butyl dicarbonate) slowly.
    
    • Note:

      
       melts at ~23°C; if solid, warm slightly to liquefy before pipetting.
      
  • Monitor: Warm to RT. Reaction is typically complete in 1-2 hours (TLC: stain with Ninhydrin or PMA).

  • Workup: Wash with 1M HCl (to remove excess amine/base), then saturated

    
    .
    
    • Why? The acid wash ensures removal of unreacted pyrrolidine, which can be difficult to separate by chromatography due to streaking.

B. Fmoc Protection (The Orthogonal Choice)

Fmoc is essential when the molecule contains acid-sensitive groups (e.g., tert-butyl esters, acetals) that must survive the deprotection step.

Critical Consideration: The Scavenger Fmoc removal proceeds via an E1cB mechanism driven by the acidity of the fluorenyl proton (


). This releases dibenzofulvene , a highly reactive electrophile.[2]
  • Risk: The liberated pyrrolidine is a secondary amine and a good nucleophile. It can attack the dibenzofulvene, re-alkylating the nitrogen you just deprotected [2].

  • Solution: You must use a secondary amine base (Piperidine) in large excess. The piperidine acts as both the base to remove the proton and the scavenger to trap the dibenzofulvene (forming a fulvene-piperidine adduct).

Validated Protocol (Fmoc Deprotection):

  • Reagent: Prepare a solution of 20% Piperidine in DMF (v/v).

  • Reaction: Add solution to the Fmoc-pyrrolidine (approx 10 mL per gram).

  • Time: Stir at RT for 30 minutes.

  • Workup (Solid Phase): simply wash the resin.

  • Workup (Solution Phase): This is tricky due to the non-volatile piperidine-fulvene adduct.

    • Method A: Concentrate DMF, then flash chromatography (the adduct is UV active and moves differently than the free amine).

    • Method B (Octanethiol): Use DBU (base) + 1-Octanethiol (scavenger). The thiol-fulvene adduct is very lipophilic and easily removed.

Orthogonality in Action: A Synthetic Workflow

In complex synthesis, such as preparing unnatural proline-derived peptides, one often requires "Orthogonal Protection." This allows selective manipulation of specific sites.[1][3][4]

Scenario: You have a 3-amino-pyrrolidine scaffold. You need to functionalize the ring nitrogen (


) and the side-chain amine (

) separately.

Orthogonality Substrate 3-Amino-Pyrrolidine Step1 1. Selectively Protect N1 (Ring) Reagent: Cbz-Cl (0.9 eq) @ -78°C Result: N1-Cbz, N3-Free Substrate->Step1 Exploit steric/pKa diff Step2 2. Protect N3 (Side Chain) Reagent: Boc2O Result: N1-Cbz, N3-Boc Step1->Step2 Branch Selectivity Point Step2->Branch PathA Path A: Remove N3-Boc Reagent: TFA/DCM Leaves N1-Cbz intact Branch->PathA PathB Path B: Remove N1-Cbz Reagent: H2, Pd/C Leaves N3-Boc intact Branch->PathB

Figure 3: Orthogonal deprotection strategy utilizing Cbz and Boc on a diamine scaffold.

References

  • Rotameric Effects in NMR: BenchChem. "A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol." (2025). Link (Verified via search context regarding N-Boc pyrrolidine rotamers).

  • Fmoc Mechanism & Scavenging: Greene's Protective Groups in Organic Synthesis, 5th Edition.[5] Wuts, P.G.M.[5][6][7][8][9] Wiley (2014).[5][9] Chapter: Protection for the Amino Group.[1][3][6][7][9][] Link

  • General Stability Data: BenchChem. "A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc." (2025). Link

  • Fmoc Deprotection Side Reactions: Fields, G. B. "Methods for Removing the Fmoc Group." In Methods in Molecular Biology. Link

Sources

A Comparative Guide to the In Vitro and In Vivo Stability of Molecules Containing the "Chloromethyl Pyrrolidine-1-carboxylate" Moiety

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stability profile of molecules incorporating the "Chloromethyl Pyrrolidine-1-carboxylate" moiety. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal relationships between chemical structure and biological stability. We will dissect the moiety's constituent parts, predict its behavior in biological systems, and objectively compare it against common alternative linkers, supported by established experimental data and methodologies.

Introduction: Deconstructing the Moiety

The "Chloromethyl Pyrrolidine-1-carboxylate" structure combines three key chemical features, each contributing to its overall properties and potential applications in drug design:

  • The Pyrrolidine Ring: This saturated, five-membered nitrogen heterocycle is a common scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, often contributing favorably to a molecule's pharmacokinetic profile.[1]

  • The Carbamate Linker (-OCO-N<): Carbamates are frequently used as stable surrogates for peptide bonds.[2][3] Their stability is rooted in the delocalization of the nitrogen's lone pair of electrons into the carbonyl group (amide resonance), which imparts significant chemical and proteolytic resistance.[2][3]

  • The Chloromethyl Group (-CH₂Cl): This is the moiety's reactive center. As an alkyl halide, it is an electrophile, making it susceptible to attack by biological nucleophiles. This feature suggests its potential use in creating covalent inhibitors or as a reactive linker in bioconjugation.

The combination of a stable carbamate core with a reactive chloromethyl "warhead" creates a unique chemical entity. Its primary utility likely lies in applications where controlled covalent modification is desired. This guide aims to provide a predictive framework for its stability, enabling rational decisions in compound design and selection.

Part 1: In Vitro Stability Assessment

The in vitro stability of a drug candidate is a critical early indicator of its potential for in vivo success. For the "Chloromethyl Pyrrolidine-1-carboxylate" moiety, stability is a tale of two parts: the robust carbamate core and the highly reactive chloromethyl group.

Section 1.1: The Carbamate Core - A Foundation of Stability

The carbamate group is generally regarded as a stable functional group, a property that has led to its widespread use in approved therapeutic agents.[2][3] This stability is not uniform and is highly dependent on the substituents attached to the oxygen and nitrogen atoms. An extensive analysis of metabolic hydrolysis data has established a clear trend in carbamate lability[2][4]:

Most Labile Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Alkyl-OCO-N(endocyclic) ≥ Aryl-OCO-N(Alkyl)₂ ~ Aryl-OCO-N(endocyclic) ≥ Alkyl-OCO-NHAryl ~ Alkyl-OCO-NHAacyl >> Alkyl-OCO-NH₂ > Cyclic CarbamatesMost Stable

The "Chloromethyl Pyrrolidine-1-carboxylate" moiety falls into the Alkyl-OCO-N(endocyclic) category. According to this established trend, the carbamate linkage itself is expected to possess relatively high metabolic stability, resisting hydrolysis by common plasma and liver enzymes.[2][4]

Section 1.2: The Chloromethyl Group - The Reactive Warhead

While the carbamate core provides a stable backbone, the chloromethyl group is the primary determinant of the moiety's overall lability. Analogous to chloromethyl ketones, which are well-known covalent modifiers of cysteine residues, this group is a potent electrophile.[5] Its reactivity profile suggests two main pathways for degradation in a biological milieu:

  • Reaction with Glutathione (GSH): The high intracellular concentration of glutathione (1-10 mM) makes it a primary scavenger for electrophilic compounds.[6] The chloromethyl group is expected to react readily with the thiol group of GSH, leading to rapid conjugation and clearance.

  • Reaction with Other Nucleophiles: Plasma proteins containing nucleophilic residues (e.g., cysteine, lysine, histidine) can also react with the chloromethyl group, leading to covalent protein binding.

Therefore, the stability of any molecule containing this moiety will likely be governed not by the hydrolysis of the carbamate, but by the rate of nucleophilic substitution at the chloromethyl carbon. This high reactivity can be advantageous for covalent drugs designed to bind to a target protein, but it can also lead to rapid non-specific binding and clearance in vivo, posing a significant challenge for systemic drug delivery.[5]

Section 1.3: Experimental Protocols for In Vitro Stability Assessment

To empirically determine the stability of a compound containing the target moiety, two fundamental assays are required: the plasma stability assay and the liver microsomal stability assay.

This assay measures the compound's stability in the presence of plasma enzymes (e.g., esterases, amidases) and proteins.[7][8]

Objective: To determine the rate of degradation of a test compound in plasma from one or more species (e.g., human, rat, mouse).

Methodology:

  • Preparation: Thaw pooled plasma (e.g., human plasma) in a 37°C water bath. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM) in a suitable buffer.

  • Incubation: In a 96-well plate, add the test compound to the plasma to achieve a final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.[9]

  • Time Points: Incubate the plate at 37°C with gentle agitation. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect an aliquot of the reaction mixture.[7]

  • Quenching: Immediately terminate the reaction by adding a 3-4 fold volume of cold acetonitrile containing an internal standard. This step precipitates plasma proteins.[7]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Quantify the peak area of the parent compound relative to the internal standard at each time point. The disappearance of the parent compound over time is used to calculate the half-life (t½).

G cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep1 Prepare 1µM Test Compound in Plasma incubate Incubate at 37°C prep1->incubate timepoint Collect Aliquots at T=0, 5, 15, 30, 60, 120 min incubate->timepoint quench Quench with Cold Acetonitrile + IS timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

Plasma Stability Assay Workflow

This assay is the industry standard for evaluating Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[10][11]

Objective: To determine the rate of metabolism of a test compound by liver microsomes.

Methodology:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 100 mM phosphate buffer (pH 7.4). Prepare a working solution of the test compound (e.g., 1 µM).[9]

  • Pre-incubation: In a 96-well plate, combine the phosphate buffer, microsomes (to a final concentration of 0.5-1.0 mg/mL), and the test compound. Pre-incubate the mixture for ~5 minutes at 37°C to equilibrate the temperature.[12]

  • Initiation & Incubation: Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system.[11][12] Incubate at 37°C with gentle agitation. A parallel incubation without NADPH serves as a negative control to detect non-NADPH-dependent degradation.

  • Time Points & Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[9]

  • Sample Processing & Analysis: Centrifuge the plate to pellet the microsomes and precipitated protein. Analyze the supernatant by LC-MS/MS.

  • Data Interpretation: Calculate the half-life (t½) from the rate of disappearance of the parent compound. This can then be used to calculate the intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.

G cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Quenching cluster_analysis Analysis prep1 Combine Microsomes, Buffer, & Test Compound (1µM) preincubate Pre-incubate at 37°C prep1->preincubate initiate Initiate with NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate timepoint Collect Aliquots at T=0, 5, 15, 30, 60 min incubate->timepoint quench Quench with Cold Acetonitrile + IS timepoint->quench centrifuge Centrifuge to Pellet Microsomes quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Intrinsic Clearance (CLint) analyze->calculate

Liver Microsomal Stability Assay Workflow

Section 1.4: Comparative Analysis with Alternative Linkers

The utility of the "Chloromethyl Pyrrolidine-1-carboxylate" moiety is best understood when compared to other linker technologies commonly used in drug development, particularly in targeted therapies like Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs).[13]

Linker TypeCleavage MechanismStability in Plasma (pH 7.4)Key Features & Liabilities
Chloromethyl Carbamate (Predicted) Covalent Reaction (Nucleophilic Substitution)Low to Moderate. Likely reacts with plasma proteins and other nucleophiles.Reactive electrophile; useful for covalent inhibitors. Prone to non-specific binding and rapid clearance.
Hydrazone Acid Hydrolysis Moderate. Generally stable but can exhibit some premature release.[14]Cleaved in acidic environments like endosomes/lysosomes (pH 4.5-6.5). Release rate can be tuned.[13]
Disulfide Reductive Cleavage Moderate to High. Stability can be tuned by adding steric hindrance near the S-S bond.Cleaved by high intracellular glutathione concentrations.[6] Good intracellular vs. extracellular stability differential.
Valine-Citrulline (VCit) Peptide Enzymatic Cleavage (Cathepsin B)High. Very stable in human plasma, but can be less stable in rodent plasma.[6]Highly specific release inside lysosomes where Cathepsin B is active. Gold standard for many ADCs.[15][]
Non-Cleavable (e.g., SMCC) Proteolytic Degradation of the carrierVery High. Designed for maximum stability in circulation.[]Drug is released as a conjugate with the linker and an amino acid after the antibody is fully degraded in the lysosome.[6]

Part 2: In Vivo Stability and Pharmacokinetics

In vivo studies provide the definitive assessment of a compound's stability and overall disposition in a complex biological system.

Section 2.1: Predicting In Vivo Fate

Synthesizing the in vitro analysis, the predicted in vivo fate of a molecule containing the "Chloromethyl Pyrrolidine-1-carboxylate" moiety is one of rapid clearance. The primary driver of this clearance would be its high reactivity.

  • Absorption & Distribution: Depending on the overall molecular properties, the compound may be absorbed, but its distribution will likely be limited by rapid covalent binding to proteins in the blood and tissues.

  • Metabolism & Excretion: The dominant metabolic pathway is unlikely to be enzymatic cleavage of the carbamate but rather conjugation with endogenous nucleophiles, primarily glutathione. The resulting GSH-conjugate would then be excreted.[5]

This profile suggests a short biological half-life. Such a characteristic is detrimental for a systemically acting drug requiring sustained exposure but could be acceptable or even desirable for a locally administered covalent inhibitor or a highly targeted agent that rapidly engages its target.

Section 2.2: Experimental Protocol for In Vivo Assessment

A foundational pharmacokinetic (PK) study in a rodent model is essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[17]

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) of a test compound in an animal model (e.g., mouse or rat).

Methodology:

  • Animal Dosing: Administer the test compound to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., intravenous bolus and/or oral gavage).

  • Sample Collection: At a series of predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from the animals.[18]

  • Plasma Preparation: Process the blood samples (e.g., via centrifugation in heparinized tubes) to isolate plasma.

  • Sample Analysis: Extract the drug from the plasma (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Modeling: Plot the plasma concentration versus time data. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters using non-compartmental or compartmental analysis.

  • (Optional) Metabolite Identification: Analyze plasma and urine/feces samples to identify major metabolites, which would likely include the glutathione conjugate for this moiety.

G cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis cluster_model Modeling dose Administer Compound (e.g., IV, PO) to Rodent Cohorts sample Collect Blood Samples at Serial Time Points dose->sample process Process Blood to Isolate Plasma sample->process analyze Quantify Drug Concentration in Plasma via LC-MS/MS process->analyze plot Plot Concentration vs. Time Curve analyze->plot calculate Calculate PK Parameters (AUC, t½, CL) plot->calculate

Sources

Technical Guide: Cross-Reactivity Profiling of Antibodies Against Chloromethyl Pyrrolidine-1-Carboxylate (CMPC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of antibodies raised against Chloromethyl Pyrrolidine-1-carboxylate (CMPC) presents a unique bioanalytical challenge. As a reactive pyrrolidine derivative often utilized as a chiral building block or a self-immolative spacer in Antibody-Drug Conjugates (ADCs), CMPC is a low-molecular-weight hapten (~163.6 Da). It is non-immunogenic on its own and requires conjugation to carrier proteins (e.g., KLH, BSA) to elicit an immune response.[1]

This guide compares the performance of anti-CMPC antibodies across different assay formats and highlights the critical "Bridge Interference" phenomenon. It provides a validated framework for distinguishing true analyte recognition from artifacts caused by the carbamate linker or the endogenous pyrrolidine core (Proline).

The Immunogen Design & The "Bridge" Challenge

To understand cross-reactivity, we must first analyze the immunogen. CMPC contains three distinct epitopes:

  • The Pyrrolidine Ring: Structurally homologous to Proline.

  • The Chloromethyl Group: A reactive electrophile (alkylating agent).

  • The Carbamate Linker: The site often used for conjugation.

Comparative Analysis: Homologous vs. Heterologous Assays

A common failure mode in hapten assay development is Bridge Recognition . If the same linker chemistry is used for both the Immunogen (in the animal) and the Coating Antigen (on the ELISA plate), the antibody may bind the linker rather than the CMPC payload.

FeatureHomologous Assay (High Risk)Heterologous Assay (Recommended)
Immunogen Linker CMPC-Carbamate -KLHCMPC-Carbamate -KLH
Plate Coating CMPC-Carbamate -BSACMPC-Ester/Ether -BSA
Specificity Low (Recognizes linker + hapten)High (Recognizes hapten only)
Sensitivity High (often false positive)Moderate (True analyte detection)
Application Initial Titer ScreeningPK/PD Studies, Quantitation
Visualization: The Hapten-Carrier Conjugation & Bridge Interference

The following diagram illustrates the structural risk of "Bridge Binding" where the antibody recognizes the linker arm rather than the specific chloromethyl pyrrolidine target.

Hapten_Bridge_Interference cluster_immunogen Immunogen Structure cluster_antibody Antibody Populations Carrier Carrier Protein (KLH) Linker Linker (Carbamate) Carrier->Linker Hapten Target Hapten (CMPC) Linker->Hapten Ab_Bridge Type B: Bridge-Reactive Binds Linker + CMPC Linker->Ab_Bridge Interference Ab_Specific Type A: Specific Binds CMPC Only Hapten->Ab_Specific Desired Hapten->Ab_Bridge caption Fig 1. Bridge Interference: Type B antibodies cause false positives in Homologous Assays.

Comparative Performance: Assay Formats

When validating your anti-CMPC antibody, you must compare it against specific alternatives to determine its utility.

Comparison 1: Competitive ELISA vs. Direct ELISA
  • Direct ELISA: Useful only for titer checking. It cannot differentiate between high-affinity binding to CMPC and low-affinity non-specific binding to the blocking protein.

  • Competitive ELISA (Gold Standard): This is the required format for small molecules. The free CMPC in solution competes with the plate-bound CMPC.

    • Metric:IC50 (Concentration required to inhibit 50% of the signal).[2][3] Lower IC50 = Higher Sensitivity.

Comparison 2: Specificity vs. Analogs

You must screen against the following "Alternative" structures to quantify cross-reactivity (CR).

Analyte (Competitor)Structural RelevanceAcceptable CR%
CMPC (Target) The specific immunogen.100%
Proline Endogenous amino acid (high abundance in serum).< 0.1%
Pyrrolidine The core ring structure without the reactive group.< 1.0%
Hydrolyzed CMPC (R)-Hydroxymethyl pyrrolidine (metabolite).< 5.0%
Linker Analog The carbamate arm alone (e.g., N-boc-pyrrolidine).< 1.0%

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol is designed to be self-validating by including a "Bridge Control."

Materials
  • Coating Antigen: CMPC conjugated to BSA (distinct from the KLH immunogen).

  • Primary Antibody: Anti-CMPC (test sample).

  • Competitors: Free CMPC, Proline, Pyrrolidine (serial dilutions).

  • Detection: HRP-conjugated secondary antibody.

Workflow Visualization

Competitive_ELISA_Workflow cluster_prep Phase 1: Preparation cluster_comp Phase 2: Competition cluster_detect Phase 3: Detection Coat 1. Coat Plate (CMPC-BSA) Block 2. Block (3% Skim Milk) Coat->Block Mix 3. Pre-incubate Ab + Free Analyte (CMPC/Analogs) Block->Mix Transfer 4. Transfer Mixture to Coated Plate Mix->Transfer Incubate 5. Incubate (Competition occurs) Transfer->Incubate Wash 6. Wash Unbound Ab Incubate->Wash Secondary 7. Add HRP-Secondary Ab Wash->Secondary Read 8. Develop (TMB) & Read OD450 Secondary->Read caption Fig 2. Competitive ELISA Workflow: Signal is inversely proportional to analyte concentration.

Step-by-Step Methodology
  • Coating: Dilute CMPC-BSA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of Blocking Buffer (PBS + 3% Non-fat Milk). Incubate 2h at RT.

  • Competition Setup (The Critical Step):

    • In a separate "setup plate," prepare serial dilutions (log-scale) of your competitors: Free CMPC, Proline, and Linker Analog (Range: 10,000 ng/mL down to 0.01 ng/mL).

    • Add a fixed concentration of Anti-CMPC antibody (determined by prior titer check to give ~1.0 OD) to each dilution.

    • Incubate this mixture for 1h before adding to the coated plate. This allows equilibrium binding in solution.

  • Transfer: Transfer 100 µL of the Antibody+Antigen mixture to the coated/blocked plate. Incubate 1h at RT.

  • Detection: Wash plate 5x with PBST. Add HRP-conjugated secondary antibody (1:5000). Incubate 1h.

  • Read: Wash 5x. Add TMB substrate.[4] Stop with 1M H2SO4. Read absorbance at 450 nm.[4]

Data Analysis & Interpretation

The signal (OD450) will decrease as the concentration of the competitor increases.

Calculation of % Cross-Reactivity (CR)
  • Plot OD450 (y-axis) vs. Log[Concentration] (x-axis).

  • Fit the data to a 4-Parameter Logistic (4PL) curve .

  • Determine the IC50 for the Target (CMPC) and each Analog.



Interpretation Guide
  • High Specificity: Proline CR < 0.1%. This confirms the antibody recognizes the chloromethyl/carbamate features, not just the pyrrolidine ring.

  • Bridge Interference: If the "Linker Analog" shows CR > 10%, your assay is detecting the handle, not the drug. Action: Switch to a Heterologous coating (e.g., change the linker from carbamate to a simple alkyl chain or succinimide ester).

  • Metabolic Drift: If Hydrolyzed CMPC shows CR > 50%, the antibody is primarily recognizing the core scaffold and is insensitive to the reactive chlorine. This is acceptable for "Total Drug" assays but unacceptable for "Active Drug" assays.

References

  • Giraudi, G., et al. "Prevention of bridge binding effects in haptenic immunoassay systems." Journal of Immunological Methods, 1984.[5]

  • Thermo Fisher Scientific. "Overview of ELISA Formats: Competitive ELISA." Protein Biology Resource Library.

  • Creative Diagnostics. "Competitive ELISA Protocol and Optimization."

  • BLD Pharm. "Product Data: Chloromethyl pyrrolidine-1-carboxylate (CAS 93765-67-4)."[6]

  • ResearchGate. "Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies."

Sources

Safety Operating Guide

Personal protective equipment for handling Chloromethyl Pyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling Chloromethyl Pyrrolidine-1-carboxylate

Executive Summary & Chemical Causality

Chloromethyl pyrrolidine-1-carboxylate (commonly encountered as its Boc-protected derivative, 1-Boc-2-chloromethylpyrrolidine, CAS: 1142400-61-0 ) is a highly valuable chiral building block in drug development and pharmaceutical synthesis. However, its structural utility is intrinsically linked to its primary hazard: it is a potent alkylating agent.

Mechanistic Hazard Profile: Do not treat this compound as a standard organic solvent. The chloromethyl group (-CH₂Cl) features a highly electrophilic carbon atom due to the strong electron-withdrawing nature of the adjacent chlorine atom. This makes the molecule highly susceptible to nucleophilic substitution (Sₙ2) reactions.

In a biological context, physiological nucleophiles—such as the sulfhydryl groups in essential enzymes or the nitrogenous bases in DNA—can attack this electrophilic center. This irreversible covalent modification (alkylation) is the direct cause of its toxicity. If mishandled, this mechanism manifests as severe skin irritation (H315), serious eye irritation (H319), and respiratory toxicity (H332, H335) .

Hazard Assessment & Quantitative PPE Specifications

To mitigate the risk of accidental alkylation, a robust, self-validating Personal Protective Equipment (PPE) strategy is mandatory. Latex gloves are strictly prohibited in this workflow, as chlorinated organic compounds rapidly degrade natural rubber, offering zero chemical resistance.

Table 1: Quantitative PPE Specifications & Breakthrough Data

PPE ComponentMaterial SpecificationMinimum ThicknessBreakthrough Time (Chlorinated Organics)Replacement Frequency
Primary Gloves (Inner) Nitrile (Powder-free)4 mil (0.1 mm)< 10 minutesEvery 2 hours or immediately upon contamination
Secondary Gloves (Outer) Nitrile or Neoprene8 mil (0.2 mm)> 30 minutesAfter each distinct operational step
Eye Protection Polycarbonate Splash GogglesANSI Z87.1 ratedN/A (Impact/Splash resistant)Clean post-operation
Body Protection Flame-resistant (FR) Lab CoatNomex or FR-Treated CottonN/AWash weekly or post-spill
Respiratory Chemical Fume HoodFace velocity: 80-120 fpmN/AAnnual certification

Operational Workflow: Safe Handling Protocol

Causality-Driven Approach: Because this compound is harmful if inhaled and moisture-sensitive (ambient water slowly hydrolyzes the chloromethyl group, releasing toxic HCl gas), all operations must be conducted in a strictly controlled, inert environment.

Protocol 1: Setup and Reagent Transfer

  • Environmental Verification: Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Do not proceed if the airflow monitor is alarming.

  • PPE Donning: Don the FR lab coat, splash goggles, and double-layer nitrile gloves.

  • Inert Atmosphere Setup: Purge the reaction vessel with dry Nitrogen (N₂) or Argon (Ar) to prevent moisture-induced degradation and HCl generation.

  • Closed-System Transfer: Using a chemically resistant glass syringe with a stainless-steel needle, puncture the septum of the reagent bottle. Do not open the bottle directly to ambient air.

  • Transfer Execution: Slowly withdraw the required volume of Chloromethyl pyrrolidine-1-carboxylate. Transfer the reagent directly into the sealed reaction flask.

  • Needle Decontamination: Immediately rinse the syringe and needle with a compatible non-polar solvent (e.g., dichloromethane), followed by a quenching solution (see Section 5), before removing them from the hood.

Workflow Start Pre-Operation: Verify Fume Hood PPE Don PPE: Double Nitrile, Goggles Start->PPE Transfer Closed-System Transfer (Syringe/Cannula) PPE->Transfer Reaction Execute Reaction Under Inert Gas Transfer->Reaction Quench In-situ Quenching (Hydrolysis of Alkyl Halide) Reaction->Quench Disposal Segregate Halogenated Organic Waste Quench->Disposal

Caption: Workflow for safe handling and quenching of chloromethyl pyrrolidine derivatives.

Emergency Response & Spill Mitigation

A spill of an alkylating agent requires immediate neutralization to prevent aerosolization and inhalation exposure.

Protocol 2: Spill Cleanup Methodology

  • Immediate Isolation: Alert laboratory personnel. If the spill is outside the fume hood and exceeds 50 mL, evacuate the lab immediately and contact the HazMat team.

  • Containment (Inside Hood): For small spills (<50 mL) inside the hood, cover the liquid with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad).

  • Chemical Quenching: Carefully apply a dilute alkaline solution (e.g., 5-10% Sodium Hydroxide or aqueous ammonia) over the absorbed spill.

    • Causality: The hydroxide/amine acts as a strong nucleophile, rapidly hydrolyzing the hazardous chloromethyl group into a safer hydroxymethyl or aminomethyl derivative, permanently neutralizing the alkylating threat.

  • Collection: Using a non-sparking scoop, transfer the neutralized absorbent into a chemically compatible, sealable hazardous waste container.

  • Secondary Decontamination: Wash the spill surface with soap and water, followed by an ethanol wipe.

  • PPE Disposal: Remove outer gloves inside out and dispose of them in the solid hazardous waste bin.

SpillResponse Spill Spill Detected Assess Assess Volume Inside or Outside Hood? Spill->Assess Inside Inside Hood (<50mL) Assess->Inside Outside Outside Hood or >50mL Assess->Outside Absorb Apply Inert Absorbent (Sand/Vermiculite) Inside->Absorb Evacuate Evacuate Lab & Call HazMat Outside->Evacuate Decon Decontaminate Surface (10% NaOH/Ammonia) Absorb->Decon

Caption: Decision matrix for chloromethyl pyrrolidine-1-carboxylate spill containment.

Decontamination & Disposal Plan

Unreacted Chloromethyl pyrrolidine-1-carboxylate must never be disposed of directly into standard organic waste streams. Cross-reactivity with other waste chemicals (e.g., amines or thiols) can cause uncontrolled, pressure-generating exothermic reactions.

Protocol 3: Waste Quenching and Disposal

  • Preparation of Quench Bath: Prepare a beaker containing a 10% aqueous solution of Sodium Hydroxide (NaOH) mixed with a miscible co-solvent (e.g., THF or methanol). The co-solvent is necessary to ensure the non-polar organic compound dissolves and reacts with the aqueous base.

  • Controlled Addition: Slowly, dropwise, add the residual Chloromethyl pyrrolidine-1-carboxylate or contaminated reaction solvent into the quench bath while stirring vigorously.

    • Caution: This hydrolysis reaction may be mildly exothermic and release HCl (which is immediately neutralized by the base).

  • Verification: Allow the mixture to stir for at least 2 hours at room temperature to ensure complete hydrolysis of the carbon-chlorine bond.

  • Segregation: Transfer the quenched, neutralized aqueous-organic mixture into a designated "Halogenated Organic Waste" carboy.

  • Labeling: Clearly label the waste container with the specific contents (e.g., "Quenched Chloromethyl Pyrrolidine Derivatives, Halogenated Waste, pH 8-9").

References

  • FSNAU. "1-Boc-2-Chloromethylpyrrolidine Safety Data Sheet & GHS Hazards." Retrieved from[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.